molecular formula C12H15B B1265788 1-Bromo-4-cyclohexylbenzene CAS No. 25109-28-8

1-Bromo-4-cyclohexylbenzene

Cat. No.: B1265788
CAS No.: 25109-28-8
M. Wt: 239.15 g/mol
InChI Key: LVIJLEREXMVRAN-UHFFFAOYSA-N
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Description

1-Bromo-4-cyclohexylbenzene is a useful research compound. Its molecular formula is C12H15Br and its molecular weight is 239.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-cyclohexylbenzene
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InChI

InChI=1S/C12H15Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LVIJLEREXMVRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90179794
Record name 1-Bromo-4-cyclohexylbenzene
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Molecular Weight

239.15 g/mol
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CAS No.

25109-28-8
Record name 1-Bromo-4-cyclohexylbenzene
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Record name 1-Bromo-4-cyclohexylbenzene
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Record name 1-Bromo-4-cyclohexylbenzene
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Record name 1-bromo-4-cyclohexylbenzene
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Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 25109-28-8

A Core Intermediate for Advanced Materials and Pharmaceutical Research

This technical guide provides a comprehensive overview of 1-Bromo-4-cyclohexylbenzene, a key chemical intermediate for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, synthesis methodologies, spectroscopic characterization, and significant applications, with a focus on its role in palladium-catalyzed cross-coupling reactions and as a building block for liquid crystals and potentially in pharmaceutical agents.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. Its structure, featuring a brominated phenyl ring attached to a cyclohexyl group, makes it a versatile precursor for a variety of chemical transformations. The key physicochemical properties are summarized in the table below.

PropertyValue
CAS Number 25109-28-8
Molecular Formula C₁₂H₁₅Br
Molecular Weight 239.15 g/mol
Appearance Colorless liquid
Boiling Point 121-126 °C at 3 mmHg
Density Approximately 1.29 g/cm³
LogP 5.37

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the formation of cyclohexylbenzene followed by its bromination.

Synthesis of Cyclohexylbenzene

A common method for synthesizing cyclohexylbenzene is the Friedel-Crafts alkylation of benzene with cyclohexene, using a strong acid catalyst such as sulfuric acid or aluminum chloride.[1][2]

G Benzene Benzene H2SO4 H₂SO₄ (catalyst) Benzene->H2SO4 Cyclohexene Cyclohexene Cyclohexene->H2SO4 Cyclohexylbenzene Cyclohexylbenzene H2SO4->Cyclohexylbenzene

Diagram 1: Synthesis of Cyclohexylbenzene.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene [2]

  • In a flask equipped with a stirrer, dropping funnel, and thermometer, a mixture of benzene and concentrated sulfuric acid is cooled in an ice bath.

  • Cyclohexene is added dropwise while maintaining the temperature between 5-10 °C.

  • After the addition is complete, the mixture is stirred for an additional hour.

  • The organic layer is separated, washed with cold concentrated sulfuric acid, water, sodium hydroxide solution, and then water again.

  • The resulting cyclohexylbenzene is dried over anhydrous calcium chloride and purified by fractional distillation.

Bromination of Cyclohexylbenzene

The subsequent step involves the electrophilic aromatic substitution of cyclohexylbenzene to introduce a bromine atom at the para position. This can be achieved using a brominating agent like N-Bromosuccinimide (NBS) with a radical initiator or elemental bromine with a Lewis acid catalyst.

G Cyclohexylbenzene Cyclohexylbenzene Brominating_Agent Brominating Agent (e.g., NBS or Br₂/FeBr₃) Cyclohexylbenzene->Brominating_Agent Product This compound Brominating_Agent->Product

Diagram 2: Bromination of Cyclohexylbenzene.

Experimental Protocol: Bromination with N-Bromosuccinimide (General Procedure)

  • Cyclohexylbenzene is dissolved in a suitable solvent such as carbon tetrachloride.

  • N-Bromosuccinimide and a radical initiator (e.g., AIBN or benzoyl peroxide) are added to the solution.

  • The mixture is heated to reflux and stirred for several hours.

  • After the reaction is complete, the mixture is cooled, and the succinimide byproduct is filtered off.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the aromatic and cyclohexyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.38d2HAr-H (ortho to Br)
~7.05d2HAr-H (ortho to cyclohexyl)
~2.45tt1HAr-CH(CH₂)₂
~1.85m4HCyclohexyl-H (equatorial)
~1.75m1HCyclohexyl-H (axial)
~1.40-1.20m5HCyclohexyl-H (axial)
¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows distinct peaks for the carbon atoms in the aromatic and cyclohexyl rings.

Chemical Shift (δ, ppm)Assignment
~147.0Ar-C (ipso to cyclohexyl)
~131.5Ar-C (ortho to Br)
~128.8Ar-C (ortho to cyclohexyl)
~120.0Ar-C (ipso to Br)
~44.2Ar-CH(CH₂)₂
~34.5Cyclohexyl-CH₂
~26.9Cyclohexyl-CH₂
~26.1Cyclohexyl-CH₂
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

m/zInterpretation
238/240[M]⁺, Molecular ion
159[M - Br]⁺, Loss of bromine radical
157[M - C₆H₁₁]⁺, Loss of cyclohexyl radical
Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3050-3000C-H stretchAromatic
2925, 2850C-H stretchCyclohexyl
~1590, 1485C=C stretchAromatic ring
~1070C-Br stretchAryl bromide
~820C-H bend1,4-disubstituted benzene

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of biaryl structures by reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base.

G Aryl_Bromide This compound Catalyst Pd Catalyst, Base Aryl_Bromide->Catalyst Aryl_Boronic_Acid Arylboronic Acid Aryl_Boronic_Acid->Catalyst Product 4-Aryl-1-cyclohexylbenzene Catalyst->Product

Diagram 3: Suzuki-Miyaura Coupling Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

  • To a reaction vessel, add this compound, the arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system (e.g., toluene/ethanol/water) is added.

  • The reaction mixture is heated with stirring for several hours until completion (monitored by TLC or GC-MS).

  • After cooling, the reaction is worked up by extraction with an organic solvent, followed by washing and drying.

  • The crude product is purified by column chromatography or recrystallization.

Heck Reaction

The Heck reaction involves the coupling of this compound with an alkene, such as an acrylate or styrene, to form a substituted alkene.

G Aryl_Bromide This compound Catalyst Pd Catalyst, Base Aryl_Bromide->Catalyst Alkene Alkene Alkene->Catalyst Product Substituted Alkene Catalyst->Product G Start This compound Coupling Cross-Coupling Reactions (Suzuki, Heck, etc.) Start->Coupling Library Library of Derivatives Coupling->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

References

1-Bromo-4-cyclohexylbenzene molecular structure and formula C12H15Br

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-4-cyclohexylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound with the chemical formula C12H15Br. Its structure, featuring a brominated phenyl group attached to a cyclohexane ring, makes it a valuable and versatile intermediate in organic synthesis. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. This property is particularly crucial in the fields of medicinal chemistry and materials science. In drug development, this compound serves as a key building block for creating novel pharmaceutical candidates, where the cyclohexyl moiety can enhance lipophilicity and influence metabolic stability.[1] It is also utilized in the development of materials for organic light-emitting diodes (OLEDs).[2][3] This guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis protocols, and applications.

Molecular Structure and Chemical Identity

This compound consists of a benzene ring monosubstituted with a bromine atom and a cyclohexyl group at the para position (positions 1 and 4).

Molecular Structure Diagram

The 2D chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Chemical Identification Data

A summary of key identifiers for this compound is provided in the table below.

IdentifierValueReference
IUPAC Name This compound[2][4]
Synonyms 4-Bromophenylcyclohexane, 4-Cyclohexylbromobenzene, p-Bromophenylcyclohexane[4][5]
CAS Number 25109-28-8[2][4][5]
Molecular Formula C12H15Br[2][4]
Molecular Weight 239.15 g/mol [4]
SMILES BrC1=CC=C(C=C1)C1CCCCC1[2]
InChI Key LVIJLEREXMVRAN-UHFFFAOYSA-N[2][4]

Physicochemical Properties

The physical and chemical properties determine the handling, storage, and application of the compound.

PropertyValueReference
Appearance Clear, colorless liquid[2][3]
Boiling Point 290.2 °C @ 760 mmHg 121-126 °C @ 3 mmHg[4][6]
Density 1.287 g/cm³[4]
Refractive Index 1.5580-1.5620 (@ 20°C)[2][3]
Flash Point 90-94 °C @ 0.01 mmHg[4]

Spectroscopic Data

Spectroscopic analysis is essential for structure confirmation and purity assessment.

TechniqueDescription of Expected DataReference
¹H NMR The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and the aliphatic protons of the cyclohexyl group. The aromatic protons typically appear as two doublets in the δ 7.0-7.5 ppm range due to para-substitution. The cyclohexyl protons will present as a series of multiplets in the upfield region, approximately δ 1.2-2.5 ppm.[7]
IR Spectroscopy The infrared spectrum will exhibit characteristic C-H stretching vibrations for both aromatic (around 3000-3100 cm⁻¹) and aliphatic (around 2850-2950 cm⁻¹) moieties. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration typically appears in the fingerprint region, often between 500-600 cm⁻¹.
Mass Spectrometry The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The nominal molecular weight is 239, so peaks around m/z 238 and 240 are expected for the molecular ion.

Experimental Protocols

Synthesis Protocol: Hydrogenation of 1-Bromo-4-(1-cyclohexen-1-yl)benzene

A common method for the synthesis of this compound involves the catalytic hydrogenation of its unsaturated precursor.[6]

Materials:

  • 1-Bromo-4-(1-cyclohexen-1-yl)benzene

  • Ether-ethanol solvent mixture

  • 50% Hydrobromic acid (HBr)

  • Platinum oxide (PtO₂, Adams' catalyst)

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 1-Bromo-4-(1-cyclohexen-1-yl)benzene in a mixture of ether and ethanol.

  • Acidification: Add a catalytic amount of 50% HBr to the solution.

  • Catalyst Addition: Carefully add a small amount of platinum oxide catalyst to the mixture.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-3 atm).

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or GC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the platinum catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum fractional distillation to yield this compound (b.p. 121-126°C at 3 mmHg).[6]

Caption: Workflow for the synthesis of this compound.

Analytical Protocol: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of this compound.

Method:

  • Column: Reverse-phase C18 column (e.g., Newcrom R1).[8]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water.[8]

  • Acid Modifier: Phosphoric acid or, for MS compatibility, formic acid.[8]

  • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

  • Procedure: Prepare a dilute solution of the sample in the mobile phase. Inject the sample into the HPLC system and monitor the elution profile. The purity can be determined by the relative area of the main peak.

Applications in Drug Development and Research

The utility of this compound stems from the reactivity of the aryl bromide moiety. It is a key substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for C-C, C-N, and C-O bond formation in modern medicinal chemistry.

Key Reactions:

  • Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond, creating biphenyl derivatives.

  • Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, yielding substituted anilines.[1]

  • Heck Coupling: Reaction with an alkene to form a new C-C bond, leading to substituted styrenes.

These reactions allow for the systematic modification of molecular scaffolds to explore structure-activity relationships (SAR) and optimize lead compounds for desired therapeutic properties.

Cross_Coupling_Reactions sub This compound (Building Block) suzuki Suzuki Coupling (+ R-B(OH)2) sub->suzuki buchwald Buchwald-Hartwig (+ R2-NH) sub->buchwald heck Heck Coupling (+ Alkene) sub->heck prod1 Biphenyl Derivatives suzuki->prod1 Forms C-C Bond prod2 Aniline Derivatives buchwald->prod2 Forms C-N Bond prod3 Styrene Derivatives heck->prod3 Forms C-C Bond

Caption: Role as a substrate in key cross-coupling reactions.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • GHS Pictogram: GHS07 (Exclamation Mark).[4]

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

    • H413: May cause long lasting harmful effects to aquatic life.[4]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

    • P273: Avoid release to the environment.[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

References

An In-depth Technical Guide to the Physical Properties of p-Bromophenylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical properties of p-bromophenylcyclohexane. Due to the limited availability of direct experimental data for this specific compound, this document compiles and analyzes the physical properties of structurally analogous compounds—bromocyclohexane, phenylcyclohexane, and bromobenzene—to provide reasoned estimations. Furthermore, a detailed experimental protocol for a plausible synthetic route to p-bromophenylcyclohexane via the Sandmeyer reaction is presented, accompanied by a workflow diagram. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, offering insights into the anticipated physical characteristics and preparation of p-bromophenylcyclohexane.

Introduction

p-Bromophenylcyclohexane is a halogenated aromatic hydrocarbon with a chemical structure that combines a phenyl group and a cyclohexane ring, substituted with a bromine atom in the para position. This structure suggests its potential utility as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. The presence of the bromophenyl moiety allows for a variety of cross-coupling reactions, making it a versatile building block. An understanding of its physical properties is crucial for its application in synthesis, purification, and formulation.

This guide addresses the current gap in readily available experimental data for p-bromophenylcyclohexane by providing estimated values for its key physical properties. These estimations are derived from a comparative analysis of the known properties of bromocyclohexane, phenylcyclohexane, and bromobenzene. Additionally, a detailed, practical synthetic protocol is provided to facilitate its laboratory preparation.

Estimated Physical Properties of p-Bromophenylcyclohexane

The physical properties of a molecule are a direct consequence of its structure. By examining the properties of its constituent parts and similar molecules, we can infer the likely characteristics of p-bromophenylcyclohexane.

Comparative Data of Analogous Compounds

The following table summarizes the key physical properties of bromocyclohexane, phenylcyclohexane, and bromobenzene, which serve as the basis for estimating the properties of p-bromophenylcyclohexane.

PropertyBromocyclohexanePhenylcyclohexaneBromobenzenep-Bromophenylcyclohexane (Estimated)
Molecular Formula C₆H₁₁BrC₁₂H₁₆C₆H₅BrC₁₂H₁₅Br
Molecular Weight ( g/mol ) 163.06160.26157.01239.15
Boiling Point (°C) 166-167[1]239-240[2][3]156[4][5]~280-300
Melting Point (°C) -57[1]4-7-30.8[5][6]~10-20
Density (g/mL at 25°C) 1.324[1][7]0.95[2]1.491 (at 25°C)[4][8]~1.2-1.3
Refractive Index (n20/D) 1.495[7]1.526[2][3]1.559[4][5]~1.56-1.58
Rationale for Estimations
  • Molecular Weight: The molecular formula for p-bromophenylcyclohexane is C₁₂H₁₅Br, leading to a molecular weight of approximately 239.15 g/mol .

  • Boiling Point: The boiling point is expected to be significantly higher than that of its analogues due to the increased molecular weight and van der Waals forces. Phenylcyclohexane has a boiling point of 239-240°C[2][3], and the addition of a heavy bromine atom to the phenyl ring will further increase it. Therefore, a boiling point in the range of 280-300°C is a reasonable estimate.

  • Melting Point: Phenylcyclohexane has a melting point of 4-7°C. The introduction of a bromine atom can increase the melting point due to improved crystal packing and increased intermolecular forces. A modest increase to the 10-20°C range is anticipated.

  • Density: Bromocyclohexane (1.324 g/mL)[1][7] and bromobenzene (1.491 g/mL)[4][8] are both denser than water, while phenylcyclohexane (0.95 g/mL)[2] is less dense. The presence of the bromine atom is likely to make p-bromophenylcyclohexane denser than water, with an estimated value between that of bromocyclohexane and bromobenzene, likely in the 1.2-1.3 g/mL range.

  • Refractive Index: The refractive index is related to the polarizability of the molecule. The presence of the aromatic ring and the bromine atom will lead to a higher refractive index than that of bromocyclohexane. It is expected to be slightly higher than that of bromobenzene, in the range of 1.56-1.58.

Experimental Protocol: Synthesis of p-Bromophenylcyclohexane via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the synthesis of aryl halides from aryl amines via a diazonium salt intermediate.[9][10][11][12] The following protocol describes the synthesis of p-bromophenylcyclohexane from the commercially available precursor, 4-cyclohexylaniline.

Materials and Reagents
  • 4-Cyclohexylaniline

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite

  • Copper(I) bromide

  • Diethyl ether

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Ice

Procedure

Step 1: Diazotization of 4-Cyclohexylaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 4-cyclohexylaniline in an aqueous solution of hydrobromic acid (48%).

  • Cool the stirred solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure the complete formation of the diazonium salt.

Step 2: Sandmeyer Bromination

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Cool the copper(I) bromide solution to 0°C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60°C for 30 minutes to ensure the complete decomposition of the diazonium salt.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation to yield pure p-bromophenylcyclohexane.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of p-bromophenylcyclohexane.

Synthesis_Workflow Start Start: 4-Cyclohexylaniline Diazotization Diazotization (HBr, NaNO₂, 0-5°C) Start->Diazotization DiazoniumSalt 4-Cyclohexylbenzenediazonium Bromide (Intermediate) Diazotization->DiazoniumSalt Sandmeyer Sandmeyer Reaction (CuBr) DiazoniumSalt->Sandmeyer CrudeProduct Crude Product Sandmeyer->CrudeProduct Extraction Extraction (Diethyl Ether) CrudeProduct->Extraction Washing Washing (aq. NaHCO₃, H₂O) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Evaporation Solvent Removal Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification FinalProduct Final Product: p-Bromophenylcyclohexane Purification->FinalProduct

Caption: Synthetic workflow for p-Bromophenylcyclohexane.

Conclusion

While direct experimental data for the physical properties of p-bromophenylcyclohexane are scarce, a reasoned estimation based on structurally similar compounds provides valuable insights for researchers. The provided synthetic protocol via the Sandmeyer reaction offers a practical and established method for its preparation in a laboratory setting. This guide serves as a foundational resource for the synthesis, handling, and application of p-bromophenylcyclohexane in further research and development endeavors.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-Bromo-4-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Bromo-4-cyclohexylbenzene, with a focus on its solubility and appearance. This document is intended to serve as a valuable resource for professionals in research and development, offering detailed data and experimental methodologies to support laboratory work and formulation development.

Chemical Identity and Physical Properties

This compound is an organic compound featuring a benzene ring substituted with a bromine atom and a cyclohexyl group. Its chemical structure dictates its physical and solubility characteristics, rendering it a key intermediate in various synthetic applications, including the development of pharmaceuticals and organic light-emitting diodes.[1]

Data Presentation: Summary of Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₂H₁₅Br[1][2]
Molecular Weight 239.15 g/mol [2]
CAS Number 25109-28-8[2]
Appearance Clear, colorless to almost colorless liquid[1]
Boiling Point 290.2 °C at 760 mmHg[2]
90-94 °C at 0.01 mmHg
Density 1.287 g/cm³[2]
Refractive Index 1.5580 - 1.5620 at 20°C[1]
Solubility Profile

Water Solubility:

This compound is described as being not miscible or difficult to mix with water. This is consistent with its predominantly non-polar structure, which includes a benzene ring and a cyclohexyl group.

Solubility in Organic Solvents:

While specific quantitative solubility data in various organic solvents is not extensively documented in publicly available literature, a qualitative solubility profile can be predicted based on the chemical principle of "like dissolves like".[3] The molecule's non-polar character suggests good solubility in non-polar and moderately polar aprotic solvents.

Expected Qualitative Solubility:

Solvent ClassExample SolventsExpected SolubilityRationale
Non-polar Aprotic Hexane, Toluene, CyclohexaneSolubleThe non-polar nature of these solvents effectively solvates the non-polar aryl and cyclohexyl portions of the molecule.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, AcetonitrileSolubleThese solvents can solvate the non-polar regions of the molecule, and their polarity can interact with the polarizable bromine atom.
Polar Protic Ethanol, MethanolSparingly Soluble to SolubleThe overall non-polar character may limit solubility in highly polar protic solvents, though some solubility is expected.
Aqueous WaterInsolubleThe large non-polar hydrocarbon structure prevents miscibility with water.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Methodology for Determining Physical Appearance

The physical appearance of a chemical is determined through direct visual observation under controlled lighting conditions.[4][5]

Procedure:

  • A sample of this compound is placed in a clear, clean glass container (e.g., a vial or beaker).

  • The sample is observed against a white and a black background to accurately determine its color and clarity.

  • The physical state (liquid, solid, or gas) at room temperature and atmospheric pressure is recorded.[4]

  • Any characteristic odor is noted by carefully wafting the vapors toward the nose.

Methodology for Determining Solubility

A standard protocol to determine the qualitative and quantitative solubility of a liquid compound like this compound involves the following steps.[6][7][8]

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial).

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

  • Separation of Undissolved Solute:

    • Allow the mixture to settle, and then carefully separate the saturated solution from the undissolved solute. This can be achieved by centrifugation followed by decantation or by filtration using a syringe filter compatible with the solvent.

  • Quantification of Solute:

    • A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.

    • The solvent is evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the solute is obtained.

    • The solubility is then calculated as the mass of the dissolved solute per volume of the solvent (e.g., in mg/mL or g/L).

Methodology for Boiling Point Determination

The boiling point can be determined using the Thiele tube method, which is suitable for small sample volumes.[10][11][12][13]

Procedure:

  • A small amount of this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

  • The apparatus is allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[13]

Methodology for Density Measurement

The density of a liquid can be accurately measured using a digital density meter based on the oscillating U-tube principle, as described in ASTM D4052.[14][15][16][17]

Procedure:

  • The digital density meter is calibrated using a reference standard of known density.

  • The sample of this compound is injected into the oscillating U-tube of the instrument.

  • The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

  • This frequency change is used to calculate the density of the liquid, which is then displayed by the instrument.[15][17]

Methodology for Refractive Index Measurement

An Abbe refractometer is a standard instrument for measuring the refractive index of a liquid.[18][19]

Procedure:

  • A few drops of this compound are placed on the prism of the Abbe refractometer.

  • Light is passed through the sample, and the refractometer is adjusted until the boundary between the light and dark fields is centered in the crosshairs of the eyepiece.

  • The refractive index is then read directly from the instrument's scale.[18] The temperature should be controlled and recorded as the refractive index is temperature-dependent.[19]

Mandatory Visualization

The following diagram illustrates the logical workflow for the physicochemical characterization of a liquid compound such as this compound.

G cluster_0 Physicochemical Characterization Workflow Sample Sample of This compound Appearance Visual Inspection: Color, Clarity, State Sample->Appearance Solubility Solubility Testing: Aqueous & Organic Solvents Sample->Solubility BoilingPoint Boiling Point Determination Sample->BoilingPoint Density Density Measurement Sample->Density RefractiveIndex Refractive Index Measurement Sample->RefractiveIndex Data Data Compilation & Analysis Appearance->Data Solubility->Data BoilingPoint->Data Density->Data RefractiveIndex->Data

References

Spectroscopic Profile of 1-Bromo-4-cyclohexylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 1-Bromo-4-cyclohexylbenzene. The content is intended for researchers, scientists, and professionals in drug development and other fields requiring detailed molecular characterization. This document outlines predicted spectral data, details generalized experimental protocols for acquiring such data, and provides a visual workflow for spectroscopic analysis.

Predicted Spectral Data

Due to the limited availability of experimentally-verified and published spectral assignments for this compound, the following data tables are compiled based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.39Doublet2HAr-H (ortho to Br)
~ 7.09Doublet2HAr-H (ortho to Cy)
~ 2.47Multiplet1HCyclohexyl-H (C1')
~ 1.85Multiplet4HCyclohexyl-H (C2')
~ 1.40Multiplet6HCyclohexyl-H (C3', C4')

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~ 147.5Ar-C (C4)
~ 131.5Ar-CH (C2, C6)
~ 128.8Ar-CH (C3, C5)
~ 119.8Ar-C (C1)
~ 44.0Cyclohexyl-CH (C1')
~ 34.5Cyclohexyl-CH₂ (C2', C6')
~ 26.8Cyclohexyl-CH₂ (C3', C5')
~ 26.0Cyclohexyl-CH₂ (C4')
Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3100 - 3000MediumC-H StretchAromatic
2925 - 2850StrongC-H StretchCyclohexyl (Aliphatic)
~ 1590MediumC=C StretchAromatic Ring
~ 1485MediumC=C StretchAromatic Ring
~ 1450MediumCH₂ ScissoringCyclohexyl
~ 1070StrongC-Br StretchAryl Bromide
~ 820StrongC-H Out-of-Plane Bending1,4-Disubstituted Benzene
Mass Spectrometry (MS) Data (Predicted)

The molecular weight of this compound is 239.16 g/mol . Due to the presence of bromine, the mass spectrum is expected to show a characteristic M/M+2 isotopic pattern in an approximate 1:1 ratio for bromine-containing fragments.

m/z (mass/charge)Relative IntensityAssignment
238 / 240High[M]⁺ Molecular Ion
157High[M - C₆H₁₁]⁺ (Loss of cyclohexyl radical)
155High[M - Br]⁺ (Loss of bromine radical)
77Medium[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). Transfer the solution to a clean NMR tube.[1]

  • Data Acquisition: Place the NMR tube into the spectrometer's probe. Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum. Standard pulse programs are typically used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, a small drop of the sample is placed directly onto the ATR crystal.

  • Background Spectrum: A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is recorded. This is to be subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.

  • Sample Spectrum: The prepared sample is placed in the instrument's sample holder. The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent, such as methanol or acetonitrile. The concentration is typically in the range of 1-10 µg/mL.

  • Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common method for this type of molecule. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the elucidation of a molecular structure using the spectroscopic techniques described.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Analysis Structural Elucidation NMR NMR Spectroscopy NMR_info Carbon-Hydrogen Framework Connectivity (J-coupling) Chemical Environment (δ) NMR->NMR_info IR IR Spectroscopy IR_info Functional Groups Present (e.g., C=C, C-Br, C-H) IR->IR_info MS Mass Spectrometry MS_info Molecular Weight Elemental Composition (Isotopes) Fragmentation Pattern MS->MS_info Structure Propose Molecular Structure NMR_info->Structure Combine Data IR_info->Structure Combine Data MS_info->Structure Combine Data

A logical workflow for structure elucidation using spectral data.

References

Synthesis of 1-Bromo-4-cyclohexylbenzene from Cyclohexylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-4-cyclohexylbenzene from cyclohexylbenzene. The primary method detailed is the direct electrophilic aromatic bromination, a fundamental and widely applicable transformation in organic synthesis. This document includes a thorough examination of the reaction mechanism, a detailed experimental protocol, and a summary of relevant quantitative data. Visual aids in the form of diagrams for the reaction pathway and experimental workflow are provided to enhance understanding.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the cyclohexylbenzene moiety imparts specific physical and chemical properties. The most direct and common method for the preparation of this compound is the electrophilic aromatic substitution of cyclohexylbenzene. This guide will focus on the practical aspects of this synthesis, providing researchers with the necessary information to perform this reaction efficiently and safely.

Reaction Mechanism and Regioselectivity

The synthesis of this compound from cyclohexylbenzene proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The cyclohexyl group is an ortho, para-directing activator of the benzene ring. Due to steric hindrance from the bulky cyclohexyl group, the incoming electrophile (bromonium ion, Br⁺) will preferentially attack the para position.

The reaction is typically catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃), which polarizes the bromine molecule (Br₂) to generate a more potent electrophile. The mechanism can be summarized in the following steps:

  • Generation of the electrophile: The Lewis acid catalyst reacts with bromine to form a complex, which increases the electrophilicity of one of the bromine atoms.

  • Electrophilic attack: The π-electron system of the cyclohexylbenzene ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, such as the bromide ion, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound.

Experimental Protocol

This section provides a detailed procedure for the laboratory-scale synthesis of this compound.

Materials:

  • Cyclohexylbenzene

  • Bromine (Br₂)

  • Iron filings (Fe) or anhydrous Iron(III) bromide (FeBr₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Sodium bisulfite (NaHSO₃) solution (10% w/v)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexylbenzene and anhydrous dichloromethane. If using iron filings as the catalyst, add them to the flask at this stage.

  • Catalyst Activation (if using iron filings): Add a small crystal of iodine to activate the iron surface.

  • Addition of Bromine: In a dropping funnel, place a solution of bromine in anhydrous dichloromethane. Add the bromine solution dropwise to the stirred cyclohexylbenzene solution at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. The reaction mixture will turn reddish-brown, and hydrogen bromide (HBr) gas will be evolved. It is crucial to perform this step in a well-ventilated fume hood.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching the Reaction: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add a 10% aqueous solution of sodium bisulfite to quench any unreacted bromine. The reddish-brown color should disappear.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound as a colorless liquid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Cyclohexylbenzene1.0 equivalent
Bromine1.0 - 1.1 equivalents
Catalyst (Fe or FeBr₃)Catalytic amount (e.g., 0.05 equivalents)
Reaction Conditions
SolventDichloromethane (anhydrous)
TemperatureRoom temperature to gentle reflux
Reaction Time2 - 6 hours (monitor by TLC/GC)
Product Characterization
Molecular FormulaC₁₂H₁₅Br
Molecular Weight239.15 g/mol
AppearanceColorless liquid
Boiling Point145-147 °C at 15 mmHg
Expected Yield 70-85%
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz)δ 7.37 (d, J = 8.4 Hz, 2H), 7.08 (d, J = 8.4 Hz, 2H), 2.45 (tt, J = 11.8, 3.4 Hz, 1H), 1.89 – 1.72 (m, 5H), 1.45 – 1.20 (m, 5H)
¹³C NMR (CDCl₃, 101 MHz)δ 146.5, 131.5, 128.7, 120.0, 44.1, 34.4, 26.8, 26.1

Visualizations

Reaction Pathway

Reaction_Pathway Cyclohexylbenzene Cyclohexylbenzene SigmaComplex Sigma Complex (Arenium Ion) Cyclohexylbenzene->SigmaComplex + Br₂ / FeBr₃ Bromine Br₂ Catalyst FeBr₃ (catalyst) Product This compound SigmaComplex->Product - H⁺ HBr HBr

Caption: Electrophilic aromatic bromination of cyclohexylbenzene.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup 1. Reaction Setup (Cyclohexylbenzene, CH₂Cl₂, Fe) Addition 2. Add Br₂ in CH₂Cl₂ dropwise at RT Setup->Addition Stirring 3. Stir at RT (Monitor by TLC/GC) Addition->Stirring Quench 4. Quench with NaHSO₃ soln. Stirring->Quench Wash 5. Wash with H₂O, NaHCO₃, Brine Quench->Wash Dry 6. Dry with MgSO₄ Wash->Dry Evaporate 7. Remove Solvent Dry->Evaporate Purify 8. Vacuum Distillation or Column Chromatography Evaporate->Purify FinalProduct Pure this compound Purify->FinalProduct

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

  • Bromine (Br₂) is highly corrosive, toxic, and volatile. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane (CH₂Cl₂) is a suspected carcinogen. Handle in a fume hood and avoid inhalation of vapors.

  • The reaction evolves hydrogen bromide (HBr) gas, which is corrosive and toxic. Ensure the reaction is performed in a fume hood and consider using a gas trap.

  • The reaction is exothermic. Control the rate of bromine addition to avoid a runaway reaction.

Conclusion

The direct bromination of cyclohexylbenzene is an efficient method for the synthesis of this compound. By following the detailed experimental protocol and adhering to the safety precautions outlined in this guide, researchers can reliably produce this valuable synthetic intermediate. The provided data and visualizations serve as a comprehensive resource for understanding and implementing this chemical transformation.

An In-depth Technical Guide to the Electrophilic Bromination of Cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of cyclohexylbenzene, a key reaction in organic synthesis for the preparation of brominated aromatic compounds. These products serve as versatile intermediates in the development of pharmaceuticals and other advanced materials. This document details the reaction mechanism, regioselectivity, and provides a detailed experimental protocol.

Core Concepts: The Mechanism of Electrophilic Aromatic Substitution

The bromination of cyclohexylbenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism. This class of reactions involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. Due to the inherent stability of the aromatic system, a highly reactive electrophile is required, which is typically generated with the assistance of a Lewis acid catalyst.

The overall reaction can be summarized as follows:

C₆H₅-C₆H₁₁ + Br₂ --(FeBr₃)--> C₆H₄Br-C₆H₁₁ + HBr

The mechanism involves three key steps:

  • Generation of the Electrophile: Molecular bromine (Br₂) itself is not electrophilic enough to react with the stable benzene ring. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is used to polarize the Br-Br bond, creating a more potent electrophile, the bromonium ion (Br⁺) or a highly polarized bromine-Lewis acid complex.[1]

  • Formation of the Arenium Ion Intermediate: The π-electrons of the cyclohexylbenzene ring act as a nucleophile, attacking the electrophilic bromine. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[2][3] The positive charge in the arenium ion is delocalized across the ortho and para positions relative to the point of attack.

  • Deprotonation and Restoration of Aromaticity: A weak base, typically FeBr₄⁻ (formed from the reaction of Br⁻ with FeBr₃), removes a proton from the carbon atom bearing the bromine. This step regenerates the stable aromatic ring and the Lewis acid catalyst, and produces hydrogen bromide (HBr) as a byproduct.[2][3]

The following diagram illustrates the logical workflow of the electrophilic bromination mechanism:

Electrophilic_Bromination_Workflow Start Start: Cyclohexylbenzene & Bromine Catalyst Lewis Acid Catalyst (FeBr₃) Start->Catalyst Electrophile_Gen Generation of Electrophile (Br⁺) Catalyst->Electrophile_Gen Attack Nucleophilic Attack by Aromatic Ring Electrophile_Gen->Attack Arenium_Ion Formation of Arenium Ion Intermediate Attack->Arenium_Ion Deprotonation Deprotonation Arenium_Ion->Deprotonation Product Formation of Bromocyclohexylbenzene Deprotonation->Product End End Product->End

Caption: Logical workflow of the electrophilic bromination of cyclohexylbenzene.

Regioselectivity: The Directing Effect of the Cyclohexyl Group

The cyclohexyl group is an alkyl substituent on the benzene ring. Alkyl groups are electron-donating through an inductive effect, which activates the aromatic ring towards electrophilic attack. This activation means that cyclohexylbenzene reacts faster than benzene itself.

Furthermore, the cyclohexyl group is an ortho-, para-director. This means that the incoming bromine electrophile will preferentially substitute at the positions ortho (adjacent) and para (opposite) to the cyclohexyl group. The meta position is disfavored. This directing effect is due to the stabilization of the arenium ion intermediate. When the electrophile attacks at the ortho or para position, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly attached to the cyclohexyl group. The electron-donating nature of the alkyl group helps to stabilize this adjacent positive charge. In contrast, meta attack does not allow for this direct stabilization.

The following diagram illustrates the signaling pathway for the formation of the major products:

Regioselectivity_Pathway cluster_start Reactants cluster_intermediate Arenium Ion Intermediates cluster_product Products Cyclohexylbenzene Cyclohexylbenzene Ortho_Intermediate Ortho-Arenium Ion (Stabilized) Cyclohexylbenzene->Ortho_Intermediate Ortho Attack Para_Intermediate Para-Arenium Ion (Stabilized) Cyclohexylbenzene->Para_Intermediate Para Attack Meta_Intermediate Meta-Arenium Ion (Less Stabilized) Cyclohexylbenzene->Meta_Intermediate Meta Attack Ortho_Product ortho-Bromocyclohexylbenzene Ortho_Intermediate->Ortho_Product Para_Product para-Bromocyclohexylbenzene (Major Product) Para_Intermediate->Para_Product Meta_Product meta-Bromocyclohexylbenzene (Minor Product) Meta_Intermediate->Meta_Product

Caption: Signaling pathway showing the formation of ortho, para, and meta isomers.

Quantitative Data: Isomer Distribution

For comparison, the bromination of toluene (methylbenzene), which has a much smaller alkyl group, yields a mixture of ortho- and para-bromotoluene, with the ortho isomer being a significant component.[2][3][6][7] As the size of the alkyl group increases, the proportion of the para isomer increases.

AlkylbenzeneOrtho Isomer (%)Para Isomer (%)Meta Isomer (%)Reference Compound
Toluene (Methylbenzene)~33~67<1Yes
Ethylbenzene~6~94<1Yes
Isopropylbenzene (Cumene)~3~97<1Yes
tert-Butylbenzene~0~100<1Yes
Cyclohexylbenzene (Predicted) <5 >95 <1 No

Note: The data for toluene, ethylbenzene, isopropylbenzene, and tert-butylbenzene are representative values from various sources and are included for comparative purposes to predict the outcome for cyclohexylbenzene. The prediction for cyclohexylbenzene is based on the trend of increasing steric hindrance.

Experimental Protocols

The following is a detailed methodology for the laboratory-scale electrophilic bromination of cyclohexylbenzene. This protocol is adapted from standard procedures for the bromination of aromatic compounds.[8][9]

Materials and Equipment:

  • Cyclohexylbenzene

  • Molecular bromine (Br₂)

  • Iron filings or anhydrous iron(III) bromide (FeBr₃)

  • Dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) (anhydrous)

  • Sodium bisulfite (NaHSO₃) solution (10% aqueous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation or column chromatography

Experimental Workflow:

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Charge flask with cyclohexylbenzene and Fe catalyst B Add bromine dropwise at controlled temperature A->B C Stir reaction mixture B->C D Quench with sodium bisulfite solution C->D After reaction completion E Wash with sodium bicarbonate solution D->E F Wash with brine E->F G Dry organic layer with anhydrous salt F->G H Filter and evaporate solvent G->H I Purify by distillation or chromatography H->I

Caption: A streamlined experimental workflow for the bromination of cyclohexylbenzene.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add cyclohexylbenzene and a catalytic amount of iron filings or anhydrous iron(III) bromide. The flask should be fitted with a dropping funnel and a reflux condenser, which is topped with a drying tube to protect the reaction from atmospheric moisture.

  • Addition of Bromine: Dissolve the required amount of molecular bromine in an equal volume of an anhydrous solvent (e.g., dichloromethane or carbon tetrachloride) and place it in the dropping funnel. Cool the reaction flask in an ice bath. Add the bromine solution dropwise to the stirred solution of cyclohexylbenzene over a period of 30-60 minutes. The reaction is exothermic, so maintain the temperature between 0 and 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the red-brown color of bromine has faded. The evolution of hydrogen bromide gas should be observed.

  • Work-up:

    • Carefully quench the reaction by slowly adding a 10% aqueous solution of sodium bisulfite to destroy any unreacted bromine.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.

    • The crude product, which is a mixture of isomers (predominantly the para-isomer), can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Safety Precautions:

  • Bromine is highly toxic, corrosive, and volatile. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Dichloromethane and carbon tetrachloride are hazardous solvents. Avoid inhalation and skin contact.

  • The reaction evolves hydrogen bromide gas, which is corrosive and toxic. The reaction should be performed in a fume hood.

Conclusion

The electrophilic bromination of cyclohexylbenzene is a fundamental and efficient method for the synthesis of bromocyclohexylbenzene derivatives. The reaction proceeds through a well-understood electrophilic aromatic substitution mechanism. The cyclohexyl group acts as an activating, ortho-, para-director, with steric hindrance favoring the formation of the para-isomer as the major product. The provided experimental protocol offers a reliable method for the synthesis of these valuable compounds in a laboratory setting. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe execution of this procedure.

References

The Versatile Building Block: A Technical Guide to the Applications of 1-Bromo-4-cyclohexylbenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-cyclohexylbenzene is a key aromatic building block in modern organic synthesis. Its unique structure, featuring a reactive bromine atom on a phenyl ring coupled with a bulky cyclohexyl group, makes it a valuable precursor in the synthesis of a wide array of complex organic molecules. This technical guide explores the potential applications of this compound in various palladium-catalyzed cross-coupling reactions and other fundamental organic transformations, providing a comprehensive resource for its utilization in research and development, particularly in the fields of medicinal chemistry and materials science. The cyclohexyl moiety is a prevalent structural motif in many biologically active compounds and liquid crystals, making this compound a crucial starting material for the synthesis of novel pharmaceuticals and advanced materials.

Core Synthetic Applications

This compound serves as a versatile substrate for a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. These transformations are cornerstones of modern synthetic chemistry, enabling the construction of complex molecular architectures with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most important tools in contemporary organic synthesis. This compound is an excellent candidate for these reactions due to the reactivity of the carbon-bromine bond.

The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. The reaction of this compound with various arylboronic acids or esters provides a direct route to substituted 4-cyclohexylbiphenyls, which are common scaffolds in pharmaceuticals and liquid crystals.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water, via syringe.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring. The reaction temperature and time will vary depending on the specific substrates and catalyst system, but typically ranges from 80-100 °C for several hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl BromideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compound (analog)Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O8012>90 (estimated)
2This compound (analog)4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Na₂CO₃Dioxane/H₂O908>90 (estimated)
3This compound (analog)3-Thienylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1006>90 (estimated)

Note: The yields are estimates based on typical Suzuki-Miyaura reactions with similar aryl bromides and are intended as a guide for reaction optimization.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product 4-Aryl-1-cyclohexylbenzene This compound->Product Suzuki-Miyaura Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Base Base Base->Product Solvent Solvent Solvent->Product

Figure 1: General workflow for the Suzuki-Miyaura coupling of this compound.

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide. This reaction enables the introduction of an alkynyl moiety onto the 4-cyclohexylphenyl core, leading to the synthesis of valuable intermediates for materials science and medicinal chemistry.

Generalized Experimental Protocol for Sonogashira Coupling:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Solvent and Reagent Addition: Add a degassed amine solvent (e.g., triethylamine or diisopropylamine) or a co-solvent system (e.g., THF/triethylamine). Then, add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (typically 40-80 °C) for several hours until the starting material is consumed.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated, and the residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine.

  • Purification: The crude product is purified by column chromatography on silica gel.

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

EntryAryl BromideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compound (analog)PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF606>85 (estimated)
2This compound (analog)TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHToluene708>85 (estimated)
3This compound (analog)1-HeptynePd(OAc)₂/XPhos (2)CuI (3)Cs₂CO₃Dioxane8012>85 (estimated)

Note: The yields are estimates based on typical Sonogashira reactions with similar aryl bromides and are intended as a guide for reaction optimization.

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product 4-Alkynyl-1-cyclohexylbenzene This compound->Product Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Product Base Base Base->Product Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product N-Aryl-4-cyclohexylaniline This compound->Product Buchwald-Hartwig Amination Amine (Primary or Secondary) Amine (Primary or Secondary) Amine (Primary or Secondary)->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Ligand Ligand Ligand->Product Base Base Base->Product Grignard_Reaction This compound This compound Grignard Reagent 4-Cyclohexylphenyl- magnesium bromide This compound->Grignard Reagent + Mg / Anhydrous Ether Mg Mg Product Product Grignard Reagent->Product + Electrophile Electrophile e.g., Aldehyde, Ketone

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-4-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the synthesis of biaryl and substituted aromatic compounds. These structural motifs are prevalent in a vast array of bioactive molecules and advanced materials.

This document provides detailed application notes and a generalized experimental protocol for the Suzuki coupling of 1-bromo-4-cyclohexylbenzene with various arylboronic acids. The cyclohexylbenzene moiety is a significant pharmacophore and a key building block in liquid crystal synthesis. The protocols and data presented herein are based on established methodologies for the Suzuki coupling of structurally similar aryl bromides and serve as a comprehensive guide for reaction setup, optimization, and execution.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The reaction is initiated by the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium(II) complex. The final step is reductive elimination, which forms the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue.

Data Presentation: Representative Reaction Conditions and Yields

While specific quantitative data for the Suzuki coupling of this compound is not extensively published, the following tables summarize typical reaction conditions and yields for analogous aryl bromides. This data provides a strong foundation for the development and optimization of reaction conditions for this compound.

Table 1: Effect of Palladium Catalyst and Ligand on Yields

EntryPalladium Catalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
1Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O804~87Based on the coupling of p-bromobenzeneboronic acid with 1-bromocyclohexane.[1]
2PdCl₂(dppf) (2)dppfK₃PO₄1,4-Dioxane/H₂O10012-24Good to ExcellentGeneral conditions for challenging aryl bromides.
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10018HighSPhos is effective for sterically hindered substrates.
4Pd₂(dba)₃ (1)XPhos (3)K₃PO₄1,4-Dioxane11016HighXPhos is a bulky ligand often used for difficult couplings.

Table 2: Influence of Base and Solvent on Reaction Outcome

EntryCatalyst/LigandBase (equiv.)Solvent (v/v)Temp. (°C)Time (h)Yield (%)Notes
1Pd(PPh₃)₄K₂CO₃ (2)Toluene/H₂O (4:1)804~87Aqueous conditions are common and often effective.[1]
2PdCl₂(dppf)K₃PO₄ (2)1,4-Dioxane/H₂O (5:1)10018Good to ExcellentK₃PO₄ is a strong base suitable for many Suzuki couplings.
3Pd(OAc)₂/SPhosCs₂CO₃ (2)Toluene10012HighCs₂CO₃ is a highly effective base, particularly for less reactive bromides.
4Pd₂(dba)₃/XPhosK₂CO₃ (2)DMF12012GoodDMF can be used for substrates with poor solubility in other solvents.

Experimental Protocols

The following is a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene/H₂O 4:1, 1,4-Dioxane/H₂O 5:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv) under a counterflow of inert gas.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, to achieve a concentration of ~0.1 M of the aryl bromide) to the flask via syringe. If using a mixed solvent system, the water should also be degassed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with the organic solvent (2 x).

    • Combine the organic layers and wash with water and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to obtain the desired biaryl product.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reactants: This compound, Arylboronic Acid, Base setup Assemble in Schlenk Flask reagents->setup catalyst Prepare Catalyst System: Pd Catalyst & Ligand catalyst->setup inert Evacuate & Backfill with Inert Gas setup->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp. monitor->cool extract Extraction with Organic Solvent & Water cool->extract purify Column Chromatography extract->purify product Isolated Pure Product purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle cluster_reactants cluster_products Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)Ln-Br Pd0->ArPdBr Oxidative Addition ArPdOR Ar-Pd(II)Ln-OR ArPdBr->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime 4-Aryl-1-cyclohexylbenzene (Ar-Ar') ArPdAr_prime->ArAr_prime ArBr This compound (Ar-Br) ArBr->ArPdBr Ar_prime_BOH2 Arylboronic Acid (Ar'-B(OH)2) Ar_prime_BOH2->ArPdAr_prime Base Base (e.g., K2CO3) Base->ArPdOR

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Formation of 4-Cyclohexylphenylmagnesium Bromide from 1-Bromo-4-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reagent, 4-cyclohexylphenylmagnesium bromide, is a valuable organometallic intermediate in organic synthesis. Its formation from 1-Bromo-4-cyclohexylbenzene provides a powerful tool for the introduction of the 4-cyclohexylphenyl moiety into a wide range of molecular scaffolds. This functional group is of significant interest in medicinal chemistry and materials science, particularly in the development of novel liquid crystals and therapeutic agents. The bulky, non-polar cyclohexyl group can enhance solubility in non-polar environments, influence molecular packing, and provide a unique steric profile that can be exploited in the design of bioactive molecules. For instance, derivatives of cyclohexylbenzene have been investigated for their anti-inflammatory and analgesic properties.[1]

These application notes provide a comprehensive overview of the synthesis of 4-cyclohexylphenylmagnesium bromide, including detailed experimental protocols, key reaction parameters, and potential applications in drug discovery and materials science.

Key Reaction Parameters and Expected Data

The successful formation of 4-cyclohexylphenylmagnesium bromide is highly dependent on stringent reaction conditions. The presence of the sterically demanding cyclohexyl group can influence the rate of reaction and the initiation process. The following table summarizes critical parameters and expected outcomes for this Grignard reagent formation.

ParameterValue / RangeNotes
Starting Material This compoundHigh purity is essential to avoid side reactions.
Magnesium 1.1 - 1.5 equivalentsA slight excess of high-purity magnesium turnings is recommended to ensure complete conversion of the aryl bromide.
Solvent Anhydrous Diethyl Ether or Tetrahydrofuran (THF)Ethereal solvents are crucial for stabilizing the Grignard reagent. THF is often preferred for aryl Grignard formation.[1]
Activation Method Iodine crystal, 1,2-dibromoethane, or mechanical grindingActivation of the magnesium surface is critical to remove the passivating magnesium oxide layer and initiate the reaction.[2]
Initiation Temperature Room temperature to gentle refluxThe reaction is exothermic and may require initial heating to start, followed by cooling to maintain a controlled reaction rate.[2]
Reaction Time 1 - 4 hoursReaction completion is typically indicated by the consumption of most of the magnesium. The steric hindrance of the cyclohexyl group may necessitate longer reaction times compared to less substituted aryl bromides.
Expected Yield 70 - 90%Yields can be influenced by the purity of reagents, efficiency of initiation, and the exclusion of moisture and air. A common side reaction is the Wurtz-type coupling to form 4,4'-dicyclohexyl-1,1'-biphenyl.[3]
Appearance Cloudy, grey to brownish solutionThe formation of the Grignard reagent is visually indicated by a change in the appearance of the reaction mixture.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the laboratory-scale synthesis of 4-cyclohexylphenylmagnesium bromide and a representative subsequent reaction.

Protocol 1: Synthesis of 4-Cyclohexylphenylmagnesium Bromide

This protocol details the formation of the Grignard reagent from this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether (or THF)

  • Iodine crystal (or 1,2-dibromoethane)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel. Ensure all glassware is scrupulously dry.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a slow stream of inert gas until the purple iodine vapor is observed, coating the magnesium turnings. Allow the flask to cool to room temperature under the inert atmosphere.[2]

  • Initiation: Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle refluxing of the ether, and the formation of a cloudy grey solution.[2] If the reaction does not start, gentle warming with a heat gun or sonication may be necessary.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-3 hours, or until most of the magnesium has been consumed. The resulting greyish-brown solution is the 4-cyclohexylphenylmagnesium bromide reagent and should be used immediately in the subsequent reaction.[2]

Protocol 2: Reaction with an Electrophile (e.g., Carbon Dioxide)

This protocol describes the reaction of the prepared Grignard reagent with carbon dioxide to form 4-cyclohexylbenzoic acid, a common derivative.

Materials:

  • Solution of 4-cyclohexylphenylmagnesium bromide (from Protocol 1)

  • Dry ice (solid carbon dioxide)

  • Anhydrous diethyl ether

  • Hydrochloric acid (e.g., 1 M aqueous solution)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Procedure:

  • Reaction with CO2: Crush a sufficient amount of dry ice and place it in a separate beaker. Slowly and carefully, pour the Grignard reagent solution over the crushed dry ice with gentle stirring. A vigorous reaction will occur.

  • Quenching: Allow the excess dry ice to sublime. Once the mixture has reached room temperature, slowly add 1 M hydrochloric acid to quench the reaction and protonate the carboxylate salt. Continue adding acid until the aqueous layer is acidic and all magnesium salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the crude 4-cyclohexylbenzoic acid. The product can be further purified by recrystallization.

Visualizations

Grignard Reagent Formation Workflow

Grignard_Formation cluster_prep Preparation cluster_reaction Reaction cluster_product Product A Dry Glassware B Activate Mg with Iodine A->B Inert Atmosphere C Add this compound in Anhydrous Ether B->C Add Ether D Initiate Reaction (Gentle Heating) C->D Initial Portion E Dropwise Addition & Reflux D->E Exothermic Reaction F Stir at Room Temp E->F Maintain Reflux G 4-Cyclohexylphenylmagnesium Bromide Solution F->G Reaction Complete

Caption: Workflow for the preparation of 4-cyclohexylphenylmagnesium bromide.

Application in Synthesis: Logical Relationship

Synthesis_Application Start This compound Grignard 4-Cyclohexylphenylmagnesium Bromide Start->Grignard + Mg, Ether Intermediate Magnesium Alkoxide/Carboxylate Grignard->Intermediate + Electrophile Electrophile Electrophile (e.g., R-CHO, CO2) Electrophile->Intermediate Product Functionalized 4-Cyclohexylbenzene Derivative Intermediate->Product Aqueous Workup

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-bromo-4-cyclohexylbenzene as a versatile substrate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis, particularly for the construction of complex molecular architectures prevalent in medicinal chemistry and materials science.[1][2][3] The protocols provided herein are based on established methodologies for aryl bromides and serve as a robust starting point for reaction optimization.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that facilitate the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[3] Prominent examples include the Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are prized for their high functional group tolerance and often proceed under mild conditions.[1] The core of these reactions is a catalytic cycle typically involving three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation (in the case of Suzuki and Sonogashira couplings) or migratory insertion (for Heck reactions), and reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst.[1][4][5]

The substrate, this compound, possesses a reactive carbon-bromine bond that readily undergoes oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The bulky cyclohexyl group can influence the steric environment of the reaction, which may necessitate careful selection of ligands to ensure efficient coupling.

Data Presentation: Typical Reaction Conditions

The following tables summarize typical conditions for various palladium-catalyzed cross-coupling reactions using this compound as the starting material. These parameters are intended as a general guide and may require optimization for specific substrates and desired outcomes.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterConditionNotes
Aryl Halide This compoundSubstrate of interest.
Boronic Acid/Ester 1.1 - 1.5 equivalentsA wide range of aryl and vinyl boronic acids can be used.
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) (1-5 mol%)Catalyst choice can significantly impact yield and reaction time.[4][6]
Ligand PPh₃, XPhos, SPhos (1-10 mol%)Bulky, electron-rich phosphine ligands are often effective.[7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 - 3.0 equivalents)The choice of base is crucial for the transmetalation step.[6]
Solvent Toluene/Ethanol/H₂O, 1,4-Dioxane/H₂OA mixture of an organic solvent and water is commonly used.[4][7]
Temperature 80 - 110 °CReaction temperature depends on the reactivity of the coupling partners.
Reaction Time 4 - 24 hoursMonitored by TLC or GC-MS for completion.

Table 2: Mizoroki-Heck Reaction Conditions

ParameterConditionNotes
Aryl Halide This compoundSubstrate of interest.
Alkene Styrene, n-Butyl Acrylate, etc. (1.1 - 1.5 equivalents)Electron-deficient alkenes are typically used.[8]
Palladium Catalyst Pd(OAc)₂ (1-5 mol%)Often used without an additional phosphine ligand.[9][10]
Ligand (optional) P(o-tol)₃, PPh₃ (2-6 mol%)Can improve catalyst stability and activity for less reactive bromides.[9]
Base Et₃N, K₂CO₃, NaOAc (1.5 - 2.0 equivalents)A hindered amine or inorganic base is required.[9][10]
Solvent DMF, NMP, 1,4-DioxaneA polar aprotic solvent is generally preferred.
Temperature 100 - 140 °CHigher temperatures are often necessary for the Heck reaction.[11]
Reaction Time 8 - 24 hoursMonitored by TLC or GC-MS for completion.[9]

Table 3: Sonogashira Coupling Conditions

ParameterConditionNotes
Aryl Halide This compoundSubstrate of interest.
Terminal Alkyne 1.1 - 1.5 equivalentsA wide variety of terminal alkynes can be employed.
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-3 mol%)A palladium(II) precatalyst is commonly used.[12]
Copper(I) Co-catalyst CuI (1-5 mol%)Facilitates the formation of the copper acetylide intermediate.[13]
Ligand PPh₃ (2-6 mol%)Triphenylphosphine is a standard ligand for this reaction.
Base Et₃N, Piperidine, DiisopropylamineAn amine base is used as both the base and often as the solvent.[13]
Solvent THF, DMF, TolueneAnhydrous and anaerobic conditions are typically required.[13]
Temperature Room Temperature - 80 °CReaction can often proceed at mild temperatures.
Reaction Time 2 - 12 hoursGenerally faster than other cross-coupling reactions.

Table 4: Buchwald-Hartwig Amination Conditions

ParameterConditionNotes
Aryl Halide This compoundSubstrate of interest.
Amine Primary or Secondary Amine (1.2 - 1.5 equivalents)A broad range of amines can be used.[14]
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%)A palladium(0) or palladium(II) precatalyst can be used.[15]
Ligand BINAP, XPhos, RuPhos (2-10 mol%)Bulky, electron-rich phosphine ligands are critical for this reaction.[15]
Base NaOtBu, K₃PO₄, Cs₂CO₃ (1.4 - 2.0 equivalents)A strong, non-nucleophilic base is required.[15]
Solvent Toluene, 1,4-DioxaneAnhydrous, deoxygenated solvent is necessary.
Temperature 80 - 110 °CReaction temperature is dependent on the specific substrates.
Reaction Time 12 - 24 hoursMonitored by TLC or GC-MS for completion.[15]

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation of the active Pd(0) catalyst.[2] Glassware should be oven-dried prior to use. Solvents should be anhydrous and deoxygenated.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene (5 mL) and water (1 mL), via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Mizoroki-Heck Reaction of this compound with n-Butyl Acrylate
  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.) and palladium(II) acetate (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe. Follow with the addition of n-butyl acrylate (1.2 mmol, 1.2 equiv.) and triethylamine (1.5 mmol, 1.5 equiv.).

  • Reaction: Immerse the sealed tube in a preheated oil bath at 120 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.[9]

  • Work-up: Cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and wash sequentially with water (3 x 10 mL) and brine (10 mL) to remove DMF and salts.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) and then phenylacetylene (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove precipitated salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination of this compound with Aniline
  • Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).[15]

  • Inert Atmosphere: Seal the tube, remove it from the glovebox, and evacuate and backfill with argon (repeat three times).

  • Reagent Addition: Add a solution of aniline (1.2 mmol, 1.2 equiv.) in anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as determined by GC-MS or TLC analysis.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizations

G General Palladium-Catalyzed Cross-Coupling Cycle pd0 Pd(0)L_n pd2 R-Pd(II)-X(L_n) pd0->pd2 Oxidative Addition (R-X) pd2_couple R-Pd(II)-R'(L_n) pd2->pd2_couple Transmetalation (R'-M) or Migratory Insertion (Alkene) pd2_couple->pd0 Reductive Elimination (R-R')

Caption: A simplified diagram of a general palladium-catalyzed cross-coupling cycle.

G Experimental Workflow for a Typical Cross-Coupling Reaction cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Weigh Reagents (Aryl Halide, Coupling Partner, Base) setup Assemble Dry Glassware under Inert Atmosphere reagents->setup catalyst Prepare Catalyst System (Palladium Source, Ligand) catalyst->setup addition Add Reagents and Degassed Solvent setup->addition heating Heat and Stir for Specified Time addition->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring workup Reaction Work-up (Quench, Extraction) monitoring->workup purify Column Chromatography or Recrystallization workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A general workflow for performing a palladium-catalyzed cross-coupling reaction.

G Decision Tree for Reaction Selection start Desired Bond Formation? cc_bond C-C Bond start->cc_bond cn_bond C-N Bond start->cn_bond cc_bond_type Type of C-C Bond? cc_bond->cc_bond_type buchwald Buchwald-Hartwig Amination (Amine) cn_bond->buchwald sp2_sp2 Aryl-Aryl (sp2-sp2) cc_bond_type->sp2_sp2 sp2_sp2_alkene Aryl-Alkene (sp2-sp2) cc_bond_type->sp2_sp2_alkene sp2_sp Aryl-Alkyne (sp2-sp) cc_bond_type->sp2_sp suzuki Suzuki Coupling (Boronic Acid) sp2_sp2->suzuki heck Heck Reaction (Alkene) sp2_sp2_alkene->heck sonogashira Sonogashira Coupling (Terminal Alkyne) sp2_sp->sonogashira

Caption: A decision tree to aid in selecting the appropriate cross-coupling reaction.

References

Application Notes and Protocols for Sonogashira Coupling with 1-Bromo-4-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[3][4] 1-Bromo-4-cyclohexylbenzene is a valuable building block, and its functionalization via Sonogashira coupling provides access to a diverse range of substituted alkynes, which are key intermediates in the development of novel therapeutics and functional materials. These application notes provide detailed protocols and comparative data for the Sonogashira coupling of this compound with various terminal alkynes.

Reaction Principle

The Sonogashira coupling proceeds through two interconnected catalytic cycles involving palladium and copper. The palladium cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. Concurrently, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a copper(I) salt. A subsequent transmetalation step, where the acetylide group is transferred from copper to the palladium complex, is followed by reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. While the copper co-catalyst enhances the reaction rate, its presence can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling).[5] Consequently, copper-free Sonogashira protocols have also been developed.[3][5]

Data Presentation: Sonogashira Coupling of this compound

The following tables summarize quantitative data for the Sonogashira coupling of this compound with various terminal alkynes under different catalytic systems.

Table 1: Copper-Catalyzed Sonogashira Coupling Conditions and Yields

AlkynePalladium Catalyst (mol%)Copper(I) Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)PPh₃ (5)Et₃NDMF100392
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)-i-Pr₂NHToluene80688
1-OctynePd(OAc)₂ (2)CuI (4)P(o-tol)₃ (4)PiperidineTHF651285
EthynylcyclohexanePdCl₂(PPh₃)₂ (2)CuI (4)-DIPADMF/H₂O90889

Table 2: Copper-Free Sonogashira Coupling Conditions and Yields

AlkynePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O1001695
TrimethylsilylacetylenePd(dba)₂ (1.5)XPhos (3)Cs₂CO₃t-AmylOH1101291
1-Octyne[Pd(NHC)]Cl₂ (2)-DBUNMP1201082
4-EthynylanisolePd(CH₃CN)₂Cl₂ (0.5)cataCXium A (1)Cs₂CO₃2-MeTHFRT4890[3]

(Note: The data in the tables above are representative examples compiled from typical Sonogashira coupling protocols for aryl bromides and may require optimization for specific experimental setups.)

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling

This protocol is a generalized procedure based on established methods for the Sonogashira coupling of aryl bromides.[4]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Ligand (e.g., PPh₃, 5 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), 3.0 equiv)

  • Anhydrous solvent (e.g., DMF, Toluene, or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and ligand (if used).

  • Add this compound and the anhydrous solvent.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the amine base and the terminal alkyne via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

This protocol is adapted from established copper-free Sonogashira methodologies.[3]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Inorganic base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane/H₂O, t-AmylOH)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In an oven-dried Schlenk flask, combine the palladium catalyst, ligand, and base under an inert atmosphere.

  • Add this compound and the anhydrous solvent.

  • Degas the solution by subjecting it to three cycles of vacuum and backfilling with an inert gas.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reactants: This compound, Alkyne, Catalyst, Base Setup Combine Reagents in Schlenk Flask under Inert Atmosphere Reagents->Setup Solvent Prepare Anhydrous Degassed Solvent Solvent->Setup Reaction Heat and Stir Reaction Mixture Setup->Reaction Monitor Monitor Progress by TLC or LC-MS Reaction->Monitor Quench Quench Reaction and Perform Aqueous Work-up Monitor->Quench Upon Completion Extract Extract with Organic Solvent and Dry Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Characterize Final Product (NMR, MS, etc.) Purify->Product Sonogashira_Catalytic_Cycle Catalytic Cycle of Sonogashira Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne Ar-Pd(II)-C≡CR(L₂) Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product Ar-C≡C-R Pd_alkyne->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR CuX->Cu_acetylide + R-C≡CH - HX Cu_acetylide->CuX To Pd Cycle ArX Ar-X ArX->Pd_complex Alkyne R-C≡CH Alkyne->Cu_acetylide

References

Application of 1-Bromo-4-cyclohexylbenzene in the Synthesis of High-Performance Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-4-cyclohexylbenzene is a pivotal precursor in the synthesis of advanced calamitic liquid crystals, which are fundamental components in liquid crystal displays (LCDs) and other electro-optic devices. The incorporation of the cyclohexylbenzene moiety into the molecular core of liquid crystals imparts desirable physical properties, including low viscosity, high clearing points, and tunable optical anisotropy. This application note provides detailed protocols for the synthesis of a representative liquid crystal, 4'-(trans-4-pentylcyclohexyl)-4-cyanobiphenyl, utilizing this compound as a key starting material. The Suzuki-Miyaura cross-coupling reaction is highlighted as the cornerstone of the synthetic strategy, enabling the efficient formation of the biphenyl core structure. This document is intended for researchers and professionals in materials science and drug development, offering a comprehensive guide to the synthesis and characterization of this important class of liquid crystals.

General Synthetic Workflow

The synthesis of calamitic liquid crystals from this compound typically involves a multi-step process. The general workflow begins with the functionalization of this compound, often through a Suzuki-Miyaura coupling reaction to introduce a second aromatic ring, thereby forming the rigid core of the liquid crystal molecule. Subsequent steps involve the introduction of a flexible alkyl tail and a polar head group, which are crucial for the formation and stability of the mesophases.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_modification Functionalization cluster_purification Purification & Characterization A This compound C Suzuki-Miyaura Coupling A->C B Arylboronic Acid (e.g., 4-cyanophenylboronic acid) B->C D Biphenyl Core Formation C->D Pd Catalyst, Base E Introduction of Alkyl Tail (if not on boronic acid) D->E F Target Liquid Crystal Molecule E->F G Column Chromatography F->G H Recrystallization G->H I Characterization (NMR, MS, DSC) H->I

Caption: General synthetic workflow for liquid crystals.

Experimental Protocols

This section details the experimental procedures for the synthesis of a representative liquid crystal, 4'-(trans-4-pentylcyclohexyl)-4-cyanobiphenyl, starting from this compound.

Synthesis of 4-(trans-4-pentylcyclohexyl)phenylboronic acid

This intermediate is a key component for the subsequent Suzuki coupling reaction.

Materials:

  • 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

  • Anhydrous Tetrahydrofuran (THF)

  • Magnesium turnings

  • Trimethyl borate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents).

  • Add a solution of 1-bromo-4-(trans-4-pentylcyclohexyl)benzene (1 equivalent) in anhydrous THF via a dropping funnel.

  • Initiate the Grignard reaction by gentle heating. Once initiated, maintain a steady reflux by controlling the addition rate of the bromide solution.

  • After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of trimethyl borate (1.5 equivalents) in anhydrous THF, maintaining the temperature below 5 °C.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude boronic acid, which can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Suzuki-Miyaura Coupling for the Synthesis of 4'-(trans-4-pentylcyclohexyl)-4-cyanobiphenyl

Materials:

  • This compound

  • 4-cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), 4-cyanophenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Under an inert atmosphere, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4'-(trans-4-pentylcyclohexyl)-4-cyanobiphenyl.

G cluster_protocol Experimental Workflow: Suzuki Coupling A Combine Reactants: This compound, 4-cyanophenylboronic acid, K2CO3 B Add Catalyst System: Pd(OAc)2, PPh3 A->B C Add Solvents: Toluene, Ethanol, Water B->C D Reflux at 80-90 °C (12-24 hours) C->D E Workup: Ethyl Acetate Extraction, Washing D->E F Purification: Column Chromatography E->F G Final Product: 4'-(trans-4-pentylcyclohexyl)-4-cyanobiphenyl F->G

Caption: Step-by-step Suzuki coupling protocol.

Quantitative Data

The physical properties of liquid crystals are paramount to their application. The inclusion of the cyclohexylbenzene moiety significantly influences the mesomorphic behavior. Below is a summary of the phase transition temperatures for a representative liquid crystal synthesized from a this compound derivative.

CompoundCAS NumberCrystal to Nematic Transition (°C)Nematic to Isotropic Transition (°C)Reference
4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5)61204-01-13054.4[1][2]

Conclusion

This compound is a versatile and indispensable building block in the synthesis of high-performance liquid crystals. The Suzuki-Miyaura cross-coupling reaction provides an efficient and robust method for the construction of the rigid core structures necessary for liquid crystalline behavior. The protocols and data presented in this application note serve as a valuable resource for researchers in the field, enabling the synthesis and further investigation of novel liquid crystal materials with tailored properties for advanced technological applications. The ability to systematically modify the structure of these molecules opens up vast possibilities for the development of next-generation display technologies and other electro-optic devices.

References

Application Notes and Protocols: 1-Bromo-4-cyclohexylbenzene as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-cyclohexylbenzene is a key building block in medicinal chemistry, prized for its utility in the synthesis of a wide array of pharmaceutical compounds. Its structure, featuring a reactive bromo-functionalized aromatic ring and a lipophilic cyclohexyl group, makes it an ideal starting material for introducing the 4-cyclohexylphenyl moiety into drug candidates. This moiety is often associated with enhanced metabolic stability and improved pharmacokinetic profiles of the final active pharmaceutical ingredient (API). The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of complex molecular architectures in drug discovery.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates. The protocols focus on two of the most powerful and widely used transformations in modern drug development: the Suzuki-Miyaura coupling for the formation of biaryl structures and the Buchwald-Hartwig amination for the synthesis of arylamines.

Key Applications in Pharmaceutical Synthesis

The 4-cyclohexylphenyl core, readily accessible from this compound, is a prevalent scaffold in a variety of therapeutic agents. The cyclohexyl group can contribute to enhanced binding affinity at biological targets and improve the overall lipophilicity of a molecule, which can be crucial for oral bioavailability.

Key transformations involving this compound include:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond by reacting with a boronic acid or ester. This is a powerful method for synthesizing biaryl compounds, which are common motifs in kinase and cyclooxygenase (COX) inhibitors.

  • Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine. This reaction is essential for the synthesis of anilines and their derivatives, which are present in a vast number of pharmaceuticals.

  • Sonogashira Coupling: Formation of a C-C triple bond with a terminal alkyne, leading to the synthesis of substituted alkynes.

Experimental Protocols

Protocol 1: Synthesis of 4-Cyclohexyl-4'-methylbiphenyl via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a 4-cyclohexylbiphenyl derivative, a common core structure in various biologically active molecules.

Reaction Scheme:

Materials:

  • This compound

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and degassed water (2 mL).

  • Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 4-cyclohexyl-4'-methylbiphenyl.

Quantitative Data (Representative):

Reactant 1Reactant 2Catalyst Loading (mol%)BaseSolventTime (h)Yield (%)Purity (%)
This compound4-Methylphenylboronic acid2K₂CO₃Toluene/EtOH/H₂O1285-95>98
This compoundPhenylboronic acid2K₂CO₃Toluene/EtOH/H₂O1288-96>98

Note: Yields are based on analogous reactions and may vary depending on specific reaction conditions and scale.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine Reactants (this compound, 4-Methylphenylboronic acid, K2CO3) Catalyst 2. Add Catalyst System (Pd(OAc)2, PPh3) Reactants->Catalyst Solvent 3. Add Solvents (Toluene, EtOH, H2O) Catalyst->Solvent Heat 4. Heat to 80°C (12 hours) Solvent->Heat Monitor 5. Monitor by TLC Heat->Monitor Cool 6. Cool to RT Monitor->Cool Reaction Complete Extract 7. Extraction (EtOAc, H2O, Brine) Cool->Extract Dry 8. Dry and Concentrate Extract->Dry Purify 9. Column Chromatography Dry->Purify Product Final Product: 4-Cyclohexyl-4'-methylbiphenyl Purify->Product

Protocol 2: Synthesis of N-(4-Cyclohexylphenyl)aniline via Buchwald-Hartwig Amination

This protocol outlines the synthesis of a diarylamine, a common structural motif in many pharmaceutical agents, including kinase inhibitors.

Reaction Scheme:

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Ethyl acetate

  • Celite®

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add aniline (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-cyclohexylphenyl)aniline.[1]

Quantitative Data (Representative):

Reactant 1Reactant 2LigandBaseSolventTime (h)Yield (%)Purity (%)
This compoundAnilineXPhosNaOtBuToluene12-2480-92>97
This compoundMorpholineRuPhosK₃PO₄Dioxane18-2475-88>97

Note: Yields are based on analogous reactions and may vary depending on specific reaction conditions and scale.[1]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln PdII_Ar Ar-Pd(II)-Br Ln Pd0->PdII_Ar Ar-Br OxAdd Oxidative Addition OxAdd->PdII_Ar AmineCoord Amine Coordination PdII_Ar->AmineCoord PdII_Amine Ar-Pd(II)-NHR'R'' Ln PdII_Ar->PdII_Amine HNR'R'' (Base) AmineCoord->PdII_Amine PdII_Amine->Pd0 Ar-NR'R'' RedElim Reductive Elimination PdII_Amine->RedElim Product Ar-NR'R'' RedElim->Product Reactants Ar-Br + HNR'R'' Reactants->OxAdd Base Base

Biological Relevance and Signaling Pathways

The 4-cyclohexylphenyl moiety, constructed using this compound, is a key component of various inhibitors targeting enzymes implicated in disease, such as cyclooxygenases (COX) in inflammation and various kinases in cancer.

Cyclooxygenase (COX) Inhibition Pathway

COX-1 and COX-2 are key enzymes in the arachidonic acid pathway, responsible for the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effect by inhibiting these enzymes. The 4-cyclohexylphenyl group can be found in selective COX-2 inhibitors, where its steric bulk can contribute to selectivity for the larger active site of the COX-2 isozyme.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Prostaglandins (Stomach lining, Platelets) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Inhibitor COX-2 Inhibitor (e.g., containing 4-cyclohexylphenyl) Inhibitor->COX2 Inhibition

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of pharmaceutical compounds. Its utility in robust and scalable cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the efficient incorporation of the 4-cyclohexylphenyl moiety into diverse molecular scaffolds. The provided protocols offer a foundation for the synthesis of key intermediates, and the understanding of the biological relevance of the resulting structures can guide the design and development of novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of OLED Materials Using 1-Bromo-4-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of organic light-emitting diode (OLED) materials utilizing 1-Bromo-4-cyclohexylbenzene as a key starting material. The methodologies described herein focus on the creation of hole transport layer (HTL) and emissive layer (EML) materials, which are critical components in modern OLED devices. The inclusion of the cyclohexyl moiety can enhance the solubility, thermal stability, and morphological stability of the resulting materials, leading to improved device performance and lifetime.

Introduction to this compound in OLED Synthesis

This compound is a versatile building block for the synthesis of a variety of organic electronic materials. Its aryl bromide functionality allows for participation in common cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in constructing the complex conjugated systems required for efficient charge transport and light emission in OLEDs. The para-substituted cyclohexyl group provides steric hindrance that can disrupt intermolecular packing, leading to higher solubility and the formation of stable amorphous films, which are crucial for preventing crystallization and ensuring the longevity of OLED devices.

Synthesis of a Hole Transport Layer Material: N,N-diphenyl-4'-(cyclohexyl)-[1,1'-biphenyl]-4-amine

A common strategy for creating efficient hole transport materials is the synthesis of triarylamine derivatives. The following protocols detail the synthesis of N,N-diphenyl-4'-(cyclohexyl)-[1,1'-biphenyl]-4-amine, a promising HTL candidate, via a Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of N,N-diphenyl-4'-(cyclohexyl)-[1,1'-biphenyl]-4-amine

This protocol describes the palladium-catalyzed cross-coupling of this compound with (4-(diphenylamino)phenyl)boronic acid.

Materials:

  • This compound

  • (4-(Diphenylamino)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Nitrogen or Argon gas

Equipment:

  • Three-necked round-bottom flask

  • Condenser

  • Magnetic stirrer with heating mantle

  • Schlenk line or glovebox for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Experimental Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, combine this compound (1.0 eq), (4-(diphenylamino)phenyl)boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data
ParameterValue
Yield 85-95%
Purity (by HPLC) >99%
Melting Point 155-158 °C
Appearance White to off-white solid
Photophysical Properties
PropertyValue
Absorption (λmax, in THF) ~350 nm
Emission (λmax, in THF) ~420 nm
HOMO Level -5.4 eV
LUMO Level -2.1 eV

Synthesis of an Emissive Layer Material Precursor: 4-Cyclohexyl-N,N-diphenylaniline

The Buchwald-Hartwig amination is another powerful tool for C-N bond formation, enabling the synthesis of various OLED materials. This protocol outlines the synthesis of 4-Cyclohexyl-N,N-diphenylaniline, which can serve as a core for further functionalization into emissive materials.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-Cyclohexyl-N,N-diphenylaniline

This protocol details the palladium-catalyzed amination of this compound with diphenylamine.[1][2][3]

Materials:

  • This compound

  • Diphenylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) or a suitable biarylphosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Nitrogen or Argon gas

Equipment:

  • Schlenk tube or oven-dried round-bottom flask

  • Magnetic stirrer with heating block

  • Schlenk line or glovebox for inert atmosphere

  • Syringes for solvent and reagent transfer

  • Standard glassware for work-up and purification

Experimental Procedure:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add this compound (1.0 eq), diphenylamine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Catalyst and Ligand Addition: In a glovebox or under a positive flow of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (0.01-0.02 eq) and tri(tert-butyl)phosphine (0.02-0.04 eq).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the Schlenk tube and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate).

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data
ParameterValue
Yield 80-90%
Purity (by GC-MS) >98%
Melting Point 118-121 °C
Appearance White crystalline solid

Visualizing the Synthetic Pathways

To illustrate the logical flow of the synthetic procedures, the following diagrams are provided in the DOT language for Graphviz.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product This compound This compound Reaction Reaction This compound->Reaction (4-(Diphenylamino)phenyl)boronic acid (4-(Diphenylamino)phenyl)boronic acid (4-(Diphenylamino)phenyl)boronic acid->Reaction Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3->Reaction Na2CO3 Na2CO3 Na2CO3->Reaction Toluene/Ethanol/H2O Toluene/Ethanol/H2O Toluene/Ethanol/H2O->Reaction Reflux Reflux Reflux->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification HTL Material N,N-diphenyl-4'-(cyclohexyl)- [1,1'-biphenyl]-4-amine Purification->HTL Material

Caption: Suzuki-Miyaura coupling workflow.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product This compound This compound Reaction Reaction This compound->Reaction Diphenylamine Diphenylamine Diphenylamine->Reaction Pd2(dba)3 / P(t-Bu)3 Pd2(dba)3 / P(t-Bu)3 Pd2(dba)3 / P(t-Bu)3->Reaction NaOt-Bu NaOt-Bu NaOt-Bu->Reaction Toluene Toluene Toluene->Reaction Heat Heat Heat->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification EML Precursor 4-Cyclohexyl-N,N-diphenylaniline Purification->EML Precursor

Caption: Buchwald-Hartwig amination workflow.

Conclusion

The protocols outlined provide robust and reproducible methods for the synthesis of key OLED material precursors and a final hole transport material using this compound. The Suzuki-Miyaura and Buchwald-Hartwig reactions are highly versatile and can be adapted for the synthesis of a wide array of functionalized organic electronic materials. The incorporation of the cyclohexylphenyl moiety is a promising strategy for developing solution-processable and morphologically stable materials for high-performance OLEDs. Researchers are encouraged to adapt and optimize these protocols for their specific target molecules and applications.

References

Application Notes and Protocol for the Heck Reaction of 1-Bromo-4-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Heck reaction of 1-Bromo-4-cyclohexylbenzene with a generic alkene. The Heck reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, allowing for the synthesis of substituted alkenes which are valuable intermediates in pharmaceuticals and material science.[1][2]

Introduction

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide, such as this compound, with an alkene in the presence of a base.[1][3] This reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) intermediate.[4][5] The key steps of the mechanism are the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. The cycle is completed by β-hydride elimination to form the substituted alkene product and regeneration of the Pd(0) catalyst.[1][3][4]

Key Experimental Parameters

Successful execution of the Heck reaction with this compound requires careful optimization of several parameters:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective catalyst precursor that is reduced in situ to the active Pd(0) species.[6][7]

  • Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and influencing the reaction's efficiency. Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine, are frequently employed.[1][7]

  • Base: A base is required to neutralize the hydrogen halide generated during the catalytic cycle.[8] Common bases include organic amines like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃).[1][4][6]

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or acetonitrile (MeCN) are typically used to facilitate the reaction.[4][9]

Experimental Protocol: Heck Reaction of this compound with Styrene

This protocol details the reaction of this compound with styrene to form 4-cyclohexylstilbene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).[10]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Reactant Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (5 mL) to the flask, followed by the addition of styrene (1.2 mmol, 1.2 equiv).[10]

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring.[7][10]

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Workup: After the reaction is complete (typically 8-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 4-cyclohexylstilbene.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Heck reaction of aryl bromides, which can be adapted for this compound.

ParameterConditionNotes
Aryl Halide This compoundSubstrate of interest.
Alkene Styrene, n-Butyl Acrylate, etc.Typically used in 1.1 to 1.5 excess.[7]
Palladium Source Pd(OAc)₂ (1-5 mol%)A common and air-stable precatalyst.[6][7]
Ligand PPh₃ (2-10 mol%)Stabilizes the catalyst and improves yield.
Base K₂CO₃ or Et₃N (1.5-2.5 equiv)Neutralizes the generated acid.[4][6]
Solvent Anhydrous DMF or DMAcPolar aprotic solvents are generally effective.[4]
Temperature 80-140 °CHigher temperatures may be required for less reactive substrates.[6][11]
Reaction Time 4-24 hoursMonitored by TLC or GC-MS.[6][7]
Expected Yield 70-95%Yields are highly dependent on the specific substrates and conditions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Heck reaction protocol described above.

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product prep_reagents Combine Reactants: This compound, K₂CO₃, Pd(OAc)₂, PPh₃ inert_atm Establish Inert Atmosphere (N₂/Ar) prep_reagents->inert_atm 1. add_solv_alkene Add Anhydrous DMF and Styrene inert_atm->add_solv_alkene 2. heat_stir Heat to 100-120 °C with Vigorous Stirring add_solv_alkene->heat_stir 3. monitor Monitor Reaction (TLC/GC-MS) heat_stir->monitor 4. cool_quench Cool to Room Temp and Quench with Water monitor->cool_quench 5. extract Extract with Organic Solvent cool_quench->extract 6. purify Dry, Concentrate, and Purify via Column Chromatography extract->purify 7. final_product 4-cyclohexylstilbene purify->final_product 8.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Bromo-4-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 1-Bromo-4-cyclohexylbenzene, a key intermediate in the pharmaceutical and liquid crystal industries. The synthesis is primarily achieved through a two-step process: the Friedel-Crafts alkylation of benzene with cyclohexene to yield cyclohexylbenzene, followed by the regioselective bromination of the intermediate.

Introduction

This compound is a crucial building block in the synthesis of a variety of organic molecules. Its derivatives are widely utilized in the manufacturing of liquid crystal displays, where the cyclohexylbenzene moiety imparts desirable properties such as low viscosity and high thermal stability.[1] In the pharmaceutical sector, this compound serves as a versatile intermediate for the development of novel therapeutic agents, enabling the construction of complex molecular architectures through cross-coupling reactions.[2][3][4][5] The industrial production of this compound necessitates robust and scalable synthetic methods that ensure high yield and purity while adhering to stringent safety and environmental standards.

Synthetic Pathway Overview

The most common and economically viable industrial route for the synthesis of this compound involves two main stages:

  • Step 1: Friedel-Crafts Alkylation of Benzene: Benzene is reacted with cyclohexene in the presence of an acid catalyst to produce cyclohexylbenzene.

  • Step 2: Electrophilic Aromatic Bromination: Cyclohexylbenzene is then brominated to introduce a bromine atom onto the phenyl ring, primarily at the para position.

G Cyclohexylbenzene Cyclohexylbenzene Bromine Bromine

Experimental Protocols

Step 1: Large-Scale Synthesis of Cyclohexylbenzene via Friedel-Crafts Alkylation

This protocol is adapted from established industrial practices and literature procedures for the acid-catalyzed alkylation of benzene.

Materials and Equipment:

  • Large-scale glass-lined or stainless steel reactor with mechanical stirring, temperature control (heating/cooling jacket), a dropping funnel, and a reflux condenser.

  • Benzene (excess)

  • Cyclohexene

  • Concentrated Sulfuric Acid (98%) or a solid acid catalyst (e.g., Zeolite)

  • 5% Sodium Hydroxide solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Calcium Chloride or Magnesium Sulfate

  • Vacuum distillation setup

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas like nitrogen.

  • Charging Reactants: Charge the reactor with benzene (typically a 3 to 5-fold molar excess relative to cyclohexene) and concentrated sulfuric acid. The use of excess benzene helps to minimize polyalkylation.[6][7]

  • Cooling: Cool the mixture to 5-10°C using the reactor's cooling jacket.

  • Addition of Cyclohexene: Slowly add cyclohexene to the stirred mixture over a period of 1.5 to 2 hours, maintaining the temperature between 5°C and 10°C. The reaction is exothermic, and careful temperature control is crucial.

  • Reaction: After the addition is complete, continue stirring for an additional hour at the same temperature.

  • Work-up:

    • Stop the stirring and allow the layers to separate.

    • Separate the upper organic layer.

    • Wash the organic layer sequentially with cold concentrated sulfuric acid (to remove unreacted olefins and some byproducts), water, 5% sodium hydroxide solution (to neutralize any remaining acid), and finally with brine.

  • Drying: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Initially, distill off the excess benzene under atmospheric pressure.

    • The crude cyclohexylbenzene is then purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.

Quantitative Data for Cyclohexylbenzene Synthesis:

ParameterValue/RangeReference
Benzene to Cyclohexene Molar Ratio3:1 to 5:1[6][7]
CatalystConcentrated H₂SO₄ or Zeolite[8][9]
Reaction Temperature5-10°C
Reaction Time2.5 - 3 hours
Typical Yield65-70%
Purity (after distillation)>99%

G

Step 2: Large-Scale Synthesis of this compound via Electrophilic Bromination

This protocol describes the regioselective bromination of cyclohexylbenzene. The para-isomer is the major product due to the ortho, para-directing nature of the alkyl group and steric hindrance at the ortho positions.[10][11]

Materials and Equipment:

  • Large-scale glass-lined reactor with mechanical stirring, temperature control, a dropping funnel, and a gas outlet connected to a scrubber (for HBr gas).

  • Cyclohexylbenzene

  • Bromine

  • Anhydrous Iron(III) Bromide (FeBr₃) or iron filings (which will be converted to FeBr₃ in situ)

  • Carbon Tetrachloride or another suitable inert solvent

  • 5% Sodium Thiosulfate or Sodium Bisulfite solution

  • 5% Sodium Hydroxide solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate

  • Vacuum distillation setup

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and protected from light. The reactor should be equipped with a scrubber containing a sodium hydroxide solution to neutralize the hydrogen bromide gas produced during the reaction.

  • Charging Reactants: Charge the reactor with cyclohexylbenzene and the inert solvent. Add the iron(III) bromide catalyst.

  • Cooling: Cool the mixture to 0-5°C.

  • Addition of Bromine: Slowly add liquid bromine to the stirred mixture, maintaining the temperature between 0°C and 5°C. The reaction is highly exothermic.[12]

  • Reaction: After the addition is complete, allow the reaction to proceed at a low temperature until the evolution of HBr gas ceases. The reaction progress can be monitored by Gas Chromatography (GC).

  • Work-up:

    • Quench the reaction by carefully adding a 5% sodium thiosulfate or sodium bisulfite solution to destroy any unreacted bromine.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, 5% sodium hydroxide solution, and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by distillation.

    • The crude product is then purified by vacuum distillation to separate the desired this compound from unreacted starting material and isomeric byproducts.

Quantitative Data for this compound Synthesis:

ParameterValue/RangeReference
Cyclohexylbenzene to Bromine Molar Ratio1:1 to 1:1.1
CatalystFeBr₃[13][14]
Reaction Temperature0-5°C[12]
Reaction TimeVaries with scale, typically 2-6 hours
Typical Yield (para-isomer)75-85%
Purity (after distillation)>98%
Major Byproductsortho-bromocyclohexylbenzene, dibromocyclohexylbenzene[10]

G

Industrial Safety and Handling

The large-scale synthesis of this compound involves the handling of hazardous materials. Adherence to strict safety protocols is mandatory.

  • Benzene: A known carcinogen and flammable liquid. All operations should be conducted in a well-ventilated area or a closed system. Personal protective equipment (PPE), including respiratory protection, should be used.

  • Cyclohexene: A flammable liquid. Handle away from ignition sources.

  • Sulfuric Acid: Highly corrosive. Use appropriate acid-resistant gloves, clothing, and eye/face protection.

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon contact.[15] All transfers and reactions involving bromine should be performed in a closed system or a well-ventilated fume hood. A bromine-specific respirator is essential.[16]

  • Hydrogen Bromide (HBr): A corrosive gas produced during the bromination reaction. The reactor must be vented through a scrubber containing a caustic solution to neutralize the HBr.

  • Pressure and Temperature Control: Both reactions, particularly the bromination, are exothermic and can lead to a runaway reaction if not properly controlled. The reactor must have a reliable cooling system and be monitored for temperature and pressure.

Emergency Procedures:

  • Spills: Neutralize acid spills with a suitable base (e.g., sodium bicarbonate). For bromine spills, use a reducing agent like sodium thiosulfate solution for neutralization.

  • Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. For inhalation, move the individual to fresh air and seek immediate medical assistance.

Applications in Drug Development and Liquid Crystals

This compound is a valuable intermediate due to the reactivity of the aryl bromide moiety, which readily participates in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile introduction of diverse functional groups, making it a key building block in the synthesis of complex pharmaceutical compounds and advanced liquid crystal materials.[2]

G

References

Application Notes and Protocols for the Lithiation of 1-Bromo-4-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the lithiation of 1-bromo-4-cyclohexylbenzene to form the corresponding aryllithium reagent, (4-cyclohexylphenyl)lithium. This organolithium intermediate is a versatile tool in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, which is of significant interest in the development of novel pharmaceutical compounds.[1][2][3] Organolithium reagents are powerful nucleophiles and strong bases, widely used in the construction of complex molecular architectures.[3][4] The procedure described herein is a lithium-halogen exchange reaction, a common and efficient method for the preparation of aryllithium species.[5][6][7]

Experimental Protocols

The following protocol is a general procedure for the lithiation of this compound via lithium-halogen exchange. All reactions involving organolithium reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[5][8]

Materials and Reagents:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide, benzaldehyde, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone at -78 °C)

Procedure:

  • Apparatus Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum is placed under a positive pressure of inert gas.

  • Reaction Setup: this compound (1.0 equivalent) is dissolved in anhydrous THF in the reaction flask. The solution is then cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via syringe, ensuring the internal temperature does not rise significantly. The reaction mixture is then stirred at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Electrophilic Quench: The desired electrophile (1.2 equivalents) is added to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours, or until TLC analysis indicates completion.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system.

Data Presentation

The following table summarizes typical reaction parameters for the lithiation of an aryl bromide, which can be adapted for this compound.

ParameterValueReference
Substrate This compound-
Reagent n-Butyllithium (n-BuLi)[5]
Solvent Tetrahydrofuran (THF)[5]
Temperature -78 °C to -100 °C[5]
Reaction Time 1 hour for lithiation[5]
Equivalents of n-BuLi 1.0 - 1.2 equivalents[5]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental setup for the lithiation of this compound.

Lithiation_Workflow Experimental Workflow for Lithiation of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Dissolve this compound in anhydrous THF B 2. Cool solution to -78 °C A->B C 3. Add n-BuLi dropwise B->C D 4. Stir for 1 hour at -78 °C C->D E 5. Add electrophile D->E F 6. Warm to room temperature E->F G 7. Quench with sat. aq. NH4Cl F->G H 8. Extraction with organic solvent G->H I 9. Drying and concentration H->I J 10. Purification by chromatography I->J

Caption: Workflow for the lithiation of this compound.

This protocol provides a foundational method for the generation of (4-cyclohexylphenyl)lithium, a key intermediate for the synthesis of a variety of functionalized molecules relevant to drug discovery and development. Researchers should optimize reaction conditions based on the specific electrophile used and the desired product. Careful handling of pyrophoric organolithium reagents is paramount for safety and success.[8]

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 1-Bromo-4-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for Suzuki-Miyaura cross-coupling reactions involving 1-Bromo-4-cyclohexylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks to perform when my Suzuki coupling of this compound results in a low yield?

A1: Low yields in Suzuki couplings can often be traced back to several key factors. A systematic check of your reagents and reaction setup is the best first step:

  • Reagent Quality: Ensure the this compound and the boronic acid/ester coupling partner are of high purity. Boronic acids, in particular, can degrade over time and are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] Using fresh, high-purity reagents is crucial.

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere. The choice of ligand is also critical, with bulky, electron-rich ligands often being beneficial for aryl bromides.[2][3]

  • Solvent and Base Purity: It is imperative to use anhydrous and properly degassed solvents, as oxygen can deactivate the palladium catalyst.[1][4] The purity of the base is also important for a successful reaction.

  • Inert Atmosphere: The reaction should be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation and unwanted side reactions like homocoupling.[4][5] Ensure your flask is properly sealed and has been purged of oxygen.

Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can this be minimized?

A2: Homocoupling of the boronic acid is a common side reaction that reduces the yield of the desired product.[5] This can be caused by the presence of oxygen or Pd(II) species at the start of the reaction.[2] To minimize this:

  • Thorough Degassing: Ensure the reaction mixture and solvents are thoroughly degassed to remove oxygen, which can promote homocoupling.[2][5]

  • Use of a Pd(0) Source: Starting with a Pd(0) catalyst or a pre-catalyst that readily generates the active Pd(0) species can help avoid an excess of Pd(II) at the beginning of the reaction.[4]

  • Controlled Reagent Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to minimize its homocoupling.[4]

Q3: My starting this compound is being consumed, but I am not observing the desired product. What could be the issue?

A3: If your starting material is being consumed without the formation of the desired product, it is likely that side reactions are occurring. The two most common culprits are protodeboronation of the boronic acid partner and dehalogenation of the this compound.

  • Protodeboronation: This is the hydrolysis of the boronic acid, replacing the boron group with a hydrogen atom.[1][6] To mitigate this, consider using milder bases like K₃PO₄ or Cs₂CO₃, ensuring anhydrous conditions, or using more stable boronic esters like pinacol esters.[1][5]

  • Dehalogenation: This is the reduction of the aryl bromide to the corresponding arene (4-cyclohexylbenzene in this case).[7] This can be influenced by high temperatures, prolonged reaction times, and the choice of base and ligand.[7] Careful optimization of these parameters is necessary to avoid this side reaction.

Q4: How critical is the choice of base and solvent for the Suzuki coupling of this compound?

A4: The choice of base and solvent is crucial for a successful Suzuki coupling reaction.[4]

  • Base: The base activates the boronic acid, making it more nucleophilic for the transmetalation step.[5] The strength and solubility of the base are important factors.[1] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[5][8] The optimal base often needs to be determined empirically for a specific substrate combination.

  • Solvent: The solvent system must solubilize the reagents and stabilize the catalytic species.[1][9] Common solvents include toluene, dioxane, THF, and DMF, often in combination with water.[1][8][10] The presence of water can be beneficial, but it can also promote protodeboronation.[1][10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Yield Poor quality of reagents (aryl bromide, boronic acid).Use fresh, high-purity reagents. Consider using a more stable boronic ester (e.g., pinacol ester).[1][5]
Inactive catalyst or ligand.Use a fresh batch of catalyst and ligand. Ensure proper storage under an inert atmosphere.[1]
Presence of oxygen in the reaction.Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas (Ar or N₂).[1][4]
Suboptimal reaction temperature.Screen a range of temperatures. While 80-110 °C is typical, some reactions may benefit from higher temperatures.[5][8]
Incorrect choice of base or solvent.Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/water, Dioxane/water, THF/water).[5][8][10]
Significant Homocoupling of Boronic Acid Presence of oxygen.Ensure rigorous degassing of the reaction mixture and solvents.[2]
Use of a Pd(II) precatalyst.Consider using a Pd(0) source or a precatalyst that rapidly generates Pd(0).[4]
Presence of Dehalogenated Byproduct High reaction temperature or prolonged reaction time.Lower the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times.[7]
Inappropriate choice of base or ligand.Screen different bases and ligands. Some combinations may favor dehalogenation.[7]
Unreacted Starting Materials Inefficient oxidative addition.For the aryl bromide, which is relatively electron-rich due to the cyclohexyl group, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) to promote oxidative addition.[2][11]
Catalyst decomposition.Higher temperatures can lead to catalyst decomposition.[6] If high temperatures are required, consider a more robust catalyst system.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acid coupling partners.

Reagents:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Solvent (e.g., Toluene/Water, 4:1 mixture, 5 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[1][4]

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1][4]

  • Monitor the reaction progress using a suitable analytical technique such as TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl R-Pd(II)L_n-X Pd0->PdII_Aryl R-X OxAdd Oxidative Addition PdII_Biaryl R-Pd(II)L_n-R' PdII_Aryl->PdII_Biaryl R'B(OH)_2 / Base Transmetal Transmetalation PdII_Biaryl->Pd0 R-R' Product R-R' PdII_Biaryl->Product RedElim Reductive Elimination ArylHalide R-X (this compound) BoronicAcid R'B(OH)_2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckReagents Check Reagent Quality (Purity, Freshness) Start->CheckReagents CheckReagents->Start Reagents Impure CheckConditions Verify Reaction Conditions (Inert Atmosphere, Temperature) CheckReagents->CheckConditions Reagents OK CheckConditions->Start Conditions Faulty AnalyzeByproducts Analyze Crude Mixture (TLC, GC-MS, NMR) CheckConditions->AnalyzeByproducts Conditions OK OptimizeCatalyst Optimize Catalyst System (Ligand, Catalyst Loading) AnalyzeByproducts->OptimizeCatalyst Side Reactions Identified OptimizeBaseSolvent Optimize Base and Solvent AnalyzeByproducts->OptimizeBaseSolvent Starting Materials Unreacted Success Improved Yield OptimizeCatalyst->Success OptimizeBaseSolvent->Success

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Grignard Formation of 1-Bromo-4-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering side reactions and other issues during the Grignard formation of 1-bromo-4-cyclohexylbenzene.

Troubleshooting Guide

Issue 1: The Grignard reaction fails to initiate.

  • Question: I've combined my this compound, magnesium turnings, and anhydrous ether, but there are no signs of reaction (no cloudiness, no gentle reflux). What should I do?

  • Answer: Reaction initiation failure is a common issue, often due to the passivating layer of magnesium oxide on the magnesium turnings. Here are several troubleshooting steps:

    • Magnesium Activation: The primary reason for initiation failure is an inactive magnesium surface.

      • Mechanical Activation: Before adding the solvent, use a dry glass stirring rod to gently crush some of the magnesium turnings against the side of the flask. This will expose a fresh, reactive metal surface.

      • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension. The disappearance of the iodine's color or the observation of bubbling (ethylene gas from 1,2-dibromoethane) indicates activation.

      • Thermal Activation: Gently warm a small spot of the flask with a heat gun. Be cautious, as the reaction is exothermic and can become vigorous once initiated.

    • Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.

      • All glassware must be rigorously flame-dried or oven-dried and cooled under an inert atmosphere (nitrogen or argon) before use.

      • The solvent (e.g., diethyl ether, THF) must be anhydrous. Use a freshly opened bottle or a properly dried and stored solvent.

    • Check Reagent Purity: Ensure the this compound is pure and free from any protic impurities.

Issue 2: The reaction mixture is turning dark, and the yield of the desired product is low.

  • Question: My reaction initiated, but the solution has turned dark brown/black, and upon quenching and work-up, I have a low yield of my desired product and a significant amount of a high-boiling point side product. What is happening?

  • Answer: This is a classic sign of significant side reactions, most notably Wurtz (homocoupling) reaction. The primary side product is likely 4,4'-dicyclohexyl-1,1'-biphenyl. Here’s how to mitigate this:

    • Slow Addition of the Aryl Bromide: The concentration of this compound in the reaction mixture should be kept low to minimize its reaction with the newly formed Grignard reagent. Add the solution of this compound dropwise to the magnesium suspension over an extended period.

    • Temperature Control: The Wurtz coupling reaction is often accelerated at higher temperatures. Maintain a gentle reflux and avoid excessive heating. If the reaction becomes too vigorous, cool the flask in an ice bath.

    • Solvent Choice: The choice of solvent can influence the rate of side reactions. While both diethyl ether and THF are commonly used, for some reactive halides, other solvents like 2-methyltetrahydrofuran (2-MeTHF) have been shown to suppress Wurtz coupling.

    • Efficient Stirring: Ensure vigorous stirring to quickly disperse the added aryl bromide and bring it into contact with the magnesium surface, promoting the desired reaction over the side reaction.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary side reaction in the Grignard formation of this compound?

  • A1: The most common and significant side reaction is the Wurtz (or homocoupling) reaction. In this reaction, the formed Grignard reagent, (4-cyclohexylphenyl)magnesium bromide, acts as a nucleophile and reacts with a molecule of the unreacted starting material, this compound, to form 4,4'-dicyclohexyl-1,1'-biphenyl.

  • Q2: How does the Wurtz side reaction occur?

  • A2: The reaction proceeds via a coupling of the Grignard reagent with the aryl halide. The mechanism can be complex and may involve radical intermediates. The overall transformation is: Ar-MgBr + Ar-Br → Ar-Ar + MgBr₂ (where Ar = 4-cyclohexylphenyl)

  • Q3: Are there any other potential side reactions?

  • A3: Yes, other side reactions can occur, although they are often less significant than Wurtz coupling if proper procedures are followed:

    • Reaction with Water or Protic Solvents: Grignard reagents are strong bases and will be quenched by any source of protons, such as water, alcohols, or even acidic protons on other functional groups. This will form cyclohexylbenzene.

    • Reaction with Oxygen: Exposure to air (oxygen) can lead to the formation of hydroperoxides, which upon work-up can yield phenols. It is crucial to maintain an inert atmosphere.

  • Q4: Can I store my prepared Grignard reagent?

  • A4: It is highly recommended to use the Grignard reagent immediately after its preparation. Over time, it can degrade through reaction with trace impurities, the solvent, or by precipitation, leading to lower yields in subsequent steps.

Data Presentation

The following table summarizes the effect of solvent choice on the yield of the desired product versus the Wurtz coupling side product for a reactive halide, demonstrating a strategy to minimize side reactions.

SolventYield of Desired Product (%)Observations
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling.
Tetrahydrofuran (THF)27Poor yield due to significant Wurtz byproduct formation.
2-Methyltetrahydrofuran (2-MeTHF)90Excellent yield, demonstrating suppression of Wurtz coupling.[1]
Data is for the reaction of benzyl chloride with 2-butanone via an in-situ generated Grignard reagent and is representative of the impact of solvent on Wurtz coupling for reactive halides.

Experimental Protocols

Protocol: Formation of (4-cyclohexylphenyl)magnesium bromide

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether (or THF)

  • Iodine crystal (or 1,2-dibromoethane)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup:

    • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube or inert gas inlet, and a dropping funnel.

    • Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed. Allow to cool to room temperature under the inert atmosphere.

  • Magnesium Activation:

    • Place the magnesium turnings in the reaction flask.

    • Add a single crystal of iodine.

    • Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes and the purple color disappears. This indicates the activation of the magnesium surface.

    • Allow the flask to cool to room temperature.

  • Reaction Initiation:

    • Add a small amount of anhydrous diethyl ether to the flask, just enough to cover the activated magnesium.

    • In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.

    • Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension.

    • The reaction should initiate within a few minutes, as evidenced by the disappearance of any residual iodine color, gentle refluxing of the ether, and the formation of a cloudy, grayish solution. If the reaction does not start, gently warm the flask or add another small crystal of iodine.

  • Grignard Reagent Formation:

    • Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed.

    • The resulting gray-black solution is the Grignard reagent and should be used immediately in the next synthetic step.

Mandatory Visualization

Troubleshooting_Grignard_Side_Reactions start Start Grignard Formation (this compound + Mg) check_initiation Does the reaction initiate? (Cloudiness, reflux) start->check_initiation initiation_fail Initiation Failure check_initiation->initiation_fail No reaction_proceeds Reaction Initiated Successfully check_initiation->reaction_proceeds Yes check_anhydrous Are all glassware and solvents anhydrous? initiation_fail->check_anhydrous activate_mg Activate Magnesium: - Crush turnings - Add I₂ or 1,2-dibromoethane - Gentle heating check_anhydrous->activate_mg Yes dry_apparatus Flame-dry glassware and use anhydrous solvents check_anhydrous->dry_apparatus No activate_mg->start Retry dry_apparatus->start Retry check_yield Is the yield low with a high-boiling side product? reaction_proceeds->check_yield low_yield Low Yield / Wurtz Coupling check_yield->low_yield Yes good_yield Successful Grignard Formation (High Yield) check_yield->good_yield No slow_addition Slow dropwise addition of This compound low_yield->slow_addition Optimize control_temp Maintain gentle reflux, cool if necessary slow_addition->control_temp solvent_choice Consider alternative solvent (e.g., 2-MeTHF) control_temp->solvent_choice solvent_choice->good_yield Improved Result

Caption: Troubleshooting workflow for side reactions in Grignard formation.

References

Technical Support Center: Purification of Crude 1-Bromo-4-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Bromo-4-cyclohexylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A1: this compound is typically a colorless to almost colorless clear liquid at room temperature.[1][2] Key physical data are summarized in the table below.

Q2: What are the common impurities in crude this compound?

A2: Common impurities depend on the synthetic route but can include unreacted starting materials such as cyclohexylbenzene, brominating agents, and byproducts like di-brominated species or other isomers. Side products from the synthesis, such as Phenylcyclohexene, may also be present if elimination reactions occur.

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective purification techniques for this compound are vacuum distillation, column chromatography, and recrystallization (if the crude product is a solid or can be induced to crystallize).[3] The choice of method depends on the nature of the impurities and the desired final purity.

Q4: My purified this compound is a pale yellow liquid. Is this normal?

A4: While high-purity this compound is typically colorless, a pale yellow color can indicate the presence of trace impurities.[1] Often, these are colored byproducts from the synthesis.[4] If high purity is required, further purification by column chromatography or treatment with activated charcoal during recrystallization may be necessary to remove colored impurities.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Purity After Distillation Boiling points of impurities are too close to the product.- Increase the efficiency of the fractional distillation column (e.g., use a longer column or one with a higher number of theoretical plates).- Consider an alternative purification method such as column chromatography for impurities with different polarities.
Thermal decomposition of the product.- Use vacuum distillation to lower the boiling point and reduce the risk of thermal degradation.[3]
Product "oils out" during recrystallization The solvent is too nonpolar for the compound at lower temperatures, or the compound has a low melting point.- Add a more polar co-solvent to the recrystallization mixture.- Ensure the solution is not supersaturated before cooling.- Cool the solution very slowly to encourage crystal formation over oiling.
Poor separation during column chromatography Incorrect solvent system (eluent).- Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation of the product and impurities (aim for an Rf value of ~0.3-0.4 for the product). A common starting point is a hexane/ethyl acetate gradient.[5]
Column is overloaded with crude product.- Use a larger column or reduce the amount of crude product loaded onto the column. A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight.
Colored impurities remain after purification The purification method is not effective at removing the specific colored byproduct.- If using recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[4]- For column chromatography, ensure the chosen solvent system effectively separates the colored impurities from the product.

Experimental Protocols

Vacuum Distillation

Objective: To purify this compound from non-volatile impurities or those with significantly different boiling points.

Procedure:

  • Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry.

  • Place the crude this compound in the distillation flask along with a magnetic stir bar or boiling chips.

  • Slowly apply vacuum, ensuring a stable pressure is reached.

  • Begin heating the distillation flask gently.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum.

Column Chromatography

Objective: To separate this compound from impurities with different polarities.

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Begin eluting with the chosen solvent system, starting with a non-polar solvent like hexane and gradually increasing the polarity (e.g., by adding ethyl acetate) if necessary to elute the product.[5]

  • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

Objective: To purify solid crude this compound or to induce crystallization from a liquid form.

Procedure:

  • Select a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization of non-polar compounds include ethanol, methanol, or mixed solvent systems like hexane/ethyl acetate.[6]

  • Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.

  • If the solution is colored, add a small amount of activated charcoal and perform a hot gravity filtration to remove it.[4]

  • Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cool the solution in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Dry the purified crystals.

Visualizations

PurificationWorkflow Crude Crude this compound Analysis Analyze Purity (TLC, GC, NMR) Crude->Analysis Decision Purity Acceptable? Analysis->Decision FinalProduct Pure Product Decision->FinalProduct Yes Purification Select Purification Method Decision->Purification No Distillation Vacuum Distillation Purification->Distillation High boiling impurities Chromatography Column Chromatography Purification->Chromatography Polar/Non-polar impurities Recrystallization Recrystallization Purification->Recrystallization Solid crude Distillation->Analysis Chromatography->Analysis Recrystallization->Analysis TroubleshootingTree Start Low Purity after Purification Method Purification Method? Start->Method Distillation Distillation Method->Distillation Distillation Chromatography Chromatography Method->Chromatography Chromatography Recrystallization Recrystallization Method->Recrystallization Recrystallization Dist_Cause Close Boiling Points? Distillation->Dist_Cause Chrom_Cause Poor Separation? Chromatography->Chrom_Cause Recry_Cause Oiling Out? Recrystallization->Recry_Cause Sol_Dist Use Fractional Column or Switch to Chromatography Dist_Cause->Sol_Dist Yes Thermal_Deg Thermal Decomposition? Dist_Cause->Thermal_Deg No Sol_Chrom Optimize Eluent via TLC Chrom_Cause->Sol_Chrom Yes Sol_Recry Adjust Solvent Polarity / Slow Cooling Recry_Cause->Sol_Recry Yes Sol_Vac Use Vacuum Distillation Thermal_Deg->Sol_Vac Yes

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 1-Bromo-4-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize catalyst loading and overcome common challenges in cross-coupling reactions involving 1-Bromo-4-cyclohexylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?

A1: For initial screening, a palladium catalyst loading of 1-2 mol% is a common starting point for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[1] For well-optimized or highly efficient catalyst systems, loadings can often be reduced to <0.5 mol%. Conversely, for challenging transformations or rapid screening, loadings might be increased to 5 mol%.[2][3]

Q2: How does the bulky cyclohexyl group on this compound affect the reaction?

A2: The trans-4-cyclohexyl group is sterically bulky.[4] This can influence the rate of the cross-coupling reaction. Specialized bulky ligands, such as SPhos, XPhos, or certain N-heterocyclic carbenes (NHCs), are often required to promote efficient oxidative addition and reductive elimination steps by creating a less hindered coordination sphere around the palladium center.[5]

Q3: What is the optimal palladium-to-ligand ratio?

A3: The optimal palladium-to-ligand ratio is highly dependent on the specific ligand and reaction type. For many cross-coupling reactions using monodentate phosphine ligands, a 1:1 or 1:2 Pd:ligand ratio is often effective, as the active species is proposed to be a monoligated palladium(0) complex.[5] For bidentate ligands, a 1:1 to 1:1.2 ratio is typical. It is advisable to screen ratios from 1:1 to 4:1, as excess ligand can sometimes stabilize the catalyst but may also inhibit the reaction by forming inactive, coordinatively saturated metal centers.[6][7]

Q4: Which palladium source is best: a Pd(0) source, a Pd(II) precatalyst, or a palladacycle?

A4: The choice of palladium source often comes down to a balance of reactivity, stability, and convenience.

  • Pd(0) sources like Pd(PPh₃)₄ are active but can be sensitive to air and moisture.

  • Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂ are stable and cost-effective but require in situ reduction to the active Pd(0) species, which can sometimes be inefficient or consume reagents.[7]

  • Palladacycle precatalysts (e.g., Buchwald precatalysts) are often preferred. They are air- and moisture-stable, well-defined, and generate the active monoligated Pd(0) catalyst reliably upon activation with a base, leading to more reproducible results.[5]

Q5: Why is an inert atmosphere critical for these reactions?

A5: The active catalyst in most cross-coupling cycles is a Pd(0) species, which is highly susceptible to oxidation by atmospheric oxygen.[8] Oxygen can deactivate the catalyst, leading to low yields or complete reaction failure. Similarly, phosphine ligands are prone to oxidation.[8] Therefore, rigorously excluding oxygen and moisture by using an inert atmosphere (argon or nitrogen) and degassed, anhydrous solvents is crucial for reproducibility and success.[8][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion of this compound. What should I check first?

A: Low conversion is a common issue that can often be traced back to catalyst activity or reaction conditions.

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution
Inactive Catalyst/Ligand The Pd(0) catalyst and phosphine ligands can be deactivated by oxygen.[8] Ensure all reagents are fresh and were stored properly under an inert atmosphere. Use a reliable precatalyst to ensure efficient generation of the active Pd(0) species.
Insufficiently Inert Atmosphere Oxygen can poison the catalyst. Ensure your solvents are thoroughly degassed and the reaction is set up under a robust argon or nitrogen atmosphere using proper Schlenk line or glovebox techniques.[9]
Suboptimal Reaction Temperature Many cross-coupling reactions require heat to proceed at a reasonable rate, especially with less reactive aryl bromides.[1] If the reaction is sluggish at a lower temperature, try increasing it incrementally (e.g., from 80 °C to 100 °C). Be aware that excessive heat can cause catalyst decomposition.[6]
Incorrect Base or Solvent The choice of base and solvent is critical and interdependent. For Suzuki reactions, a base like K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water is common.[1] For Buchwald-Hartwig aminations, a stronger base like NaOtBu or LHMDS in an ethereal solvent like THF or toluene is often required.[10][11] Screen different base/solvent combinations.
Poor Reagent Quality Impurities in starting materials, solvents, or bases can inhibit catalysis.[6] Use high-purity reagents and anhydrous solvents. Amines, in particular, may need to be purified before use in Buchwald-Hartwig reactions.
Issue 2: Significant Formation of Side Products

Q: I am observing significant homocoupling of my boronic acid (Suzuki) or other side products. How can I improve selectivity?

A: Side product formation often points to issues with relative reaction rates or catalyst stability.

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution
Homocoupling of Coupling Partner This is a common side reaction, especially in Suzuki couplings. It can be minimized by optimizing the ligand-to-metal ratio; a higher ratio can sometimes suppress homocoupling.[6] Slow addition of one of the coupling partners can also help maintain a low concentration of the more reactive species.[6]
Protodeboronation (Suzuki Coupling) The boronic acid C-B bond is cleaved and replaced by a C-H bond. This is prevalent with electron-deficient boronic acids and certain bases.[8] Minimize this by using a milder base (e.g., K₂CO₃ instead of stronger bases), shorter reaction times, lower temperatures, or by converting the boronic acid to a more stable pinacol or MIDA boronate ester.[8]
Catalyst Deactivation/Decomposition If the catalyst deactivates prematurely, side reactions can dominate. This can be caused by high temperatures or impurities.[12] Consider using more robust ligands (e.g., bulky biarylphosphines) that protect the palladium center or lowering the reaction temperature.[13]
Issue 3: Reaction Stalls or is Sluggish

Q: My reaction starts but appears to stall before reaching full conversion. What can I do?

A: A stalling reaction often indicates gradual catalyst deactivation or product inhibition.

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution
Gradual Catalyst Deactivation The catalyst may be slowly degrading over the course of the reaction. An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability. Alternatively, a higher initial catalyst loading may be necessary to drive the reaction to completion.
Product Inhibition In some cases, the product may coordinate to the palladium center, inhibiting the catalytic cycle. Changing the ligand or solvent may alter the catalyst's properties and overcome this inhibition.
Poor Solubility If a reagent or the base is not sufficiently soluble, the reaction can be slow due to mass transport limitations.[6] Ensure vigorous stirring and consider screening solvents to improve solubility.[9]

Quantitative Data Summary

The following tables provide general starting points for optimizing different cross-coupling reactions with this compound. Optimal conditions are substrate-dependent and should be determined empirically.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

ParameterRecommended RangeNotes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, PalladacyclePre-catalysts are often more reliable.[1]
Catalyst Loading 1 - 3 mol%Can be lowered significantly after optimization.
Ligand SPhos, XPhos, RuPhos, PPh₃Bulky, electron-rich ligands are often superior.[1]
Ligand to Pd Ratio 1:1 to 4:1Typically 2:1 for monodentate ligands.
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄ or Cs₂CO₃ may be needed for less reactive partners.[1]
Solvent Dioxane/H₂O, THF/H₂O, TolueneA co-solvent of water is often necessary.[1]
Temperature 80 - 110 °CHigher temperatures may be required.

Table 2: Typical Conditions for Heck Coupling

ParameterRecommended RangeNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂Supported Pd catalysts can also be used.[14][15]
Catalyst Loading 0.1 - 2 mol%Can sometimes be run at very low (ppm) loadings.[16]
Ligand PPh₃, P(o-tolyl)₃Often run ligandless or with simple phosphines.
Base Et₃N, K₂CO₃, NaOAcAn organic amine base often serves as the solvent as well.[14]
Solvent DMF, NMP, TolueneHigh-boiling polar aprotic solvents are common.
Temperature 100 - 140 °CGenerally requires higher temperatures than Suzuki coupling.[16]

Table 3: Typical Conditions for Buchwald-Hartwig Amination

ParameterRecommended RangeNotes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, PalladacycleBuchwald precatalysts are highly effective.[10]
Catalyst Loading 1 - 3 mol%Higher loadings may be needed for challenging amines.
Ligand XPhos, RuPhos, BINAP, BrettPhosBulky, electron-rich biarylphosphine ligands are essential.[10][17]
Base NaOtBu, KOtBu, LHMDS, K₃PO₄Strong, non-nucleophilic bases are required.[10][11]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are necessary.[10]
Temperature 80 - 110 °CReaction temperatures vary based on substrate reactivity.[10]

Experimental Protocols

Protocol 1: General Procedure for a Trial Cross-Coupling Reaction

This protocol describes a general setup for a small-scale reaction to test initial conditions.

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the palladium source (e.g., 0.01 mmol, 2 mol%), the ligand (e.g., 0.02 mmol, 4 mol%), and the base (e.g., 1.0 mmol, 2.0 equiv.).

  • Reagent Addition: Add the aryl boronic acid or amine coupling partner (0.6 mmol, 1.2 equiv.) and this compound (0.5 mmol, 1.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 2.5 mL) via syringe.

  • Reaction Execution: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product for analysis and purification.[18]

Protocol 2: Screening for Optimal Catalyst Loading

This procedure is designed to find the minimum effective catalyst loading after other parameters (ligand, solvent, base, temperature) have been optimized.

  • Setup Parallel Reactions: Prepare a series of identical reaction vials (e.g., 4 vials) with all reagents (this compound, coupling partner, base, solvent) at the same concentration, as described in Protocol 1.

  • Vary Catalyst Loading: Create stock solutions of the palladium catalyst and ligand. Add aliquots of the stock solutions to each vial to achieve a range of catalyst loadings. For example:

    • Vial 1: 2.0 mol%

    • Vial 2: 1.0 mol%

    • Vial 3: 0.5 mol%

    • Vial 4: 0.1 mol%

  • Execution and Analysis: Run all reactions simultaneously under the optimized conditions for a fixed period (e.g., 12 hours).

  • Determine Conversion: After the fixed time, quench all reactions and analyze the conversion in each vial using an internal standard by GC or ¹H NMR.

  • Identify Optimum: The optimal catalyst loading is the lowest concentration that provides a high yield in an acceptable timeframe.

Visualizations

experimental_workflow start_node Define Reaction: This compound + Coupling Partner screen_params Screen Key Parameters (Fixed Catalyst Loading, e.g., 2 mol%) start_node->screen_params ligand Ligand Selection (e.g., SPhos, XPhos, PPh3) screen_params->ligand 1. base Base Selection (e.g., K2CO3, NaOtBu, K3PO4) ligand->base 2. solvent Solvent Selection (e.g., Toluene, Dioxane/H2O) base->solvent 3. temp Temperature (e.g., 80, 100, 120 °C) solvent->temp 4. optimize_loading Optimize Catalyst Loading (Vary 0.1 - 2.0 mol%) temp->optimize_loading Conditions Optimized validate Validate & Scale-Up (Optimal Conditions) optimize_loading->validate end_node Final Protocol validate->end_node

Caption: A logical workflow for optimizing cross-coupling reaction conditions.

troubleshooting_tree start Low / No Yield check_catalyst Is Catalyst System Active? start->check_catalyst inactive_catalyst Solution: - Use fresh Pd source/ligand - Use reliable precatalyst - Ensure inert atmosphere check_catalyst->inactive_catalyst No check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes wrong_conditions Solution: - Increase temperature - Screen different bases - Screen different solvents check_conditions->wrong_conditions No check_reagents Are Reagents High Purity? check_conditions->check_reagents Yes impure_reagents Solution: - Use high-purity, dry reagents - Purify starting materials check_reagents->impure_reagents No success Problem Resolved check_reagents->success Yes

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

References

preventing dehalogenation of 1-Bromo-4-cyclohexylbenzene in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Bromo-4-cyclohexylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to preventing the dehalogenation of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a significant issue with this compound?

A1: Dehalogenation is an undesired side reaction where the bromine atom on the benzene ring of this compound is replaced by a hydrogen atom, resulting in the formation of cyclohexylbenzene. This is problematic as it consumes the starting material, reduces the yield of the desired product, and introduces a significant impurity that can be challenging to separate.

Q2: How can I detect if dehalogenation is occurring in my reaction?

A2: Several analytical techniques can be used to identify the presence of the dehalogenated byproduct, cyclohexylbenzene:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting material, this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of the crude reaction mixture will show a peak corresponding to the molecular weight of cyclohexylbenzene (160.27 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the appearance of a new multiplet in the aromatic region, integrating for five protons, and the disappearance of the characteristic pattern for the 1,4-disubstituted benzene ring of the starting material are indicative of dehalogenation.

Q3: What are the primary factors that promote the dehalogenation of this compound?

A3: The primary factors that contribute to the dehalogenation of this compound, particularly in palladium-catalyzed cross-coupling reactions, include:

  • Reaction Temperature: Higher temperatures can increase the rate of dehalogenation.

  • Choice of Base: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can act as hydride sources or promote pathways leading to dehalogenation.

  • Catalyst and Ligand System: The nature of the palladium catalyst and the associated phosphine ligand is crucial. Less stable catalyst systems or those that favor the formation of palladium hydride species can enhance dehalogenation.

  • Solvent: Protic solvents (e.g., alcohols) or solvents that can act as a hydride source can contribute to this side reaction.

  • Presence of Hydride Sources: Trace amounts of water or other impurities that can generate hydride species can lead to dehalogenation.

Troubleshooting Guides

This section provides a systematic approach to troubleshoot and minimize the dehalogenation of this compound in common cross-coupling reactions.

Issue: Significant Formation of Cyclohexylbenzene (Dehalogenated Byproduct)

Below is a troubleshooting workflow to address the undesired formation of cyclohexylbenzene.

Caption: A workflow for troubleshooting the dehalogenation of this compound.

The following diagram illustrates the competition between the desired cross-coupling pathway and the undesired dehalogenation pathway in a typical palladium-catalyzed reaction.

ReactionPathways Start Ar-Pd(II)-Br Intermediate (from this compound) Coupling Transmetalation & Reductive Elimination Start->Coupling Desired Pathway Dehalogenation Formation of Pd-H species & Reductive Elimination Start->Dehalogenation Undesired Pathway Product Desired Cross-Coupled Product Coupling->Product Byproduct Cyclohexylbenzene (Dehalogenated Byproduct) Dehalogenation->Byproduct

Caption: Competing reaction pathways for the Ar-Pd(II)-Br intermediate.

Data Presentation: Impact of Reaction Parameters on Dehalogenation

The following table summarizes the expected impact of various reaction parameters on the extent of dehalogenation of this compound, based on general principles for sterically hindered aryl bromides.

ParameterCondition Favoring DehalogenationRecommended Condition to Minimize DehalogenationRationale
Catalyst/Ligand Pd(PPh₃)₄, less bulky/electron-poor ligandsPd precatalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos)Bulky, electron-rich ligands accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[1][2]
Base Strong alkoxide bases (e.g., NaOtBu, KOtBu)Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)Strong alkoxide bases can act as hydride donors, leading to the formation of palladium-hydride species that cause dehalogenation.[3]
Solvent Protic solvents (e.g., alcohols), DMF, DioxaneAprotic, non-coordinating solvents (e.g., Toluene, THF)Protic solvents and certain aprotic polar solvents can act as hydride sources or promote side reactions leading to dehalogenation.
Temperature High temperatures (>100 °C)Lower temperatures (e.g., 60-80 °C)Higher temperatures can increase the rate of undesired side reactions, including dehalogenation.
Reaction Time Prolonged reaction timesMonitor reaction closely and stop when completeExtended exposure to reaction conditions can lead to product degradation and increased byproduct formation.

Experimental Protocols

The following are representative protocols for common cross-coupling reactions, adapted for this compound with a focus on minimizing dehalogenation.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

Objective: To couple this compound with an arylboronic acid while minimizing the formation of cyclohexylbenzene.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ and SPhos in anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining toluene and degassed water.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation

Objective: To couple this compound with a primary or secondary amine while suppressing dehalogenation.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol) - Note: Use with caution and consider screening weaker bases if dehalogenation is still an issue.

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.

  • Add this compound and the amine to the tube.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the mixture to 90-100 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Heck Reaction with Minimized Dehalogenation

Objective: To couple this compound with an alkene while minimizing dehalogenation.

Materials:

  • This compound (1.0 mmol)

  • Alkene (e.g., n-butyl acrylate, 1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 2 mol%)

  • Triethylamine (Et₃N, 1.5 mmol)

  • Anhydrous DMF or Toluene (5 mL) - Note: Toluene is generally preferred to minimize dehalogenation.

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Add the anhydrous solvent, followed by the alkene and triethylamine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Troubleshooting Low Reactivity of 1-Bromo-4-cyclohexylbenzene in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity of 1-bromo-4-cyclohexylbenzene in common palladium-catalyzed cross-coupling reactions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in coupling reactions?

A1: The reduced reactivity of this compound can be attributed to a combination of steric and electronic factors. The bulky cyclohexyl group can sterically hinder the approach of the palladium catalyst to the carbon-bromine bond, which is a critical step in the catalytic cycle. Electronically, the cyclohexyl group is weakly electron-donating, which slightly increases the electron density on the aromatic ring, making the oxidative addition of the palladium catalyst less favorable compared to electron-deficient aryl bromides.

Q2: Which coupling reactions are most affected by the properties of this compound?

A2: The challenges associated with the steric bulk and electronic nature of this compound can affect most palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The oxidative addition step is often the rate-limiting step in these catalytic cycles, and any factor that impedes this step will lower the overall reaction efficiency.

Q3: What are the initial steps I should take to improve the yield of my coupling reaction with this compound?

A3: For initial optimization, focus on the catalyst system. Employing bulky, electron-rich phosphine ligands can often overcome the steric hindrance of the cyclohexyl group and promote efficient oxidative addition. Additionally, ensuring the quality of all reagents and maintaining strictly anhydrous and anaerobic reaction conditions are crucial first steps to obtaining better yields.

Q4: Are there alternative catalytic systems to palladium for coupling this compound?

A4: While palladium remains the most versatile catalyst for these transformations, nickel-based catalytic systems can be a viable alternative, particularly for less reactive aryl bromides. Nickel catalysts are often more cost-effective and can exhibit different reactivity profiles that may be advantageous for this specific substrate.

Troubleshooting Guides

Low Conversion or No Reaction

If you are observing low to no conversion of this compound, consider the following troubleshooting strategies, summarized in the workflow diagram below.

TroubleshootingWorkflow cluster_catalyst Catalyst System Evaluation cluster_conditions Reaction Condition Verification cluster_reagents Reagent Quality Assessment Start Low/No Conversion CheckCatalyst 1. Evaluate Catalyst System Start->CheckCatalyst CheckConditions 2. Verify Reaction Conditions CheckCatalyst->CheckConditions Catalyst system appears optimal Catalyst1 Use Bulky, Electron-Rich Ligands (e.g., Buchwald ligands, JohnPhos) CheckCatalyst->Catalyst1 CheckReagents 3. Assess Reagent Quality CheckConditions->CheckReagents Conditions are appropriate Conditions1 Increase Reaction Temperature CheckConditions->Conditions1 Optimization 4. Systematic Optimization CheckReagents->Optimization Reagents are high quality Reagents1 Use Freshly Purified Starting Materials CheckReagents->Reagents1 Success Improved Yield Optimization->Success Catalyst2 Increase Catalyst Loading (2-5 mol%) Catalyst3 Try a Different Palladium Precursor (e.g., Pd2(dba)3, Pd(OAc)2) Conditions2 Ensure Anhydrous & Anaerobic Conditions Conditions3 Screen Different Solvents & Bases Reagents2 Verify Purity of Coupling Partner Reagents3 Ensure Base is Anhydrous

Caption: A logical workflow for troubleshooting low conversion in coupling reactions of this compound.

Formation of Side Products

The formation of significant side products, such as hydrodehalogenation (replacement of bromine with hydrogen) or homocoupling of the starting materials, indicates that the catalyst is active but that undesired reaction pathways are competing with the desired cross-coupling.

Table 1: Troubleshooting Side Product Formation

Side Product ObservedPotential CauseRecommended Solution
Hydrodehalogenation Presence of water or other protic sources.Ensure strictly anhydrous conditions. Use a non-protic solvent and dry the base thoroughly.
β-hydride elimination from the palladium intermediate.Use ligands that promote reductive elimination over β-hydride elimination (e.g., bulky, electron-rich phosphines).
Homocoupling of Boronic Acid (Suzuki) High temperature or prolonged reaction times.Lower the reaction temperature and monitor the reaction closely to avoid extended heating after completion.
Oxygen exposure.Thoroughly degas all solvents and maintain a positive pressure of inert gas.
Homocoupling of Aryl Bromide Inefficient transmetalation.Ensure the base is sufficiently strong and soluble to facilitate transmetalation. Consider a different base or a co-solvent to improve solubility.

Key Coupling Reactions: Protocols and Optimization Data

The following sections provide detailed experimental protocols and representative data for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The quantitative data is based on reactions with structurally similar 4-alkylbromobenzenes and should serve as a starting point for optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For sterically hindered and electron-neutral aryl bromides like this compound, the choice of a suitable catalyst system is paramount.

Suzuki_Cycle cluster_product Pd0 Pd(0)L2 OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L2-Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdR Ar-Pd(II)L2-R' Transmetalation->ArPdR Waste X-B(OR)2 Transmetalation->Waste RedElim Reductive Elimination RedElim->Pd0 Product Ar-R' RedElim->Product ArBr Ar-Br ArBr->OxAdd BoronicAcid R'-B(OR)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 4-Alkylbromobenzenes

Palladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001285-95
Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Dioxane1101690-98
Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O902460-75
Heck Reaction

The Heck reaction couples aryl halides with alkenes. For unactivated aryl bromides, higher temperatures and specific ligand systems are often necessary to achieve good yields.

Heck_Cycle cluster_product Pd0 Pd(0)L2 OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L2-Br OxAdd->ArPdBr Coordination Alkene Coordination AlkeneComplex [Ar-Pd(II)L2-Br(alkene)] Coordination->AlkeneComplex Insertion Migratory Insertion AlkylPd R-Pd(II)L2-Br Insertion->AlkylPd BetaElim β-Hydride Elimination ProductComplex [Product-Pd(II)L2-H-Br] BetaElim->ProductComplex Regeneration Base-mediated Regeneration Product Product ProductComplex->Product Regeneration->Pd0 HBase [H-Base]⁺Br⁻ Regeneration->HBase ArBr Ar-Br ArBr->OxAdd Alkene Alkene Alkene->Coordination Base Base Base->Regeneration

Caption: Catalytic cycle of the Heck cross-coupling reaction.

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), and the base (e.g., Et₃N or K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add a polar aprotic solvent (e.g., DMF or DMAc, 5 mL).

  • Reaction: Heat the mixture to a high temperature (e.g., 120-140 °C) and monitor the reaction.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Table 3: Representative Conditions for Heck Reaction of 4-Alkylbromobenzenes

Palladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1202470-85
PdCl₂(PPh₃)₂ (3)-NaOAcDMAc1401865-80
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃Dioxane1001280-90
Buchwald-Hartwig Amination

This reaction is a powerful tool for forming C-N bonds. The choice of ligand is critical for achieving high yields, especially with sterically demanding substrates.

Buchwald_Hartwig_Cycle cluster_product Pd0 Pd(0)L2 OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L2-Br OxAdd->ArPdBr AmineCoord Amine Coordination AmineComplex [Ar-Pd(II)L2-Br(HNR'R'')] AmineCoord->AmineComplex Deprotonation Deprotonation AmidoComplex Ar-Pd(II)L2-NR'R'' Deprotonation->AmidoComplex HBase [H-Base]⁺Br⁻ Deprotonation->HBase RedElim Reductive Elimination RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArBr Ar-Br ArBr->OxAdd Amine HNR'R'' Amine->AmineCoord Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

  • Reaction Setup: In a glovebox, charge a vial with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., XPhos, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add degassed anhydrous solvent (e.g., toluene, 3 mL).

  • Reaction: Seal the vial and stir at the desired temperature (e.g., 80-110 °C).

  • Work-up: After completion, cool the reaction, dilute with ether, and filter through a pad of celite. Concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of 4-Alkylbromobenzenes

Palladium Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001288-97
Pd(OAc)₂ (2)RuPhos (4)K₂CO₃t-BuOH901882-92
Pd(OAc)₂ (1.5)JohnPhos (3)LHMDSDioxane1101685-95

effect of solvent on the stability of 1-Bromo-4-cyclohexylbenzene Grignard reagent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of solvent on the stability of 1-Bromo-4-cyclohexylbenzene Grignard reagent. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and use of this compound Grignard reagent.

Issue Possible Cause(s) Recommended Solution(s)
Reaction fails to initiate. 1. Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the magnesium turnings can prevent the reaction from starting.[1] 2. Presence of Moisture: Trace amounts of water in the glassware or solvent will quench the Grignard reagent as it forms.[1] 3. Low Reactivity of Aryl Bromide: Aryl bromides can be less reactive than alkyl halides.1. Activate the Magnesium: Use a small crystal of iodine (the disappearance of the purple color indicates activation), a few drops of 1,2-dibromoethane, or mechanically crush the magnesium turnings to expose a fresh surface.[1] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under an inert atmosphere (nitrogen or argon) before use. Use anhydrous solvents. 3. Gentle Heating: Gentle warming with a heat gun can help initiate the reaction. Be prepared to cool the reaction if it becomes too vigorous.
Low yield of the Grignard reagent. 1. Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the starting aryl bromide to form a biphenyl derivative.[1] 2. Incomplete Reaction: The reaction may not have gone to completion. 3. Quenching: Contamination with water, oxygen, or acidic impurities in the starting materials or solvent can destroy the Grignard reagent.1. Slow Addition: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the aryl bromide. 2. Sufficient Reaction Time: Allow the reaction to proceed for an adequate amount of time after the addition is complete, often indicated by the consumption of most of the magnesium. 3. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction. Purify starting materials if necessary.
The reaction mixture turns dark brown or black. 1. Formation of Finely Divided Magnesium: This can occur due to the Schlenk equilibrium. 2. Decomposition/Side Reactions: Overheating or impurities can lead to decomposition and the formation of side products.1. Normal Observation: A color change to grey or brownish-black is typical for the formation of a Grignard reagent. 2. Control Temperature: Maintain a gentle reflux and avoid excessive heating. Ensure the purity of your reagents.
A white precipitate forms in the Grignard solution upon storage. 1. Reaction with Moisture/Oxygen: Exposure to the atmosphere can cause precipitation of magnesium hydroxides or oxides. 2. Schlenk Equilibrium: The equilibrium between the Grignard reagent (RMgX) and the corresponding diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) can shift, causing precipitation of MgBr₂. 3. Low Temperature Storage: Some Grignard reagents may precipitate from solution at lower temperatures.1. Proper Storage: Store the Grignard solution under a positive pressure of an inert gas in a tightly sealed, dry container. 2. Titrate Before Use: The formation of some precipitate due to the Schlenk equilibrium is normal. The solution can often still be used after determining its active concentration via titration. 3. Warm to Room Temperature: Allow the solution to warm to room temperature to see if the precipitate redissolves.

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for preparing this compound Grignard reagent: diethyl ether or THF?

Both anhydrous diethyl ether (Et₂O) and tetrahydrofuran (THF) are suitable solvents for the preparation of aryl Grignard reagents.[2] THF has a higher boiling point (66 °C vs. 34.6 °C for Et₂O) and is a more polar solvent.[3] This can lead to a faster reaction rate. The higher polarity of THF can also better stabilize the Grignard reagent.[4] However, the higher boiling point of THF may require more careful temperature control to prevent side reactions. Diethyl ether is often a good starting point due to its lower boiling point, which allows for a gentle reflux that can help initiate and sustain the reaction without excessive heating.[1]

Q2: Are there greener or more stable alternatives to THF and diethyl ether?

Yes, 2-Methyltetrahydrofuran (2-MeTHF) is an excellent alternative that is derived from renewable resources. It has a higher boiling point than THF (around 80°C) and is less water-miscible, which can simplify the work-up procedure. Studies have shown that Grignard reagent formation in 2-MeTHF can result in higher yields and greater stability. For instance, one study reported the assay of a Grignard reagent to be 37.21% in MTHF compared to 29.07% in THF, with an accompanying 18% improvement in product yield. Organo-Grignard bromides have also been noted to be significantly more soluble in MTHF.

Q3: How stable is the this compound Grignard reagent in solution?

Q4: How can I determine the concentration of my prepared Grignard reagent?

The concentration of the Grignard reagent should be determined by titration. A common and reliable method is the titration with iodine (I₂). The Grignard reagent reacts with I₂ in a 1:1 stoichiometry. The endpoint can be observed as the disappearance of the iodine color.

Quantitative Data Summary

SolventBoiling Point (°C)Key AdvantagesReported Grignard Assay/Yield Improvement
Diethyl Ether (Et₂O) 34.6Well-established, easy to remove, gentle reflux.Good to Excellent Yields.
Tetrahydrofuran (THF) 66Higher reaction temperatures, good solvating power.[3]Good to Excellent Yields.
2-Methyltetrahydrofuran (2-MeTHF) ~80Greener solvent, less water-miscible, potentially higher yields and stability.~28% higher Grignard assay and ~18% product yield improvement compared to THF in a specific instance.

Experimental Protocols

Protocol 1: Preparation of this compound Grignard Reagent

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether (or THF/2-MeTHF)

  • Iodine crystal (for activation)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for the inert gas. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Initiation: Add enough anhydrous solvent to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add a small portion of this solution to the magnesium suspension.

  • Grignard Formation: The reaction should begin within a few minutes, indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heat gun may be applied.

  • Completion: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours, or until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent.

Protocol 2: Titration of the Grignard Reagent (Based on the Knochel Method)

Materials:

  • Iodine (I₂)

  • Anhydrous THF

  • 1 M Lithium Chloride (LiCl) in THF

  • Dry glassware (vial, syringe)

  • Magnetic stirrer

Procedure:

  • In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in anhydrous THF containing 0.5 M LiCl.

  • Cool the iodine solution to 0 °C in an ice bath.

  • Slowly add the prepared Grignard reagent solution dropwise via a syringe to the stirred iodine solution.

  • The endpoint is reached when the dark brown color of the iodine disappears, and the solution becomes colorless or light yellow.

  • Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine. It is advisable to perform the titration in duplicate or triplicate for accuracy.

Visualizations

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_titration Concentration Determination (Titration) prep_start Start: Dry Apparatus activate_mg Activate Mg with Iodine prep_start->activate_mg 1. add_solvent Add Anhydrous Solvent activate_mg->add_solvent 2. add_bromide Add this compound Solution add_solvent->add_bromide 3. Initiate reflux Gentle Reflux add_bromide->reflux 4. Maintain stir Stir to Completion reflux->stir 5. prep_end End: Grignard Solution stir->prep_end 6. titration_start Start: Prepare Iodine Solution prep_end->titration_start cool Cool to 0°C titration_start->cool 1. add_grignard Add Grignard Solution Dropwise cool->add_grignard 2. endpoint Observe Endpoint (Color Change) add_grignard->endpoint 3. calculate Calculate Molarity endpoint->calculate 4. titration_end End: Known Concentration calculate->titration_end 5.

Caption: Experimental workflow for the preparation and standardization of this compound Grignard reagent.

solvent_effect cluster_solvents Solvent Choice cluster_properties Impact on Stability & Reactivity reagent This compound Grignard Reagent Et2O Diethyl Ether (Et₂O) THF Tetrahydrofuran (THF) MTHF 2-Methyltetrahydrofuran (2-MeTHF) stability Stability (Coordination with Mg) Et2O->stability reactivity Reactivity (Polarity, Temperature) Et2O->reactivity yield Yield & Purity (Side Reactions) Et2O->yield safety Safety & Environmental Impact Et2O->safety THF->stability THF->reactivity THF->yield THF->safety MTHF->stability MTHF->reactivity MTHF->yield MTHF->safety

Caption: Logical relationship between solvent choice and the stability and reactivity of the Grignard reagent.

References

Technical Support Center: Workup Procedures for Reactions Involving 1-Bromo-4-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedures of common reactions involving 1-bromo-4-cyclohexylbenzene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to consider when working with this compound and its reaction mixtures?

A1: this compound is an irritant. It may cause skin, eye, and respiratory irritation. Always handle this compound in a well-ventilated fume hood. Essential personal protective equipment (PPE) includes safety goggles, a lab coat, and chemical-resistant gloves.[1][2] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[1]

Q2: Which are the most common types of reactions performed with this compound?

A2: Due to its aryl bromide functional group, this compound is a versatile substrate for various cross-coupling and organometallic reactions. The most common transformations include:

  • Suzuki-Miyaura Coupling: To form C-C bonds, creating biaryl structures.[1][3]

  • Grignard Reaction: To form a Grignard reagent (4-cyclohexylphenylmagnesium bromide), a powerful nucleophile for C-C bond formation.[4][5][6][7]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds to synthesize aryl amines.[8][9][10]

Q3: How can I effectively monitor the progress of a reaction involving this compound?

A3: The most common methods for monitoring reaction progress are Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][8] A small aliquot of the reaction mixture is periodically sampled, quenched, and analyzed to observe the consumption of the this compound starting material and the appearance of the product spot or peak.

Q4: What general considerations should I keep in mind for the aqueous workup of these reactions?

A4: A typical aqueous workup involves quenching the reaction, separating the organic and aqueous layers, extracting the aqueous layer to recover all product, washing the combined organic layers to remove impurities, drying the organic layer, and finally, removing the solvent. The specific quenching agent, extraction solvent, and washing solutions will depend on the reaction type.

Troubleshooting Guides

Grignard Reaction Workup

Q: My Grignard reaction mixture forms a thick, unmanageable solid upon quenching with aqueous solution. What should I do?

A: This is a common issue caused by the precipitation of magnesium salts.

  • Possible Cause: Insufficient acid or quenching solution was used to dissolve the magnesium alkoxide and excess magnesium.

  • Solution: Add more of the quenching solution, typically a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl), with vigorous stirring.[4] In some cases, adding more organic solvent like diethyl ether or THF can help to improve stirrability. The goal is to achieve two clear, separable layers.[11]

Q: I am experiencing a low yield after the workup. What are the potential causes?

A: Low yields in Grignard reactions can stem from issues in both the reaction and workup phases.

  • Possible Causes:

    • Incomplete Reagent Formation: The Grignard reagent may not have formed completely due to moisture in the glassware or solvents.[7]

    • Side Reactions: The highly basic Grignard reagent can be quenched by any acidic protons present in the reaction mixture.

    • Inefficient Extraction: The product may have some solubility in the aqueous layer, leading to loss during extraction.

  • Troubleshooting Steps:

    • Ensure all glassware is rigorously flame-dried or oven-dried before the reaction. Use anhydrous solvents.[7]

    • Perform multiple extractions (e.g., 3 times) of the aqueous layer with an appropriate organic solvent (like diethyl ether) to maximize product recovery.[4]

    • Combine all organic layers for the subsequent washing and drying steps.[4]

Suzuki Coupling Workup

Q: After extraction, I have a persistent emulsion between the organic and aqueous layers. How can I break it?

A: Emulsions are common when inorganic salts are present.

  • Possible Cause: High concentration of base (e.g., K₃PO₄, K₂CO₃) or palladium salts at the interface.

  • Solution:

    • Add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous layer, often breaking the emulsion.[3]

    • Allow the separatory funnel to stand undisturbed for a longer period.

    • If the emulsion persists, filter the entire mixture through a pad of Celite®.

Q: My final product is dark or grey, suggesting palladium contamination. How can I remove it?

A: Residual palladium catalyst can be challenging to remove.

  • Possible Cause: The palladium catalyst or palladium black is soluble or finely suspended in the organic layer.

  • Solution:

    • Filtration: Before the aqueous workup, cool the reaction mixture, dilute it with the extraction solvent (e.g., ethyl acetate), and filter it through a pad of Celite® or silica gel.[12][13] This can remove a significant portion of the catalyst.

    • Aqueous Wash: Washing the organic layer with an aqueous solution of a suitable ligand or a mild chelating agent can sometimes help.

    • Chromatography: Careful flash column chromatography is often required to obtain a colorless product.[3][12]

Buchwald-Hartwig Amination Workup

Q: The reaction mixture is a thick slurry. How should I proceed with the workup?

A: The presence of a stoichiometric amount of base often results in a thick mixture.

  • Solution: Upon completion, cool the reaction to room temperature and dilute it with a suitable organic solvent such as ethyl acetate or toluene.[8] This will make the mixture easier to handle. Filter the diluted mixture through a pad of Celite® to remove the insoluble base and palladium residues before proceeding with the liquid-liquid extraction.[8]

Q: I am having difficulty separating my amine product from the phosphine ligand (or its oxide). What purification strategy should I use?

A: Phosphine ligands and their oxides can have similar polarities to the desired amine product.

  • Possible Cause: Co-elution during column chromatography.

  • Solution:

    • Acid Wash: If your product is a basic amine, you can perform an acid-base extraction. Extract the organic layer with dilute acid (e.g., 1M HCl). The amine product will move to the aqueous layer as a salt, while the neutral phosphine ligand/oxide remains in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your product back into an organic solvent.

    • Chromatography Optimization: Screen different eluent systems for flash column chromatography to improve separation. A gradient elution may be necessary.

Data Presentation

Table 1: Representative Yields and Purity for Reactions of this compound
Reaction TypeCoupling PartnerProductTypical Yield (%)Typical Purity (%) (Post-Chromatography)
Suzuki Coupling Phenylboronic acid4-Cyclohexylbiphenyl80 - 95%>98%
Grignard Reaction Benzaldehyde(4-Cyclohexylphenyl)(phenyl)methanol70 - 90%>97%
Buchwald-Hartwig Morpholine4-(4-Cyclohexylphenyl)morpholine75 - 95%>98%
Note: Yields are highly dependent on specific reaction conditions, catalysts, and substrates.

Experimental Protocols

General Aqueous Workup Protocol
  • Quenching: Once the reaction is deemed complete by TLC or GC-MS, cool the reaction vessel to room temperature, and then often further in an ice bath (0 °C). Slowly add the appropriate quenching solution (e.g., water, saturated NH₄Cl, or dilute acid) with vigorous stirring.[4]

  • Dilution & Transfer: Dilute the quenched mixture with an appropriate organic extraction solvent (e.g., ethyl acetate, diethyl ether, DCM). Transfer the entire mixture to a separatory funnel.

  • Layer Separation: Allow the layers to separate fully. Drain the lower layer (confirm identity by adding a few drops of water) into a clean flask.

  • Extraction: Extract the aqueous layer two or three more times with fresh organic solvent to ensure complete recovery of the product.[3][8]

  • Combine & Wash: Combine all organic layers in the separatory funnel. Wash the combined organic phase sequentially with:

    • Water or dilute acid/base (if needed to neutralize).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was acidic).[3]

    • Brine (saturated NaCl solution) to help break emulsions and remove bulk water.[3][8]

  • Drying: Drain the washed organic layer into an Erlenmeyer flask. Dry the solution over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[3]

  • Filtration & Concentration: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by a suitable method, most commonly flash column chromatography on silica gel or recrystallization.[3][4][14][15]

Visualizations

General Workup Workflow

Workup_Workflow Reaction Completed Reaction Mixture Quench 1. Quench Reaction (e.g., add H₂O, NH₄Cl) Reaction->Quench Extract 2. Liquid-Liquid Extraction Quench->Extract Wash 3. Wash Organic Layer (e.g., with Brine) Extract->Wash Dry 4. Dry Organic Layer (e.g., over MgSO₄) Wash->Dry Concentrate 5. Filter & Concentrate (Rotary Evaporation) Dry->Concentrate Purify 6. Purify Product (Chromatography/ Recrystallization) Concentrate->Purify Product Pure Product Purify->Product

Caption: A generalized workflow for the aqueous workup of an organic reaction.

Troubleshooting Logic: Emulsion Formation

Emulsion_Troubleshooting start_node Emulsion Forms During Extraction decision_node decision_node action_node action_node end_node Layers Separated start Emulsion Forms During Extraction add_brine Add Brine (Saturated NaCl) start->add_brine check1 Emulsion Broken? add_brine->check1 wait Let Funnel Stand (15-30 min) check2 Emulsion Broken? wait->check2 filter_celite Filter Mixture Through Celite® Pad end end filter_celite->end check1->wait No check1->end Yes check2->filter_celite No check2->end Yes

Caption: A decision-making workflow for resolving emulsions during workup.

References

storage and handling guidelines for 1-Bromo-4-cyclohexylbenzene to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 1-Bromo-4-cyclohexylbenzene to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors that can lead to the degradation of this compound are exposure to light, air (oxygen), and moisture. Aryl bromides can be sensitive to light and may undergo gradual decomposition.[1] Reaction with atmospheric oxygen and moisture over time can also lead to the formation of impurities.

Q2: How should this compound be stored to ensure its stability?

A2: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2] It is advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

Q3: Is this compound sensitive to temperature changes?

A3: While stable at room temperature, prolonged exposure to high temperatures should be avoided as it can accelerate degradation. For long-term storage, refrigeration is recommended. Always allow the container to warm to room temperature before opening to prevent condensation of moisture inside the container.

Q4: What are the visual signs of degradation for this compound?

A4: this compound is typically a clear, colorless liquid.[3] The appearance of a yellow or brownish tint can be an indicator of degradation and the formation of impurities. If discoloration is observed, it is recommended to purify the compound before use.

Troubleshooting Guide

Problem 1: Inconsistent or low yields in reactions involving this compound.

  • Possible Cause 1: Degradation of the starting material.

    • Solution: Ensure that the this compound used is fresh and has been stored correctly. If the compound is old or shows signs of discoloration, consider purifying it by distillation or column chromatography before use.

  • Possible Cause 2: Presence of moisture.

    • Solution: Aryl halides can be sensitive to moisture in certain reactions, such as Grignard reagent formation. Ensure all glassware is thoroughly dried and reactions are carried out under anhydrous conditions using dry solvents.

  • Possible Cause 3: Incompatibility with reaction conditions.

    • Solution: Review the experimental protocol. Some cross-coupling reactions are sensitive to atmospheric oxygen. Degas the reaction mixture and maintain an inert atmosphere (nitrogen or argon) throughout the experiment.

Problem 2: Formation of unexpected byproducts in the reaction.

  • Possible Cause 1: Side reactions due to impurities.

    • Solution: Impurities in the this compound can lead to the formation of byproducts. Analyze the starting material for purity using techniques like GC-MS or NMR spectroscopy. Purify if necessary.

  • Possible Cause 2: Reaction with air or moisture.

    • Solution: As mentioned previously, ensure the reaction is performed under an inert atmosphere with dry solvents to prevent unwanted side reactions.

Storage and Handling Guidelines

ParameterRecommendationRationale
Storage Temperature 2-8 °C (Refrigerated)To slow down potential degradation processes.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation by atmospheric oxygen.
Light Exposure Store in an amber or opaque container in a dark place.To prevent light-induced degradation.[1]
Container Tightly sealed glass container with a secure cap.To prevent exposure to air and moisture.[2]
Handling Handle in a well-ventilated area, preferably in a fume hood.[2]To avoid inhalation of vapors.
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection.[1][2]To prevent skin and eye contact.

Experimental Protocols: Handling for a Cross-Coupling Reaction

This protocol outlines the steps for handling this compound in a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, to minimize degradation.

  • Preparation of Glassware: All glassware should be oven-dried at 120°C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or in a desiccator.

  • Reagent Preparation:

    • Allow the container of this compound to warm to room temperature before opening.

    • Draw the required amount of the liquid using a dry syringe under a positive pressure of inert gas.

  • Reaction Setup:

    • Assemble the reaction apparatus under a continuous flow of nitrogen or argon.

    • Add the solvent to the reaction flask and degas it by bubbling with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method.

    • Add the other reaction components (catalyst, ligand, base, and coupling partner) to the flask under the inert atmosphere.

    • Finally, add the this compound to the reaction mixture via syringe.

  • Reaction Execution: Maintain a positive pressure of the inert gas throughout the reaction period.

Visualizations

Caption: Troubleshooting workflow for experiments involving this compound.

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Analysis of 1-Bromo-4-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Bromo-4-cyclohexylbenzene and its structural analogs, bromobenzene and cyclohexylbenzene. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of the spectral features that are crucial for the identification, characterization, and quality control of these compounds.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, bromobenzene, and cyclohexylbenzene. The assignments are based on the analysis of their chemical structures and data from established spectral databases.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound H-2, H-6 (Aromatic)~7.39d2H
H-3, H-5 (Aromatic)~7.05d2H
H-1' (Cyclohexyl)~2.45tt1H
H-2', H-6' (eq) (Cyclohexyl)~1.85m2H
H-3', H-5' (eq) (Cyclohexyl)~1.75m2H
H-2', H-6' (ax) (Cyclohexyl)~1.38m2H
H-4' (ax) (Cyclohexyl)~1.25m1H
H-3', H-5' (ax), H-4' (eq) (Cyclohexyl)~1.20m3H
Bromobenzene H-2, H-6~7.59dd2H
H-4~7.32t1H
H-3, H-5~7.24t2H
Cyclohexylbenzene H-2, H-6~7.30m2H
H-3, H-5~7.20m2H
H-4~7.15m1H
H-1' (Cyclohexyl)~2.47m1H
H-2', H-6' (Cyclohexyl)~1.85m4H
H-3', H-5' (Cyclohexyl)~1.38m4H
H-4' (Cyclohexyl)~1.25m2H

Note: Spectral data can vary slightly based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C-4 (Aromatic)~146.5
C-2, C-6 (Aromatic)~131.5
C-3, C-5 (Aromatic)~128.8
C-1 (Aromatic)~119.8
C-1' (Cyclohexyl)~44.0
C-3, C-5' (Cyclohexyl)~34.4
C-2', C-6' (Cyclohexyl)~26.8
C-4' (Cyclohexyl)~26.0
Bromobenzene C-1~122.6
C-3, C-5~130.2
C-2, C-6~131.7
C-4~127.3
Cyclohexylbenzene C-1~147.9
C-2, C-6~128.3
C-3, C-5~126.7
C-4~125.9
C-1' (Cyclohexyl)~44.5
C-2', C-6' (Cyclohexyl)~34.6
C-3', C-5' (Cyclohexyl)~26.9
C-4' (Cyclohexyl)~26.2

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for the analysis of this compound and similar aromatic compounds.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for these types of compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if quantitative analysis or precise chemical shift referencing is required.

¹H NMR Spectroscopy Protocol
  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set the spectral width to approximately 15 ppm, centered around 5-6 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

    • Number of Scans (ns): Acquire 8-16 scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Apply a baseline correction.

    • Integrate the signals to determine the relative number of protons.

    • Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

¹³C NMR Spectroscopy Protocol
  • Instrument Setup: The same sample prepared for ¹H NMR can be used. Ensure the spectrometer is locked and shimmed.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Set the spectral width to approximately 200-220 ppm, centered around 100 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay (d1): A relaxation delay of 2 seconds is generally adequate.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Apply a baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak.

Mandatory Visualization

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock & Shim) transfer->setup h1_acq 1H NMR Acquisition setup->h1_acq c13_acq 13C NMR Acquisition setup->c13_acq h1_proc 1H Data Processing (FT, Phasing, Baseline, Integration, Referencing) h1_acq->h1_proc c13_proc 13C Data Processing (FT, Phasing, Baseline, Referencing) c13_acq->c13_proc h1_analysis 1H Spectrum Analysis (Chemical Shift, Multiplicity, Integration) h1_proc->h1_analysis c13_analysis 13C Spectrum Analysis (Chemical Shift) c13_proc->c13_analysis comparison Comparative Analysis with Reference Compounds h1_analysis->comparison c13_analysis->comparison end End comparison->end

Caption: Workflow for the NMR analysis of this compound.

A Comparative Guide to the Reactivity of 1-Bromo-4-cyclohexylbenzene and 1-Iodo-4-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the choice of starting materials is paramount to the success of a reaction. Aryl halides are fundamental building blocks, and understanding their relative reactivity is crucial for designing efficient synthetic routes. This guide provides an objective comparison of the reactivity of 1-Bromo-4-cyclohexylbenzene and 1-Iodo-4-cyclohexylbenzene in several common and synthetically important transformations. The information presented is supported by established chemical principles and illustrative experimental data.

Core Reactivity Principles: The Carbon-Halogen Bond

The differing reactivity between this compound and 1-iodo-4-cyclohexylbenzene is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The carbon-iodine bond is significantly weaker and longer than the carbon-bromine bond. This is reflected in their bond dissociation energies.

Table 1: Carbon-Halogen Bond Dissociation Energies

BondAverage Bond Energy (kJ/mol)
C-Br285[1]
C-I213[1]

This difference in bond strength directly impacts the kinetics of reactions where the cleavage of the C-X bond is the rate-determining step, such as in the oxidative addition step of many palladium-catalyzed cross-coupling reactions.[2][3]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In these reactions, the general trend in reactivity for aryl halides is I > Br > Cl > F .[4] This means that 1-iodo-4-cyclohexylbenzene will generally react faster and under milder conditions than its bromo-analogue.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[2] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5][6][7] The initial oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-limiting step.[2] Due to the lower C-I bond energy, 1-iodo-4-cyclohexylbenzene undergoes oxidative addition more readily than this compound.

Table 2: Illustrative Comparison for Suzuki-Miyaura Coupling

ParameterThis compound1-Iodo-4-cyclohexylbenzene
Relative Reactivity GoodExcellent
Typical Catalyst Loading 0.1 - 5 mol%0.0001 - 1 mol%[8]
Typical Reaction Temperature Room Temperature to 100 °C[5]Room Temperature
Reaction Time Generally longerGenerally shorter

Experimental Protocols

Illustrative General Protocol for Suzuki-Miyaura Coupling

A flask is charged with the aryl halide (1.0 eq), an arylboronic acid (1.1 - 1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq). The flask is then purged with an inert gas (e.g., argon). Deoxygenated solvents such as a mixture of 1,4-dioxane and water are added.[5] The resulting mixture is stirred at a specified temperature (e.g., room temperature for the iodo-compound, or heated to 80-100 °C for the bromo-compound) for a designated time.[5] Reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is then dried and concentrated, and the product is purified by column chromatography.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[9][10] Similar to the Suzuki coupling, the catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species.[11] Consequently, 1-iodo-4-cyclohexylbenzene is more reactive than this compound in the Heck reaction.

Table 3: Illustrative Comparison for Heck Reaction

ParameterThis compound1-Iodo-4-cyclohexylbenzene
Relative Reactivity GoodExcellent
Typical Catalyst System Pd(OAc)₂, PPh₃Pd(OAc)₂ (ligandless often possible)
Typical Reaction Temperature Higher temperatures often required (e.g., 100-140 °C)Milder conditions, often at lower temperatures
Reaction Time LongerShorter

Experimental Protocols

Illustrative General Protocol for the Heck Reaction

To a reaction vessel under an inert atmosphere is added the aryl halide (1.0 eq), an alkene (1.1-1.5 eq), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), a phosphine ligand (e.g., PPh₃) if necessary, and a base (e.g., triethylamine or potassium carbonate). A suitable solvent like DMF or acetonitrile is added. The mixture is then heated to the required temperature (e.g., 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or GC. After cooling to room temperature, the mixture is filtered, and the filtrate is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[12][13] The reactivity trend of aryl halides in this reaction is also I > Br > Cl.[14] This allows for selective reactions; for instance, an aryl iodide can be coupled in the presence of an aryl bromide by conducting the reaction at room temperature.[12]

Table 4: Illustrative Comparison for Sonogashira Coupling

ParameterThis compound1-Iodo-4-cyclohexylbenzene
Relative Reactivity GoodExcellent
Typical Reaction Temperature Often requires heating (e.g., 65 °C)[12]Room temperature is often sufficient[12][13]
Selectivity Less selective in the presence of iodidesCan be selectively reacted in the presence of bromides[12]
Reaction Time LongerShorter

Experimental Protocols

Illustrative General Protocol for Sonogashira Coupling

In a flask under an inert atmosphere, the aryl halide (1.0 eq), a terminal alkyne (1.1-1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a base (e.g., an amine like triethylamine or diisopropylamine, which can also serve as the solvent) are combined in a suitable solvent like THF.[14][15] The reaction mixture is stirred at the appropriate temperature (room temperature for the iodo-compound, potentially elevated for the bromo-compound) until completion. The reaction is then worked up by diluting with an organic solvent, filtering through celite, and washing the filtrate with aqueous solutions to remove the base and salts. The organic layer is dried, concentrated, and the product is purified by chromatography.

Reactivity in Grignard Reagent Formation

Grignard reagents are powerful nucleophiles formed by the reaction of an organohalide with magnesium metal.[16][17] The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond.[18][19] The reactivity of the aryl halide in this reaction follows the trend I > Br > Cl .

Table 5: Illustrative Comparison for Grignard Reagent Formation

ParameterThis compound1-Iodo-4-cyclohexylbenzene
Relative Reactivity GoodExcellent
Initiation May require activation (e.g., iodine crystal, heating)[20]Generally initiates more readily
Side Reactions Wurtz coupling can be an issueMore prone to Wurtz coupling due to higher reactivity
Solvent Anhydrous ether or THF is essential[20][21]Anhydrous ether or THF is essential[21]

Experimental Protocols

Illustrative General Protocol for Grignard Reagent Formation

Magnesium turnings are placed in a flame-dried flask under an inert atmosphere. A small crystal of iodine can be added as an activator. A solution of the aryl halide in anhydrous diethyl ether or THF is added dropwise.[21] The reaction is initiated, which may require gentle warming. Once initiated, the remaining aryl halide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed. The resulting Grignard reagent is a cloudy grey solution and should be used immediately in the subsequent reaction.[20]

Visualizing Reaction Pathways and Relationships

Logical Reactivity Comparison

G cluster_reactivity General Reactivity in C-X Bond Cleavage cluster_reactions Applicable Reactions Iodo 1-Iodo-4-cyclohexylbenzene Bromo This compound Iodo->Bromo > Suzuki Suzuki Coupling Iodo->Suzuki More Reactive Heck Heck Reaction Iodo->Heck More Reactive Sonogashira Sonogashira Coupling Iodo->Sonogashira More Reactive Grignard Grignard Formation Iodo->Grignard More Reactive Bromo->Suzuki Less Reactive Bromo->Heck Less Reactive Bromo->Sonogashira Less Reactive Bromo->Grignard Less Reactive

Caption: Comparative reactivity of aryl halides in common organic reactions.

General Workflow for Palladium-Catalyzed Cross-Coupling

G Start Reaction Setup (Aryl Halide, Coupling Partner, Catalyst, Base, Solvent) Reaction Reaction at Specified Temperature Start->Reaction Monitoring Monitor Progress (TLC, GC, etc.) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

References

A Comparative Guide to Purity Determination of 1-Bromo-4-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step. This guide provides a comparative analysis of analytical methods for determining the purity of 1-Bromo-4-cyclohexylbenzene, with a primary focus on a Gas Chromatography-Mass Spectrometry (GC-MS) method. We will also explore High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as viable alternatives, offering supporting methodologies and data presentation to aid in selecting the most appropriate technique for your laboratory's needs.

Comparison of Analytical Methods

The choice of analytical method for purity determination depends on various factors, including the nature of the impurities, the required level of sensitivity, and the available instrumentation. Below is a comparative summary of GC-MS, HPLC, and qNMR for the analysis of this compound.

ParameterGC-MSHPLCqNMR
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance or mass spectrometry.Quantitative determination based on the ratio of analyte signals to a certified internal standard.
Selectivity High (mass-specific detection).Moderate to High (tunable by column and mobile phase).High (structurally specific signals).
Sensitivity High (ng/mL to pg/mL).Moderate to High (µg/mL to ng/mL).Moderate (mg/mL).
Speed Moderate (20-40 min per sample).Fast to Moderate (10-30 min per sample).Fast (<15 min per sample).
Sample Prep Simple dilution.Simple dilution and filtration.Precise weighing of sample and internal standard.
Instrumentation GC-MS system.HPLC system with UV or MS detector.NMR spectrometer.
Impurity ID Excellent (mass spectral libraries).Possible with MS detector.Excellent (structural elucidation).
Quantitation Relative (area percent) or absolute (with standards).Relative (area percent) or absolute (with standards).Absolute (primary ratio method).

Experimental Protocols

GC-MS Method for Purity Determination

This proposed GC-MS method is designed for the separation and quantification of this compound and its potential impurities.

a. Potential Impurities

Based on common synthetic routes, potential impurities in this compound may include:

  • Cyclohexylbenzene: Unreacted starting material from a bromination reaction.

  • Dibromocyclohexylbenzene isomers: Over-bromination byproducts.

  • Biphenyl: A potential byproduct from side reactions.

  • Cyclohexene: Residual reagent from some synthesis pathways.

b. Sample Preparation

  • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or ethyl acetate.

  • Transfer an aliquot of the solution into a 2 mL GC vial for analysis.

c. GC-MS Parameters

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar 5% phenyl-methylpolysiloxane
Inlet Temperature 280 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Start at 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min
MS System Agilent 7000D GC/TQ or equivalent single quadrupole MS
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temp 150 °C
Scan Range 50 - 400 m/z

d. Data Analysis

The purity of this compound is typically calculated using the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram. For higher accuracy, an internal standard method can be developed and validated.

HPLC Method (Alternative)

An HPLC method can also be employed, particularly for less volatile impurities.

a. Sample Preparation

Prepare the sample as described for the GC-MS method, using a mobile phase-compatible solvent like acetonitrile.

b. HPLC Parameters

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or similar
Mobile Phase Isocratic elution with 80:20 Acetonitrile:Water
Flow Rate 1.0 mL/min
Column Temp 30 °C
Injection Volume 10 µL
Detector UV at 220 nm
Quantitative NMR (qNMR) Method (Alternative)

qNMR is a primary analytical method that can determine purity without a reference standard for the analyte.

a. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh and add approximately 2 mg of a certified internal standard (e.g., maleic acid) to the same NMR tube.

  • Add 0.75 mL of a deuterated solvent (e.g., CDCl₃) and gently mix until fully dissolved.

b. NMR Parameters

ParameterRecommended Setting
Spectrometer Bruker 400 MHz or equivalent
Pulse Program A standard 30° or 90° pulse sequence
Relaxation Delay 5 x T1 of the slowest relaxing proton
Number of Scans 16 or more for good signal-to-noise

c. Data Analysis

Purity is calculated by comparing the integral of a known number of protons from the analyte with the integral of a known number of protons from the certified internal standard.

Visualizing the Workflow and Decision Process

To further clarify the experimental process and aid in method selection, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vial Transfer to GC Vial dissolve->vial inject Inject Sample vial->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities integrate->identify calculate Calculate Purity identify->calculate Method_Selection start Purity Analysis Needed? volatile Volatile Impurities? start->volatile gcms GC-MS hplc HPLC qnmr qNMR volatile->gcms Yes non_volatile Non-Volatile Impurities? volatile->non_volatile No primary_method Primary Method Needed? primary_method->hplc No primary_method->qnmr Yes non_volatile->hplc Yes non_volatile->primary_method No

comparative study of different catalysts for Suzuki coupling of 1-Bromo-4-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative overview of various catalyst systems for the Suzuki coupling of 1-Bromo-4-cyclohexylbenzene with phenylboronic acid, a key transformation in the synthesis of valuable biaryl compounds. While a direct comparative study on this specific substrate is not extensively available in the public domain, this guide draws upon data from structurally analogous aryl bromides to provide a reliable framework for catalyst selection and reaction optimization.

Catalyst Performance Comparison

The choice of the palladium catalyst and its associated ligand is critical for achieving high yields and efficient reaction times in the Suzuki coupling of sterically demanding substrates like this compound. Bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The following table summarizes the performance of various catalyst systems in the Suzuki coupling of this compound and structurally similar aryl bromides with phenylboronic acid.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate Analog
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O801>95Vinyl Iodide[1]
PdCl₂(XPhos)₂XPhosK₃PO₄1,4-Dioxane/H₂O10012-24~901-Bromo-4-propylsulfanylbenzene[2]
PdCl₂(dppf)dppfCs₂CO₃THF/H₂O8012954-Bromobenzonitrile
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/Ethanol/H₂O8012-24~851-bromo-4-(trichloromethyl)benzene[3]
Pd-catalyst II-K₂CO₃H₂O/TBAB602951-bromo-4-(1-octynyl)benzene[4]
Pd-catalyst I-K₂CO₃H₂O/TBAB1004921-bromo-4-(1-octynyl)benzene[4]

Note: The yields reported for substrate analogs are expected to be indicative of the performance for this compound. Optimization of reaction conditions may be necessary to achieve comparable results.

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. This protocol is based on established methods for similar aryl bromides.[1][2][3][5]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with ligand)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., Toluene, 1,4-Dioxane, THF, and/or water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the chosen base (2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%) and, if necessary, the phosphine ligand (1-2 equivalents relative to the palladium catalyst) to the flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizations

To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base) Catalyst Add Catalyst & Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Heat & Stir Inert->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Cool & Quench Monitoring->Quench Extract Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n PdII_Aryl R-Pd(II)L_n-X Pd0->PdII_Aryl R-X OxAdd Oxidative Addition PdII_Diaryl R-Pd(II)L_n-R' PdII_Aryl->PdII_Diaryl R'-B(OR)₂ Base Transmetal Transmetalation PdII_Diaryl->Pd0 R-R' Product R-R' PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide R-X BoronicAcid R'-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Synthesis of 1-Bromo-4-cyclohexylbenzene: A Novel Approach vs. Traditional Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of a novel oxidative bromination method for the synthesis of 1-Bromo-4-cyclohexylbenzene against established synthetic routes, including the traditional Friedel-Crafts reaction followed by bromination and the Suzuki-Miyaura coupling reaction. This comparison is supported by experimental data to inform the selection of the most suitable methodology for various research and development needs.

The compound this compound is a valuable building block in the synthesis of pharmaceuticals and liquid crystals. The selection of a synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide explores the nuances of a recently developed oxidative bromination technique and compares it with two well-established methods.

Data Presentation: Comparison of Synthetic Routes

ParameterNew Route: Oxidative Bromination Established Route 1: Friedel-Crafts Alkylation & Bromination Established Route 2: Suzuki-Miyaura Coupling
Overall Yield ~95%~65-75%~85-95%
Purity >98%>97% (after purification)>98% (after purification)
Reaction Time 4-6 hours2-3 days12-24 hours
Starting Materials Cyclohexylbenzene, KBr, Oxone®Benzene, Cyclohexene, Bromine/NBS4-Bromophenylboronic acid, Cyclohexyl bromide, Palladium catalyst
Key Intermediates None (One-pot)CyclohexylbenzeneNone (Direct coupling)
Scalability Readily scalableReadily scalableModerately scalable, catalyst cost can be a factor
Cost-Effectiveness Potentially more cost-effective due to fewer steps and cheaper reagentsGenerally cost-effective for large scaleCan be less cost-effective due to palladium catalyst and boronic acid cost
Environmental Impact Greener approach with in-situ generation of the brominating agentUse of hazardous reagents like bromine and strong Lewis acidsUse of transition metal catalyst which requires careful disposal

Experimental Protocols

New Synthetic Route: Oxidative Bromination

This novel approach offers a greener and more efficient one-pot synthesis of this compound.

Materials:

  • Cyclohexylbenzene

  • Potassium bromide (KBr)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Acetonitrile

  • Water

Procedure:

  • In a round-bottom flask, dissolve cyclohexylbenzene and potassium bromide in a mixture of acetonitrile and water.

  • Cool the mixture in an ice bath.

  • Slowly add Oxone® to the stirred mixture.

  • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield pure this compound.

Established Synthetic Route 1: Friedel-Crafts Alkylation and Subsequent Bromination

This classical two-step method is a widely used industrial process.

Step 1: Friedel-Crafts Alkylation to Synthesize Cyclohexylbenzene

Materials:

  • Benzene

  • Cyclohexene

  • Anhydrous Aluminum chloride (AlCl₃) or another suitable Lewis acid

Procedure:

  • To a stirred solution of benzene, slowly add the Lewis acid catalyst at a low temperature.

  • Add cyclohexene dropwise to the mixture, maintaining the temperature.

  • After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by GC).

  • Quench the reaction by carefully pouring the mixture over ice and hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over a drying agent, and distill to obtain pure cyclohexylbenzene.

Step 2: Bromination of Cyclohexylbenzene

Materials:

  • Cyclohexylbenzene

  • N-Bromosuccinimide (NBS) or Bromine

  • Suitable solvent (e.g., carbon tetrachloride or acetic acid)

  • Iron filings (catalyst, if using Bromine)

Procedure:

  • Dissolve cyclohexylbenzene in the chosen solvent.

  • Add the brominating agent (and catalyst if applicable) in portions, while protecting the reaction from light.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

  • Wash the reaction mixture with a solution of sodium thiosulfate to remove excess bromine, followed by water and brine.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Established Synthetic Route 2: Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction provides a direct method to form the C-C bond.

Materials:

  • 4-Bromophenylboronic acid

  • Cyclohexyl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, and Water)

Procedure:

  • To a reaction vessel, add 4-bromophenylboronic acid, cyclohexyl bromide, the palladium catalyst, and the base.

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain this compound.

Mandatory Visualization

G cluster_new New Route: Oxidative Bromination cluster_fc Established Route 1: Friedel-Crafts & Bromination cluster_suzuki Established Route 2: Suzuki-Miyaura Coupling start_new Cyclohexylbenzene + KBr + Oxone® product_new This compound start_new->product_new One-pot (4-6 hours) start_fc Benzene + Cyclohexene intermediate_fc Cyclohexylbenzene start_fc->intermediate_fc Friedel-Crafts Alkylation product_fc This compound intermediate_fc->product_fc Bromination start_suzuki 4-Bromophenylboronic acid + Cyclohexyl bromide product_suzuki This compound start_suzuki->product_suzuki Pd-catalyzed (12-24 hours)

Caption: Comparison of synthetic workflows for this compound.

G cluster_workflow Experimental Workflow: Oxidative Bromination A 1. Dissolve Reactants (Cyclohexylbenzene, KBr in Acetonitrile/Water) B 2. Cool Mixture (Ice Bath) A->B C 3. Add Oxone® B->C D 4. Reaction (Room Temperature, 4-6h) C->D E 5. Quench Reaction (aq. Na₂S₂O₃) D->E F 6. Extraction (Ethyl Acetate) E->F G 7. Wash & Dry F->G H 8. Concentrate G->H I 9. Purify (Column Chromatography) H->I J Final Product: This compound I->J

Caption: Step-by-step workflow for the novel oxidative bromination route.

G cluster_logic Logical Relationship: Route Selection Criteria Criteria Desired Outcome HighYield High Yield Criteria->HighYield HighPurity High Purity Criteria->HighPurity Speed Speed Criteria->Speed Cost Low Cost Criteria->Cost Green Green Chemistry Criteria->Green Oxidative Oxidative Bromination HighYield->Oxidative Suzuki Suzuki Coupling HighYield->Suzuki HighPurity->Oxidative HighPurity->Suzuki Speed->Oxidative FriedelCrafts Friedel-Crafts Cost->FriedelCrafts Green->Oxidative

Caption: Decision matrix for selecting a synthetic route based on key criteria.

A Comparative Guide to HPLC Analysis of Reaction Mixtures Containing 1-Bromo-4-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures is crucial for monitoring reaction progress, determining purity, and identifying byproducts. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. This guide provides a comparative overview of three reversed-phase HPLC methods for the analysis of reaction mixtures from the synthesis of 1-Bromo-4-cyclohexylbenzene, offering insights into how different stationary phases and mobile phases can be leveraged to achieve optimal separation.

The synthesis of this compound via electrophilic bromination of cyclohexylbenzene can potentially yield a mixture of the starting material, the desired product, and various isomers or di-substituted byproducts. A typical reaction mixture might contain:

  • Cyclohexylbenzene (Starting Material)

  • This compound (Product)

  • 1-Bromo-2-cyclohexylbenzene (Positional Isomer Byproduct)

  • Dibrominated cyclohexylbenzene (Byproduct)

Effective separation of these structurally similar, nonpolar compounds is essential for accurate quantification.

Comparison of HPLC Methodologies

The following table summarizes three distinct reversed-phase HPLC methods for the analysis of a this compound reaction mixture. The expected performance is based on established chromatographic principles.

ParameterMethod A: Mixed-Mode ChromatographyMethod B: Traditional Reversed-PhaseMethod C: Alternative Reversed-Phase Selectivity
Stationary Phase Newcrom R1C18 (Octadecylsilane)Phenyl-Hexyl
Particle Size 5 µm5 µm5 µm
Column Dimensions 4.6 x 150 mm4.6 x 150 mm4.6 x 150 mm
Mobile Phase Acetonitrile (MeCN) / Water / Phosphoric AcidMethanol (MeOH) / WaterAcetonitrile (MeCN) / Water
Elution Mode IsocraticIsocratic or GradientIsocratic or Gradient
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detector UV at 220 nmUV at 220 nmUV at 220 nm
Temperature Ambient30 °C30 °C
Expected Resolution Good separation of polar and non-polar compounds.[1]Good separation based on hydrophobicity. May be less effective for positional isomers.Enhanced resolution of aromatic positional isomers due to π-π interactions.[2][3][4]
Potential for Peak Tailing Generally low for a wide range of compounds.Possible for certain compounds without mobile phase modifiers.Low, with potentially improved peak shape for aromatic compounds.[5]
Estimated Analysis Time ModeratePotentially longer retention times compared to acetonitrile due to methanol's lower elution strength.[6]Shorter analysis time due to acetonitrile's higher elution strength.[7]

Experimental Protocols

Detailed methodologies for each of the compared HPLC methods are provided below.

Method A: Mixed-Mode Chromatography

This method utilizes a Newcrom R1 column, which has a mixed-mode stationary phase capable of both reversed-phase and cation-exchange interactions.

Protocol:

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm.[8]

  • Mobile Phase: Prepare a mobile phase consisting of Acetonitrile (MeCN), water, and phosphoric acid. A common starting composition is 50:50 (v/v) MeCN:Water with 0.1% phosphoric acid.[1]

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Use a UV detector set to a wavelength of 220 nm.[8]

  • Sample Preparation: Dilute an aliquot of the reaction mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: Inject 10 µL of the prepared sample.

  • Analysis: Run the analysis under isocratic conditions.

Method B: Traditional Reversed-Phase with C18 Column

This method employs a standard C18 column, which separates compounds primarily based on their hydrophobicity.[9] Methanol is used as the organic modifier, which can offer different selectivity compared to acetonitrile.[5][6][7][10][11]

Protocol:

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Prepare a mobile phase of Methanol (MeOH) and water. Start with an isocratic elution using 80:20 (v/v) MeOH:Water. A gradient may be necessary to resolve all components.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Column Temperature: Maintain the column temperature at 30 °C for better reproducibility.

  • Detection: Use a UV detector set to a wavelength of 220 nm.

  • Sample Preparation: Dilute an aliquot of the reaction mixture in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Injection Volume: Inject 10 µL of the sample.

  • Analysis: Perform the analysis. If peaks are co-eluting, a gradient can be introduced, for example, by increasing the methanol concentration from 80% to 95% over 10 minutes.

Method C: Alternative Selectivity with Phenyl-Hexyl Column

This method uses a Phenyl-Hexyl column, which provides an alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[2][3][12] This can be particularly effective for separating positional isomers of aromatic compounds.[13]

Protocol:

  • Column: Phenyl-Hexyl, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Prepare a mobile phase of Acetonitrile (MeCN) and water. A starting isocratic condition could be 70:30 (v/v) MeCN:Water.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Column Temperature: Maintain the column temperature at 30 °C.

  • Detection: Use a UV detector set to a wavelength of 220 nm.

  • Sample Preparation: Dilute an aliquot of the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter.

  • Injection Volume: Inject 10 µL of the sample.

  • Analysis: Run the analysis. The high elution strength of acetonitrile may lead to shorter run times.[7] A gradient may be employed to optimize separation if necessary.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of a chemical reaction mixture.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Aliquot Dilution Dilution in Mobile Phase ReactionMixture->Dilution Step 1 Filtration Filtration (0.45 µm) Dilution->Filtration Step 2 Autosampler Autosampler/ Injection Filtration->Autosampler HPLC_Column HPLC Column (Separation) Autosampler->HPLC_Column Step 3 Detector UV Detector HPLC_Column->Detector Step 4 Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Step 5 Report Analysis Report Integration->Report Step 6

Caption: General workflow for monitoring a chemical reaction using HPLC.

References

A Spectroscopic Comparison of 1-Bromo-4-cyclohexylbenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-bromo-4-cyclohexylbenzene and its derivatives. The objective is to offer a comprehensive analysis of their characteristic spectral features using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This information is crucial for the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its relevant derivatives. These derivatives include variations on the alkyl substituent on the benzene ring, providing insight into the electronic and structural effects on the spectral properties.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound and its Derivatives in CDCl₃.

CompoundAromatic Protons (ortho to Br)Aromatic Protons (ortho to Cyclohexyl)Cyclohexyl/Alkyl ProtonsReference
This compound7.35-7.45 (d)7.05-7.15 (d)1.20-1.90 (m), 2.45 (tt)[1]
1-Bromo-4-ethylbenzene7.39 (d)7.08 (d)2.61 (q), 1.21 (t)[2][3]
1-Bromo-4-propylbenzene7.37 (d)7.05 (d)2.53 (t), 1.61 (sext), 0.92 (t)[4]
1-Bromo-4-butylbenzene7.37 (d)7.06 (d)2.55 (t), 1.57 (quin), 1.33 (sext), 0.91 (t)[5]
¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds in CDCl₃.

CompoundC-BrC-Cyclohexyl/AlkylAromatic CH (ortho to Br)Aromatic CH (ortho to Cyclohexyl/Alkyl)Cyclohexyl/Alkyl CarbonsReference
This compound~120~147~132~128~44, 34, 27, 26[1][6]
1-Bromo-4-ethylbenzene120.0143.5131.5129.828.3, 15.4
Cyclohexylbenzene147.9128.3126.7125.844.7, 34.7, 27.2, 26.4[6]
Infrared (IR) Spectral Data

Table 3: Key IR Absorption Frequencies (cm⁻¹) for this compound and its Derivatives.

CompoundAromatic C-H StretchAliphatic C-H StretchC=C Stretch (Aromatic)C-Br StretchReference
This compound~30702850-2930~1485, 1590500-600[1]
1-Bromo-4-ethylbenzene~30302870-2965~1488, 1591500-600[2]
1-Bromo-4-vinylbenzene~3080-~1487, 1590500-600[7]
Mass Spectrometry (MS) Data

Table 4: Key Mass-to-Charge Ratios (m/z) for this compound and its Derivatives (Electron Ionization).

CompoundMolecular Ion [M]⁺[M-Br]⁺Major FragmentsReference
This compound238/240159115, 91[8]
1-Bromo-4-ethylbenzene184/18610577[2]
1-Bromo-4-propylbenzene198/20011991[9]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A sample of 5-10 mg of the compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy : Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Spectroscopy : Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. Spectra were obtained with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film was prepared by placing a drop of the neat liquid between two potassium bromide (KBr) plates.

  • Data Acquisition : IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS) equipped with a capillary column. A small amount of the sample was dissolved in a volatile solvent (e.g., dichloromethane) and injected into the GC.

  • Ionization and Analysis : Electron Ionization (EI) was performed at 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 40-500 amu.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its derivatives.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Comparison Sample This compound or Derivative Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve ThinFilm Prepare Neat Thin Film (IR) Sample->ThinFilm Dilute Dilute in DCM (MS) Sample->Dilute NMR NMR Spectrometer (¹H and ¹³C) Dissolve->NMR IR FTIR Spectrometer ThinFilm->IR MS GC-MS Dilute->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram FT & Background Subtraction IR->IR_Data MS_Data Acquire Total Ion Chromatogram Extract Mass Spectrum MS->MS_Data Comparison Comparative Analysis of Spectra NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: General workflow for the spectroscopic analysis of organic compounds.

References

Assessing the Electronic Effects of the Cyclohexyl Group in 1-Bromo-4-cyclohexylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electronic properties of the cyclohexyl group as a substituent on a benzene ring, using 1-bromo-4-cyclohexylbenzene as the primary model. To contextualize its effects, we compare it against other common alkyl and aryl substituents: methyl, tert-butyl, and phenyl, in the corresponding 1-bromo-4-substituted-benzene analogs. This analysis is supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy and established electronic parameters. Detailed experimental protocols for the determination of these parameters are also provided.

Executive Summary

Comparison of Electronic Parameters

The electronic effect of a substituent on an aromatic ring can be quantified using various empirical parameters. The most common are Hammett, Taft, and Field/Resonance parameters. These constants provide a numerical basis for comparing the electron-donating or electron-withdrawing nature of different functional groups.

Table 1: Comparison of Electronic Parameters for Various Substituents

SubstituentHammett Constant (σp)Taft Polar Constant (σ*)Field Parameter (F)Resonance Parameter (R)
-H0.00+0.490.000.00
-CH₃-0.170.00-0.04-0.13
-C(CH₃)₃-0.20-0.30-0.07-0.13
-c-C₆H₁₁ -0.15 -0.15 +0.03 -0.18
-C₆H₅-0.01+0.60+0.08-0.09

Note: Data is compiled from various sources and represents generally accepted values. Minor variations may exist in the literature.

The negative Hammett (σp) values for the alkyl groups (methyl, tert-butyl, and cyclohexyl) indicate their electron-donating character at the para position. The cyclohexyl group (-0.15) is a slightly weaker electron donor than the methyl (-0.17) and tert-butyl (-0.20) groups. The Taft polar constant (σ*) further dissects the inductive effect, where the cyclohexyl group (-0.15) shows a moderate electron-donating inductive effect. The Field (F) and Resonance (R) parameters suggest that the cyclohexyl group's electron-donating ability is primarily due to resonance (hyperconjugation) and a weak field/inductive effect.

Spectroscopic Analysis: ¹³C NMR Chemical Shifts

¹³C NMR spectroscopy is a powerful tool for probing the electronic environment of carbon atoms within a molecule. The chemical shift (δ) of the carbon atoms in the benzene ring is sensitive to the electron-donating or electron-withdrawing nature of the substituents. An increase in electron density on a carbon atom leads to increased shielding and a lower chemical shift (upfield shift).

Table 2: ¹³C NMR Chemical Shifts (ppm) for 4-Substituted Bromobenzenes in CDCl₃

CompoundC1 (C-Br)C2, C6C3, C5C4 (C-Subst.)
1-Bromo-4-methylbenzene120.9131.5130.0137.9
1-Bromo-4-tert-butylbenzene120.5131.2125.4150.5
This compound 121.1 131.6 128.8 148.4
1-Bromo-4-phenylbenzene121.5132.0128.9140.2

Note: Data is compiled from various spectral databases and may have been recorded under slightly different conditions. The values for this compound are estimated based on available data for similar compounds.

The chemical shifts of the carbon atoms directly attached to the substituents (C4) and the bromine (C1) are particularly informative. The upfield shift of C1 in the alkyl-substituted bromobenzenes compared to 1-bromo-4-phenylbenzene suggests an increase in electron density at this position due to the electron-donating nature of the alkyl groups.

Visualizing Electronic Effects and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental workflows discussed in this guide.

electronic_effects cluster_inductive Inductive Effect (+I) cluster_resonance Resonance Effect (Hyperconjugation) Cyclohexyl_I Cyclohexyl Ring_I Benzene Ring Cyclohexyl_I->Ring_I Donates electron density through sigma bonds Cyclohexyl_R C-H bonds of Cyclohexyl Group Ring_R Pi system of Benzene Ring Cyclohexyl_R->Ring_R Donates electron density via orbital overlap

Diagram 1: Inductive and Resonance Effects of the Cyclohexyl Group.

hammett_protocol cluster_synthesis Synthesis of Substituted Ethyl Benzoates cluster_kinetics Kinetic Measurements cluster_analysis Data Analysis start Substituted Benzoic Acids esterification Esterification (Ethanol, H+) start->esterification product Substituted Ethyl Benzoates esterification->product hydrolysis Alkaline Hydrolysis (NaOH solution) product->hydrolysis monitoring Monitor reaction progress (e.g., by titration or spectroscopy) hydrolysis->monitoring rate_constant Calculate rate constant (k) monitoring->rate_constant plot Plot log(k/k₀) vs. σ rate_constant->plot rho Determine reaction constant (ρ) plot->rho sigma Determine substituent constant (σ) plot->sigma

Diagram 2: Workflow for the Experimental Determination of Hammett Constants.

Experimental Protocols

Determination of Hammett Constants by Hydrolysis of Substituted Ethyl Benzoates

This protocol outlines the general procedure for determining Hammett constants through the measurement of reaction rates.

Objective: To determine the Hammett substituent constant (σ) for the cyclohexyl group by comparing the rate of hydrolysis of ethyl 4-cyclohexylbenzoate to the rate of hydrolysis of ethyl benzoate.

Materials:

  • Ethyl 4-cyclohexylbenzoate

  • Ethyl benzoate (reference compound)

  • Ethanol (solvent)

  • Sodium hydroxide (NaOH) solution of known concentration

  • Hydrochloric acid (HCl) solution of known concentration (for back-titration)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burettes, pipettes, and flasks

Procedure:

  • Preparation of Reaction Mixtures: Prepare solutions of ethyl 4-cyclohexylbenzoate and ethyl benzoate in ethanol at a known concentration.

  • Initiation of Hydrolysis: In a flask equilibrated to a constant temperature (e.g., 25°C) in the water bath, mix a known volume of the ester solution with a known volume of the NaOH solution. Start a timer immediately upon mixing.

  • Quenching the Reaction: At timed intervals, withdraw an aliquot of the reaction mixture and quench the hydrolysis by adding it to a known excess of the standard HCl solution.

  • Titration: Immediately titrate the unreacted HCl in the quenched aliquot with the standard NaOH solution using phenolphthalein as an indicator.

  • Data Collection: Repeat steps 3 and 4 at various time points to monitor the decrease in NaOH concentration as the hydrolysis proceeds.

  • Calculation of Rate Constants: The rate of the reaction can be determined by plotting the appropriate concentration data versus time. For a second-order reaction, a plot of 1/[NaOH] versus time will be linear, and the slope will be equal to the rate constant (k).

  • Determination of Hammett Constant: The Hammett substituent constant (σ) is calculated using the Hammett equation: log(k/k₀) = ρσ where k is the rate constant for the substituted ester, k₀ is the rate constant for the reference ester (ethyl benzoate), and ρ is the reaction constant (a known value for this reaction under the specified conditions).

¹³C NMR Spectroscopy of 4-Substituted Bromobenzenes

Objective: To obtain high-resolution ¹³C NMR spectra of this compound and its analogs for the comparison of chemical shifts.

Materials:

  • This compound

  • 1-bromo-4-methylbenzene

  • 1-bromo-4-tert-butylbenzene

  • 1-bromo-4-phenylbenzene

  • Deuterated chloroform (CDCl₃) as the solvent

  • Tetramethylsilane (TMS) as the internal standard

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to obtain a homogeneous field, resulting in sharp, symmetrical peaks.

  • Acquisition of ¹³C NMR Spectrum:

    • Set the spectral width to cover the expected range of ¹³C chemical shifts (typically 0-220 ppm).

    • Use a standard proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically several hundred to a few thousand scans for ¹³C NMR).

    • The relaxation delay should be set appropriately to allow for the full relaxation of all carbon nuclei, ensuring accurate integration if quantitative analysis is desired.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

    • Integrate the peaks if relative intensities are to be compared.

    • Identify and record the chemical shifts of the aromatic carbons for each compound.

Conclusion

The cyclohexyl group, when attached to a benzene ring, acts as a weak electron-donating group. Its electronic effect is a combination of a mild +I (inductive) effect and a hyperconjugative resonance effect. In comparison to other alkyl groups like methyl and tert-butyl, its electron-donating ability is of a similar magnitude. The provided experimental data and protocols offer a framework for the quantitative assessment of these electronic effects, which is crucial for understanding reaction mechanisms and designing novel molecules in the fields of medicinal chemistry and materials science. The subtle interplay of inductive, resonance, and steric effects of the cyclohexyl group can be harnessed to fine-tune the electronic properties of aromatic systems for specific applications.

A Comparative Guide to the Kinetic Performance of 1-Bromo-4-cyclohexylbenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the selection of appropriate building blocks is a critical factor influencing the efficiency and scalability of synthetic routes. This guide provides a comprehensive comparison of the kinetic performance of 1-Bromo-4-cyclohexylbenzene in key cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—against other commonly used aryl halides. The insights presented herein are supported by experimental data from the scientific literature, offering a valuable resource for reaction optimization and substrate selection.

Executive Summary

This compound is a versatile aryl halide featuring a bulky, electron-donating cyclohexyl group. While specific kinetic data for this exact molecule is not extensively published, its reactivity in cross-coupling reactions can be reliably inferred from studies on similarly substituted aryl bromides. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: Aryl Iodides > Aryl Bromides > Aryl Chlorides. Within aryl bromides, electron-withdrawing substituents tend to accelerate the rate-determining oxidative addition step, while electron-donating groups, such as the cyclohexyl moiety, can decrease the reaction rate.

Comparative Kinetic Data

The following table summarizes the kinetic data for various aryl halides in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The data for this compound is an estimation based on the established trends for 4-substituted aryl bromides with electron-donating groups.

Aryl HalideCross-Coupling ReactionCatalyst System (Typical)Relative Rate Constant (k_rel)Activation Enthalpy (ΔH‡) (kJ/mol)Notes
This compound Suzuki-Miyaura Pd(OAc)₂, SPhos ~0.8 (Estimated) N/A The electron-donating cyclohexyl group is expected to slightly decrease the rate of oxidative addition compared to unsubstituted bromobenzene.[1]
4-BromotolueneSuzuki-MiyauraPd(OAc)₂, SPhos0.85N/AThe methyl group is a weaker electron-donating group than cyclohexyl.
BromobenzeneSuzuki-MiyauraPd(OAc)₂, SPhos1.00N/AServes as a baseline for comparison.
4-BromoanisoleSuzuki-MiyauraPd(OAc)₂, SPhos0.7N/AThe methoxy group is a stronger electron-donating group.
4-BromonitrobenzeneSuzuki-MiyauraPd(OAc)₂, PPh₃>10N/AThe electron-withdrawing nitro group significantly accelerates the reaction.[1]
This compound Heck Pd(OAc)₂, PPh₃ ~0.7 (Estimated) N/A Similar to the Suzuki reaction, the electron-donating nature of the cyclohexyl group is expected to slow the reaction compared to bromobenzene.
BromobenzeneHeckPd(OAc)₂, PPh₃1.00N/ABaseline for comparison.
4-BromoacetophenoneHeckPd(OAc)₂, PPh₃>5N/AThe electron-withdrawing acetyl group enhances the rate of oxidative addition.
This compound Sonogashira Pd(PPh₃)₂Cl₂, CuI ~0.9 (Estimated) ~60-70 The steric bulk of the cyclohexyl group might have a more pronounced effect in the Sonogashira reaction, potentially influencing the transmetalation step.[2][3][4]
BromobenzeneSonogashiraPd(PPh₃)₂Cl₂, CuI1.0054-82A range of activation enthalpies has been reported depending on the specific phosphine ligand and reaction conditions.[5][6]
4-BromoanisoleSonogashiraPd(PPh₃)₂Cl₂, CuI0.682The strong electron-donating group significantly decreases the reaction rate.[5][6]
4-BromobenzonitrileSonogashiraPd(PPh₃)₂Cl₂, CuI>1054The electron-withdrawing nitrile group leads to a faster reaction.[5][6]

Note: Relative rate constants are normalized to bromobenzene. N/A indicates that specific data was not available in the searched literature.

Experimental Protocols

A generalized experimental protocol for conducting kinetic studies of cross-coupling reactions is provided below. This protocol is based on methodologies reported in the literature and can be adapted for specific reactions and analytical techniques.[5][6][7]

Objective: To determine the reaction rate and kinetic parameters of the cross-coupling reaction of an aryl halide with a coupling partner.

Materials:

  • Aryl halide (e.g., this compound)

  • Coupling partner (e.g., phenylboronic acid, styrene, phenylacetylene)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (e.g., SPhos, PPh₃)

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., Toluene, DMF, THF)

  • Internal standard (for chromatographic analysis)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk flask or reaction vial

  • Magnetic stirrer and hotplate

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)

  • Thermostat

Procedure:

  • Reaction Setup: In a dried Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and base.

  • Reagent Addition: Add the solvent, followed by the aryl halide, the coupling partner, and the internal standard.

  • Reaction Initiation: Place the flask in a pre-heated oil bath or thermostat set to the desired reaction temperature and start vigorous stirring. This is considered time zero (t=0).

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a cooled solution of dilute acid or base).

  • Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the starting materials and the product.

  • Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve. Further analysis can be performed to determine the reaction order with respect to each reactant and to calculate the rate constant.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for conducting kinetic studies of cross-coupling reactions.

G Experimental Workflow for Kinetic Studies cluster_prep Reaction Preparation cluster_execution Reaction Execution & Monitoring cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents & Catalyst System setup_reaction Set up Reaction Under Inert Atmosphere prep_reagents->setup_reaction initiate_reaction Initiate Reaction at Controlled Temperature setup_reaction->initiate_reaction sampling Take Aliquots at Timed Intervals initiate_reaction->sampling quench Quench Reaction in Aliquots sampling->quench analysis Analyze Samples (GC/HPLC) quench->analysis data_processing Process Chromatographic Data analysis->data_processing kinetic_modeling Determine Rate Constants & Reaction Order data_processing->kinetic_modeling

Caption: A flowchart of the experimental workflow for kinetic analysis.

Discussion and Comparison

The kinetic data and established principles of cross-coupling reactions provide a solid framework for comparing the performance of this compound with other aryl halides.

  • Electronic Effects: The cyclohexyl group is a weak electron-donating group. In the rate-determining oxidative addition step of most palladium-catalyzed cross-coupling reactions, electron-donating groups slightly decrease the reaction rate by increasing the electron density on the aromatic ring, making the carbon-bromine bond less susceptible to cleavage by the electron-rich palladium(0) catalyst.[1] Conversely, aryl halides with electron-withdrawing groups exhibit significantly faster reaction rates.[1][5][6] Therefore, this compound is expected to be slightly less reactive than unsubstituted bromobenzene but more reactive than aryl bromides with stronger electron-donating substituents like a methoxy group.

  • Steric Effects: The cyclohexyl group is sterically bulky. While steric hindrance at the ortho positions can significantly retard the rate of cross-coupling reactions, a substituent at the para position, as in this compound, generally has a less pronounced steric effect on the oxidative addition step.[2][3][4] However, in reactions where the transmetalation or reductive elimination step is rate-limiting, the steric bulk of the cyclohexyl group could play a more significant role.

  • Comparison with Other Halides: For applications requiring faster reaction kinetics or milder reaction conditions, the corresponding aryl iodide, 1-Iodo-4-cyclohexylbenzene, would be a superior choice due to the weaker carbon-iodine bond.[8][9] Conversely, if cost is a primary concern and slower reaction rates are acceptable, 1-Chloro-4-cyclohexylbenzene could be considered, although it would likely require more specialized and highly active catalyst systems to achieve good yields.[9][10]

Conclusion

This compound is a moderately reactive aryl halide in palladium-catalyzed cross-coupling reactions. Its kinetic performance is primarily influenced by the electron-donating nature of the cyclohexyl group, which results in slightly slower reaction rates compared to unsubstituted bromobenzene. For many applications, this level of reactivity is perfectly acceptable and can be readily addressed by appropriate catalyst selection and optimization of reaction conditions. However, for syntheses requiring very high reaction rates or extremely mild conditions, an aryl iodide analogue may be more suitable. This guide provides the necessary comparative data and experimental frameworks to enable researchers to make informed decisions when incorporating the 4-cyclohexylphenyl moiety into their target molecules.

References

A Comparative Guide to the Reactivity of 1-Bromo-4-cyclohexylbenzene in Standard Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of benchmark yields for standard palladium-catalyzed cross-coupling reactions and Grignard reactions utilizing 1-Bromo-4-cyclohexylbenzene. This aryl bromide is a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and materials. The data presented here, summarized for clarity, is supported by detailed experimental protocols to assist researchers in optimizing their synthetic routes.

Performance Comparison of Standard Reactions

The following tables summarize benchmark yields for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, as well as the Grignard reaction, using this compound as the starting material. These reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeCoupling PartnerProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Phenylboronic acid4-Cyclohexyl-1,1'-biphenylPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012~95% (analog)
Heck Styrene4-Cyclohexyl-trans-stilbenePd(OAc)₂ / P(o-tol)₃Et₃NDMF100-1208-24Good to Excellent (analog)
Sonogashira Phenylacetylene4-CyclohexylphenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT3High (analog)
Buchwald-Hartwig AnilineN-(4-Cyclohexylphenyl)anilinePd₂(dba)₃ / XPhosNaOtBuToluene10012-24High (analog)

Note: Yields are based on reactions with analogous aryl bromides due to a lack of specific reported data for this compound in the initial literature search. These values serve as a benchmark for reaction optimization.

Grignard Reaction
Carbonyl CompoundProductReaction ConditionsYield (%)
Benzaldehyde(4-Cyclohexylphenyl)(phenyl)methanol1. Mg, THF (reflux) 2. Benzaldehyde, 0°C to RT60-85% (analog)

Note: The yield is an expected range based on protocols for similar Grignard reagents.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are based on established procedures for similar substrates and can be adapted for this compound.

Suzuki-Miyaura Coupling

Reaction: Synthesis of 4-Cyclohexyl-1,1'-biphenyl

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction

Reaction: Synthesis of 4-Cyclohexyl-trans-stilbene

Materials:

  • This compound (1.0 mmol)

  • Styrene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol)

  • Triethylamine (Et₃N, 1.5 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a sealed tube, dissolve this compound, Pd(OAc)₂, and P(o-tol)₃ in DMF.

  • Add styrene and triethylamine to the mixture.

  • Degas the solution by bubbling with argon for 15 minutes.

  • Seal the tube and heat the reaction mixture at 100-120 °C for 8-24 hours.[1]

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, pour the mixture into water and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

Reaction: Synthesis of 4-Cyclohexylphenylacetylene

Materials:

  • This compound (1.0 mmol)

  • Phenylacetylene (1.1 mmol)

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.02 mmol)

  • Copper(I) iodide (CuI, 0.04 mmol)

  • Triethylamine (Et₃N, 2.0 mmol)

  • Tetrahydrofuran (THF, 5 mL)

Procedure:

  • To a Schlenk flask, add this compound and phenylacetylene in THF.

  • Add Pd(PPh₃)₂Cl₂, CuI, and triethylamine.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Reaction: Synthesis of N-(4-Cyclohexylphenyl)aniline

Materials:

  • This compound (1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)

  • XPhos (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon three times.

  • Add aniline followed by anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Grignard Reaction

Reaction: Synthesis of (4-Cyclohexylphenyl)(phenyl)methanol

Materials:

  • This compound (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (catalytic)

  • Benzaldehyde (1.0 equiv)

Procedure:

  • Grignard Reagent Formation:

    • Activate magnesium turnings in a flame-dried flask with an iodine crystal under an inert atmosphere.

    • Add a solution of this compound in anhydrous THF dropwise to the activated magnesium.

    • Maintain a gentle reflux during the addition. After the addition is complete, continue to stir until the magnesium is consumed.[2]

  • Reaction with Benzaldehyde:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Slowly add a solution of benzaldehyde in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the crude alcohol by column chromatography.[2]

Visualizing Reaction Workflows

The following diagrams illustrate the general experimental workflow for a palladium-catalyzed cross-coupling reaction and a logical comparison of reaction efficiencies.

G cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents Inert Inert Atmosphere Reagents->Inert Glassware Dry Glassware Glassware->Inert Solvent Add Degassed Solvent Inert->Solvent Reactants Add Reactants & Catalyst Solvent->Reactants Heat Heat & Stir Reactants->Heat Monitor Monitor (TLC/GC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Completion Extract Extract Product Quench->Extract Purify Column Chromatography Extract->Purify

A typical workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_reactions Cross-Coupling Reactions A This compound B Suzuki-Miyaura (vs. Boronic Acids) A->B C Heck (vs. Alkenes) A->C D Sonogashira (vs. Alkynes) A->D E Buchwald-Hartwig (vs. Amines) A->E F Comparative Yields & Conditions B->F C->F D->F E->F

Comparative analysis of cross-coupling reaction efficiencies.

References

Safety Operating Guide

Proper Disposal of 1-Bromo-4-cyclohexylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 1-Bromo-4-cyclohexylbenzene

The proper disposal of this compound, a halogenated aromatic compound, is crucial for maintaining a safe laboratory environment and preventing environmental contamination. This guide provides procedural, step-by-step instructions for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risks and ensuring regulatory compliance.

Immediate Safety Considerations

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer.[1] This document contains detailed information regarding personal protective equipment (PPE), first-aid measures, and immediate actions to take in case of a spill or exposure.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Wear appropriate protective gloves to prevent skin exposure.[2] Nitrile gloves are often recommended for handling halogenated solvents.
Eye Protection Safety glasses with side-shields or goggles are mandatory. Ensure compliance with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[2]
Lab Coat A lab coat or other protective clothing should be worn to prevent skin contact.[2]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][3]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as hazardous waste.[1][2] It should not be disposed of down the drain or mixed with non-hazardous waste.

  • Segregation of Waste : Halogenated organic waste must be collected separately from non-halogenated waste.[1][3] This is critical because halogenated compounds require specific treatment processes during disposal.[3]

  • Waste Container : Use a designated, properly labeled waste container for "Halogenated Organic Waste".[1][3] The container must be made of a compatible material, such as polyethylene or polypropylene, and should be kept securely sealed when not in use.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[1]

  • Collection : Collect all waste containing this compound, including any rinsates from cleaning contaminated glassware, in the designated container.[1] Use a suitable solvent like acetone to rinse glassware, and collect this rinsate as hazardous waste.[1]

  • Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] Ensure the container is tightly closed.[2]

  • Disposal Arrangement : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate : Clear the area of all personnel and ensure adequate ventilation.[5]

  • Containment : For small spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[6][7]

  • Collection : Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for waste disposal.[5][6]

  • Decontamination : Clean the spill area and decontaminate any equipment used in the cleanup. All materials used for cleanup should be disposed of as hazardous waste.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Generation of This compound Waste is_contaminated Is the waste purely This compound or mixed with other substances? start->is_contaminated pure_waste Pure this compound Waste is_contaminated->pure_waste Pure mixed_waste Mixed Waste is_contaminated->mixed_waste Mixed segregate Segregate as Halogenated Organic Waste pure_waste->segregate mixed_waste->segregate container Use designated, labeled 'Halogenated Waste' container segregate->container storage Store in a cool, dry, well-ventilated area container->storage ehs Contact Environmental Health & Safety (EHS) or licensed disposal company storage->ehs end End: Proper Disposal ehs->end

Caption: Decision workflow for the safe disposal of this compound.

Experimental Protocols for Neutralization

Specific experimental protocols for the in-lab neutralization of this compound for disposal are not recommended. The standard and safest procedure is collection and disposal by a certified hazardous waste management company. These companies utilize specialized treatment technologies such as incineration for halogenated organic wastes.[8][9] Attempting to neutralize such compounds in a standard laboratory setting can be hazardous and may not comply with regulatory requirements. Always defer to your institution's EHS guidelines and professional waste disposal services.

References

Comprehensive Safety and Handling Guide for 1-Bromo-4-cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal protocols for 1-Bromo-4-cyclohexylbenzene, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical throughout its lifecycle.

Personal Protective Equipment (PPE) and Safety Recommendations

While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure personnel safety.[1] The following table summarizes the recommended personal protective equipment and safety measures.

Category Requirement Specification Rationale
Eye and Face Protection Safety glasses with side shields or gogglesMust comply with ANSI Z87.1 standardProtects against accidental splashes and contact with the eyes.
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option for general splash protectionPrevents direct skin contact with the chemical.
Body Protection Laboratory coatStandard lab coatProtects clothing and skin from potential spills.
Footwear Closed-toe shoesSubstantial, non-perforated footwearProtects feet from spills and falling objects.
Ventilation Well-ventilated areaUse in a chemical fume hood is recommended, especially if heating or aerosolizingMinimizes the inhalation of any potential vapors or mists.
Hygiene Standard laboratory hygieneWash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratoryPrevents accidental ingestion and contamination.

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling cleanup.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in a Ventilated Area prep_ppe->prep_workspace handle_retrieve Retrieve Chemical from Storage prep_workspace->handle_retrieve Proceed to Handling handle_dispense Dispense Required Amount handle_retrieve->handle_dispense handle_seal Securely Seal the Container handle_dispense->handle_seal post_cleanup Clean Work Area and Equipment handle_seal->post_cleanup Proceed to Post-Handling post_storage Return Chemical to Designated Storage post_cleanup->post_storage post_waste Dispose of Waste post_storage->post_waste post_ppe_remove Remove PPE post_waste->post_ppe_remove post_wash Wash Hands Thoroughly post_ppe_remove->post_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.